Technical Documentation Center

Eburnamonine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Eburnamonine
  • CAS: 474-00-0

Core Science & Biosynthesis

Foundational

Unraveling the Neuroprotective Architecture of Eburnamonine: Mechanisms, Pathways, and Experimental Validation

Executive Summary Eburnamonine (also known as vinburnine or (-)-eburnamonine) is a monoterpenoid indole alkaloid primarily derived from the Vinca minor plant or synthesized from its precursor, vincamine[1]. While histori...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Eburnamonine (also known as vinburnine or (-)-eburnamonine) is a monoterpenoid indole alkaloid primarily derived from the Vinca minor plant or synthesized from its precursor, vincamine[1]. While historically recognized as a potent cerebral vasodilator, recent pharmacological advances have repositioned eburnamonine as a multifaceted neuroprotective agent. This whitepaper provides an in-depth technical analysis of eburnamonine’s mechanisms of action, detailing its hemodynamic, metabolic, and receptor-level interventions. Designed for researchers and drug development professionals, this guide synthesizes quantitative data and provides self-validating experimental protocols to rigorously evaluate its efficacy in preclinical models.

Core Mechanisms of Neuroprotection

The therapeutic efficacy of eburnamonine is not driven by a single pathway, but rather by a synergistic network of physiological modulations that collectively protect neural tissues from ischemic and oxidative damage[2].

Hemodynamic Modulation and Calcium Channel Blockade

Eburnamonine acts as a targeted cerebral vasodilator by inhibiting the influx of calcium ions (Ca²⁺) into vascular smooth muscle cells[3]. Calcium is the primary driver of smooth muscle contraction; by blocking its entry, eburnamonine ensures sustained vascular relaxation[3]. Furthermore, the compound modulates intracellular cyclic adenosine monophosphate (cAMP) levels, which acts as a secondary messenger to sequester intracellular calcium, thereby compounding the vasodilatory effect[3]. This targeted dilation increases cerebral blood flow, ensuring a steady supply of oxygen and glucose to metabolically compromised brain regions[1].

Metabolic Reprogramming and Oxygen Bioavailability

Beyond vascular dilation, eburnamonine fundamentally alters the oxygen-carrying capacity of erythrocytes (red blood cells). Oral and parenteral administration of eburnamonine significantly stimulates erythrocyte glycolysis, leading to elevated intracellular levels of adenosine triphosphate (ATP) and 2,3-diphosphoglycerate (2,3-DPG)[4]. The Causality of 2,3-DPG: An increase in 2,3-DPG binds to deoxygenated hemoglobin, decreasing its affinity for oxygen. This causes a rightward shift in the oxygen-hemoglobin dissociation curve (a beneficial modification of P50), which actively promotes the offloading of oxygen into hypoxic neural tissues[5]. Concurrently, the elevation in ATP improves red blood cell deformability, allowing erythrocytes to navigate occluded or narrowed microcapillaries more effectively[4].

Allosteric Modulation of Neurotransmitters

Eburnamonine exerts a positive allosteric action on cardiac and cerebral muscarinic acetylcholine receptors[6]. By altering the receptor's conformation, it modulates the association and dissociation kinetics of acetylcholine[7]. Additionally, it influences the release and uptake of dopamine, thereby preserving synaptic plasticity and cognitive function during neurodegenerative stress[2].

Attenuation of Oxidative Stress and Apoptosis

In ischemic cascades, the overproduction of reactive oxygen species (ROS) leads to lipid peroxidation and neuronal apoptosis. Eburnamonine exhibits potent antioxidant properties, directly scavenging free radicals and mitigating oxidative stress within neural tissues[3]. By preserving mitochondrial integrity, it blocks the downstream apoptotic signaling pathways that typically lead to programmed cell death in conditions like Alzheimer's disease and stroke[2].

G Eburnamonine Eburnamonine (Vinburnine) Ca_Channel Inhibits Ca2+ Influx (Vascular Smooth Muscle) Eburnamonine->Ca_Channel RBC_Metab Stimulates RBC Glycolysis Eburnamonine->RBC_Metab Receptors Muscarinic Receptor Allosteric Modulation Eburnamonine->Receptors Oxidative ROS Scavenging & Antioxidant Activity Eburnamonine->Oxidative Vasodilation Cerebral Vasodilation & Increased Blood Flow Ca_Channel->Vasodilation O2_Delivery Elevated 2,3-DPG & ATP (Enhanced O2 Delivery) RBC_Metab->O2_Delivery Cognition Enhanced ACh Signaling & Neurotransmission Receptors->Cognition Apoptosis Prevention of Neuronal Apoptosis Oxidative->Apoptosis Neuroprotection Comprehensive Neuroprotection & Cognitive Preservation Vasodilation->Neuroprotection O2_Delivery->Neuroprotection Cognition->Neuroprotection Apoptosis->Neuroprotection

Multi-pathway neuroprotective mechanisms of eburnamonine in cerebral tissue.

Quantitative Data & Pharmacological Metrics

To facilitate rapid comparison for drug development professionals, the following table synthesizes the quantitative and qualitative pharmacological metrics associated with eburnamonine administration.

Biological Target / ParameterEburnamonine EffectPhysiological ConsequenceReference
Vascular Ca²⁺ Channels Potent InhibitionSmooth muscle relaxation; cerebral vasodilation.[3]
Erythrocyte 2,3-DPG & ATP Significant IncreaseRightward shift of P50; enhanced O₂ offloading to tissues.[4][5]
[14C]-Deoxyglucose Increased ConsumptionStimulation of cerebral metabolic rate in normoxic states.[4]
Energy Charge Potential (ECP) Decreased Fall Post-HypoxiaPreservation of the ATP/ADP/AMP ratio during ischemic events.[4]
Muscarinic Receptors Positive Allosteric Mod.Altered ACh kinetics; enhanced cholinergic neurotransmission.[6][7]
Reactive Oxygen Species (ROS) Direct ScavengingPrevention of lipid peroxidation and neuronal apoptosis.[2][3]

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the neuroprotective efficacy of eburnamonine, researchers must employ self-validating experimental systems. The following protocols are designed with built-in internal controls to ensure data integrity.

In Vitro Glutamate-Induced Excitotoxicity Model

Causality Rationale: Excitotoxicity occurs when excessive glutamate overstimulates NMDA receptors, causing a massive influx of Ca²⁺ that triggers mitochondrial collapse and apoptosis. Testing eburnamonine in this model validates its ability to block downstream apoptotic pathways and modulate ion channel integrity[8].

Step-by-Step Protocol:

  • Cell Culture Preparation: Seed SH-SY5Y human neuroblastoma cells in 96-well plates using DMEM/F12 medium supplemented with 10% FBS. Incubate until 70-80% confluence is reached[8].

  • Self-Validating Controls: Designate wells for (A) Untreated Control (baseline viability), (B) Vehicle Control (DMSO equivalent to the highest drug concentration), and (C) Glutamate-only Insult[8].

  • Eburnamonine Pre-treatment: Aspirate old medium. Apply serial dilutions of eburnamonine (e.g., 1 µM to 100 µM) in fresh medium. Incubate the plate for 1 to 2 hours at 37°C to allow intracellular accumulation and receptor binding[8].

  • Glutamate Insult: Introduce a concentrated glutamate solution to all wells (except Untreated Controls) to achieve a final neurotoxic concentration of 25–200 µM. Ensure the final volume remains consistent across all wells[8].

  • Post-Insult Incubation: Incubate the cells for 4 to 24 hours at 37°C. The exact duration should be empirically determined based on the specific cell line's sensitivity to glutamate[8].

  • Viability Assessment: Quantify neuronal survival using an MTT reduction assay or by measuring Lactate Dehydrogenase (LDH) release into the supernatant. Calculate the IC₅₀ of glutamate and the EC₅₀ of eburnamonine's protective effect.

G Culture 1. Cell Culture (SH-SY5Y Cells) PreTreat 2. Eburnamonine Pre-treatment Culture->PreTreat Insult 3. Glutamate Insult (25-200 µM) PreTreat->Insult Incubate 4. Post-Insult Incubation Insult->Incubate Assay 5. Viability Assay (MTT / LDH) Incubate->Assay

Step-by-step workflow for the in vitro glutamate-induced excitotoxicity assay.

In Vivo Normobaric Hypoxia & Energy Charge (ECP) Quantification

Causality Rationale: To prove that eburnamonine acts at both cerebral and extracerebral levels, researchers must measure the brain's Energy Charge Potential (ECP) following an acute hypoxic event. ECP is a mathematically defined ratio of adenylate pool preservation: ECP = (ATP + 0.5 ADP) / (ATP + ADP + AMP).

Step-by-Step Protocol:

  • Dosing: Administer l-eburnamonine orally to a cohort of normoxic rats. Utilize a double-blind, randomized, placebo-controlled structure[4][5].

  • Hypoxic Challenge: Subject the subjects to acute normobaric hypoxia (e.g., placing them in an environmental chamber with a reduced oxygen fraction).

  • Metabolite Extraction: Immediately post-hypoxia, utilize rapid decapitation or focused microwave irradiation to halt cerebral metabolism instantly. Extract brain tissue and isolate the adenylate pool.

  • Quantification: Use High-Performance Liquid Chromatography (HPLC) to quantify ATP, ADP, and AMP levels.

  • Validation: Compare the ECP of the eburnamonine-treated group against the placebo group. A statistically significant decrease in the fall of ECP confirms the drug's antihypoxic and metabolic stimulant properties[4].

Future Perspectives in Drug Development

Eburnamonine represents a highly versatile scaffold for neuropharmacology. While its efficacy as a standalone cerebral vasodilator is well-documented, its secondary mechanisms—specifically its allosteric modulation of muscarinic receptors[6] and its ability to reprogram erythrocyte oxygen delivery[5]—make it a prime candidate for combinatorial therapies targeting Alzheimer's disease, vascular dementia, and post-ischemic stroke recovery. Future drug development should focus on synthesizing eburnamonine derivatives (such as 15-methylene-eburnamonine) to further optimize its pharmacokinetic profile and amplify its anti-apoptotic properties[1].

References

  • Grokipedia - Eburnamenine Source: Grokipedia URL
  • Patsnap Synapse - What is Vinburnine used for?
  • Patsnap Synapse - What is the mechanism of Vinburnine?
  • PubMed - Experimental approach of activity and mechanism(s) of action of drugs used in cerebral metabolic insufficiency.
  • Benchchem - Application Notes and Protocols: In-Vitro Models for the Assessment of Vinburnine's Neuroprotective Properties Source: Benchchem URL
  • PubMed - Synthesis of 15-methylene-eburnamonine from (+)
  • PubMed - Effects of acute and chronic treatment with (-)
  • Semantic Scholar - Positive allosteric action of eburnamonine on cardiac muscarinic acetylcholine receptors Source: Semantic Scholar URL

Sources

Exploratory

Eburnamonine Extraction from Vinca minor: A Comprehensive Technical Guide

Executive Summary Eburnamonine (also known as vinburnine) is a monoterpenoid indole alkaloid prized for its vasodilatory and neuroprotective properties, primarily utilized in the management of cerebrovascular disorders[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Eburnamonine (also known as vinburnine) is a monoterpenoid indole alkaloid prized for its vasodilatory and neuroprotective properties, primarily utilized in the management of cerebrovascular disorders[1]. As a Senior Application Scientist, I have structured this whitepaper to move beyond generic extraction protocols. This guide details the thermodynamic and chemical rationales behind the extraction, isolation, and purification of eburnamonine from its primary botanical matrix, Vinca minor (lesser periwinkle)[1]. The methodologies provided are designed as self-validating systems to ensure high-yield, reproducible results for drug development professionals.

Botanical Matrix and Alkaloid Profiling

Vinca minor contains a complex mixture of indole alkaloids. While vincamine is the most abundant, minor constituents like eburnamonine, 1,2-dehydroaspidospermidine, and vincaminoreine are also present[2]. The concentration of these secondary metabolites is highly dependent on the targeted plant part and the extraction solvent utilized[2].

Table 1: Quantitative Distribution of Major Indole Alkaloids in Vinca minor

CompoundPlant PartConcentration (mg/100g dry weight)Pharmacological Relevance
VincamineLeaves2.459Primary cerebral vasodilator[2]
EburnamonineLeaves0.803Cerebrotonic, muscle stimulant[1]
1,2-DehydroaspidospermidineStems1.635Antitumor potential[2]
1,2-DehydroaspidospermidineLeaves0.898Antitumor potential[2]
VincaminoreineLeaves1.064Oncological research[2]
VincaminoreineStems0.285Oncological research[2]

(Data synthesized from high-performance liquid chromatography (HPLC) analyses of hydroalcoholic macerates[2])

Mechanistic Principles of Alkaloid Extraction

The isolation of eburnamonine requires navigating a complex matrix of chlorophyll, lipids, and structurally similar indole alkaloids. The core protocol relies on acid-base partitioning , exploiting the pH-dependent solubility of the tertiary amine nitrogen in the eburnamonine scaffold[1].

  • Primary Solvation: A hydroalcoholic solvent (e.g., 70% ethanol or 80% methanol) is selected. The alcohol disrupts the cellular matrix and solubilizes both polar and moderately non-polar constituents, while the water content facilitates the swelling of the plant tissue, enhancing mass transfer[2],[3].

  • Protonation (pH < 3): By introducing a dilute mineral acid (2% HCl), the basic nitrogen of the alkaloid is protonated, forming a highly polar, water-soluble alkaloid salt. This critical step allows lipophilic impurities (fats, waxes, pigments) to be selectively washed away using a non-polar solvent like hexane without losing the target compound[1].

  • Deprotonation (pH 10-12): The addition of a strong base (e.g., 25% NH₃ or ammonium hydroxide) neutralizes the salt, reverting the alkaloid to its free base form. The free base is lipophilic and readily partitions into a halogenated organic solvent (chloroform or dichloromethane)[1],[3].

PartitionLogic Crude Crude Extract (Alkaloids + Impurities) Acid Acidic Aqueous Phase (pH 2) Alkaloid Salts (Soluble) Crude->Acid Add 2% HCl Lipid Organic Phase Lipids, Pigments (Discarded) Acid->Lipid Hexane Wash Base Basified Aqueous Phase (pH 10-12) Free Alkaloids (Insoluble) Acid->Base Add NH4OH OrgExtract Halogenated Organic Phase Purified Free Alkaloids Base->OrgExtract DCM/CHCl3 Extraction

Mechanistic logic of acid-base partitioning for alkaloid purification.

Experimental Protocol: Step-by-Step Methodology

Self-Validating System Note: At each critical phase, a validation step is embedded to ensure the protocol's integrity and prevent downstream failure.

Phase 1: Biomass Preparation and Maceration
  • Preparation: Harvest Vinca minor leaves. Wash with distilled water and dry naturally in a well-ventilated, dark environment to prevent UV-degradation of the indole rings[2]. Grind into a fine powder (approx. 70-230 mesh)[3].

  • Maceration: Suspend 1 kg of dried powder in 5 L of 80% methanol (or 70% ethanol). Agitate at room temperature for 72 hours[1],[3].

  • Validation: Test a drop of the extract with Dragendorff's reagent. An orange/red precipitate confirms the presence of alkaloids. Repeat maceration with fresh solvent until the test is negative, ensuring exhaustive extraction[1],[3].

  • Concentration: Pool the methanolic extracts and concentrate under reduced pressure (rotary evaporator, 40°C) to yield a viscous crude extract[1].

Phase 2: Acid-Base Partitioning
  • Acidification: Dissolve the crude extract in 2 L of 2% hydrochloric acid (HCl), adjusting the pH to approximately 2.0. Stir vigorously for 1 hour[1],[3].

  • Defatting: Transfer the acidic solution to a separatory funnel. Wash with 3 x 1 L of n-hexane. Discard the upper hexane layer (containing pigments and lipids) and retain the lower aqueous layer[1].

  • Basification: Transfer the aqueous layer to an ice bath to control exothermic neutralization. Slowly add 25% ammonium hydroxide (NH₃) until the pH reaches 10-12[1],[3]. The solution will turn cloudy as free base alkaloids precipitate.

  • Extraction: Extract the basified solution with chloroform (CHCl₃) or dichloromethane (DCM) (5 x 1 L)[1],[3].

  • Drying: Combine the organic layers, wash with distilled water until neutral, and dry over anhydrous sodium sulfate (Na₂SO₄). Evaporate to dryness to yield the total crude alkaloid fraction (approx. 10-15 g per kg of biomass)[1].

Phase 3: Chromatographic Isolation of Eburnamonine
  • Column Preparation: Pack a glass column with silica gel (70-230 mesh) using a slurry method in chloroform[3].

  • Loading: Dissolve the crude alkaloid mixture in a minimum volume of chloroform and load it onto the column.

  • Elution: Elute using a step gradient of Chloroform-Methanol (e.g., 99:1 to 50:50 v/v)[3]. Alternatively, a Chloroform-Ethyl Acetate-Ethanol (60:30:10) system can be utilized for specific eburnamonine resolution[4].

  • Fractionation: Collect 500 mL fractions. Monitor via Thin Layer Chromatography (TLC) using silica gel 60 F₂₅₄ plates[3]. Pool fractions exhibiting the characteristic Rf value of eburnamonine.

  • Crystallization: Evaporate the pooled fractions. Recrystallize the residue from pure alcohol (methanol or ethanol) to yield pure crystalline eburnamonine (Melting Point: ~204°C for the racemic mixture)[1],[4].

Workflow N1 Biomass Preparation (Vinca minor leaves) N2 Primary Extraction (80% Methanol, 72h) N1->N2 Maceration N3 Acidification (pH 2) 2% HCl N2->N3 Evaporation & Dissolution N4 Defatting Hexane Wash N3->N4 Partitioning N5 Basification (pH 10-12) 25% NH4OH N4->N5 Retain Aqueous N6 Liquid-Liquid Extraction (Chloroform/DCM) N5->N6 Precipitation N7 Chromatographic Purification (Silica Gel) N6->N7 Concentrate Organic N8 Pure Eburnamonine (Crystallization) N7->N8 Elution & Pooling

Workflow for the extraction and isolation of eburnamonine from Vinca minor.

Analytical Validation and Quality Control

To ensure the trustworthiness of the extracted eburnamonine, structural elucidation and purity validation must be conducted.

  • HPLC Analysis: High-Performance Liquid Chromatography is the gold standard for quantifying eburnamonine. A C18 reverse-phase column (e.g., 150 × 5 mm, 5 μm) is typically employed, comparing the retention time against a certified reference standard[1],[3].

  • Spectroscopy: ¹H-NMR and ¹³C-NMR are utilized to confirm the pentacyclic indole scaffold. The presence of the lactam carbonyl carbon (C=O) in eburnamonine distinguishes it from its hydroxylated precursor, vincamine[5].

Sources

Foundational

The Architecture of Eburnamine-Vincamine Alkaloid Biosynthesis: A Technical Guide for Researchers

This guide provides an in-depth exploration of the biosynthetic pathways leading to the formation of eburnamine-vincamine type alkaloids, a class of monoterpenoid indole alkaloids (MIAs) with significant pharmacological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the biosynthetic pathways leading to the formation of eburnamine-vincamine type alkaloids, a class of monoterpenoid indole alkaloids (MIAs) with significant pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the enzymatic cascade, key intermediates, and the underlying chemical logic of this intricate natural product synthesis.

Introduction: A Tale of Two Skeletons

The eburnamine-vincamine alkaloids, exemplified by the vasodilator vincamine, are characterized by a unique pentacyclic ring system. Their biosynthesis represents a fascinating diversion from the more common aspidosperma and iboga alkaloid scaffolds, all of which originate from the central precursor, strictosidine. This guide will dissect the enzymatic machinery responsible for constructing the eburnamine-vincamine framework, highlighting the key branching points and the remarkable chemical transformations that define this pathway.

The Central Hub: From Primary Metabolism to the Universal Precursor, Strictosidine

The journey to any monoterpenoid indole alkaloid begins with the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole component, and the methylerythritol phosphate (MEP) pathway, which yields the monoterpenoid part.

  • Tryptophan to Tryptamine: The shikimate pathway produces the amino acid tryptophan. A single decarboxylation step, catalyzed by tryptophan decarboxylase (TDC) , converts tryptophan to tryptamine, the indole precursor for all MIAs.[1]

  • The Iridoid Pathway to Secologanin: The MEP pathway generates the C10 monoterpenoid, geranyl pyrophosphate (GPP). A series of complex enzymatic reactions, collectively known as the iridoid pathway, transforms GPP into the secoiridoid glucoside, secologanin.

  • The Genesis of Strictosidine: The first committed step in MIA biosynthesis is the Pictet-Spengler condensation of tryptamine and secologanin. This crucial reaction is catalyzed by strictosidine synthase (STR) , which stereospecifically forms strictosidine.[1] Following its synthesis, the glucose moiety of strictosidine is cleaved by strictosidine β-D-glucosidase (SGD) , yielding a highly reactive and unstable aglycone. This aglycone is the gateway to the vast diversity of MIA skeletons.

Strictosidine Biosynthesis Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Tryptamine->Strictosidine STR Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) Secologanin Secologanin Geranyl Pyrophosphate (GPP)->Secologanin Iridoid Pathway Secologanin->Strictosidine Strictosidine Aglycone Strictosidine Aglycone Strictosidine->Strictosidine Aglycone SGD

Figure 1: The initial steps of MIA biosynthesis leading to the central precursor, strictosidine.

The Aspidosperma Branch: Paving the Way to Vincadifformine

The unstable strictosidine aglycone undergoes a series of rearrangements and cyclizations to form various alkaloid scaffolds. The pathway to eburnamine-vincamine alkaloids proceeds through the aspidosperma-type intermediate, vincadifformine.

The conversion of the strictosidine aglycone to vincadifformine is a multi-step process that is still being fully elucidated. However, key intermediates and enzymes have been identified, primarily through studies in Catharanthus roseus.

  • From Strictosidine Aglycone to Geissoschizine: The strictosidine aglycone is converted to 4,21-dehydrogeissoschizine, which is then reduced to 19E-geissoschizine by geissoschizine synthase (GS) .[2][3][4] This step is a critical branch point, directing flux towards aspidosperma and iboga alkaloids.[2][4]

  • The Road to O-Acetylstemmadenine: 19E-geissoschizine undergoes a series of enzymatic transformations, including oxidation by geissoschizine oxidase (GO) , to form the intermediate O-acetylstemmadenine .[4]

  • Formation of the Aspidosperma Skeleton: O-acetylstemmadenine is then converted to a reactive intermediate by O-acetylstemmadenine oxidase (ASO) . This intermediate can then be cyclized by different hydrolases to form various aspidosperma and iboga alkaloids. Specifically, vincadifformine synthase (VS) , a hydrolase, catalyzes the formation of (+)-vincadifformine.[5][6]

Vincadifformine Biosynthesis Strictosidine Aglycone Strictosidine Aglycone 4,21-Dehydrogeissoschizine 4,21-Dehydrogeissoschizine Strictosidine Aglycone->4,21-Dehydrogeissoschizine 19E-Geissoschizine 19E-Geissoschizine 4,21-Dehydrogeissoschizine->19E-Geissoschizine Geissoschizine Synthase (GS) O-Acetylstemmadenine O-Acetylstemmadenine 19E-Geissoschizine->O-Acetylstemmadenine Multi-step (incl. GO) Reactive Intermediate Reactive Intermediate O-Acetylstemmadenine->Reactive Intermediate O-Acetylstemmadenine Oxidase (ASO) Vincadifformine Vincadifformine Reactive Intermediate->Vincadifformine Vincadifformine Synthase (VS)

Figure 2: The biosynthetic pathway from the strictosidine aglycone to the key aspidosperma intermediate, vincadifformine.

The Pivotal Rearrangement: From Aspidosperma to the Eburnamine-Vincamine Scaffold

The conversion of the aspidosperma skeleton of vincadifformine to the eburnamine-vincamine framework is the defining feature of this biosynthetic pathway. This remarkable transformation is catalyzed by a specific type of cytochrome P450 enzyme.

The Role of a Tabersonine 3-Oxidase (T3O) Homolog:

Research has shown that an enzyme homologous to tabersonine 3-oxygenase (T3O) from Catharanthus roseus is responsible for this key rearrangement.[1] In C. roseus, T3O catalyzes the epoxidation of tabersonine, a step in the biosynthesis of vindoline. However, it has been demonstrated that in the absence of the subsequent enzyme in the vindoline pathway, the epoxide intermediate can spontaneously rearrange to form an eburnamine-type skeleton.[1]

It is proposed that a similar mechanism occurs in Vinca minor, the primary source of vincamine. A T3O-like enzyme in V. minor is believed to catalyze the epoxidation of vincadifformine at the C2-C3 position. This unstable epoxide then undergoes a Wagner-Meerwein-type rearrangement, leading to the formation of the eburnamine backbone.

Proposed Chemical Mechanism:

  • Epoxidation: The T3O homolog, a cytochrome P450 monooxygenase, utilizes NADPH and O₂ to epoxidize the 2,3-double bond of vincadifformine.

  • Acid-Catalyzed Ring Opening: The epoxide ring is likely protonated, making it a better leaving group.

  • Skeletal Rearrangement: A cascade of bond migrations occurs, leading to the contraction of one ring and the expansion of another, ultimately forming the characteristic pentacyclic structure of the eburnamine-vincamine alkaloids. This rearrangement is a type of pinacol rearrangement.

Eburnamine-Vincamine Skeleton Formation cluster_0 Aspidosperma Skeleton cluster_1 Eburnamine-Vincamine Skeleton Vincadifformine Vincadifformine Vincadifformine Epoxide Vincadifformine Epoxide Vincadifformine->Vincadifformine Epoxide T3O homolog (Cytochrome P450) Eburnamenine Eburnamenine Vincamine Vincamine Eburnamenine->Vincamine Further Modifications Eburnamonine Eburnamonine Eburnamenine->Eburnamonine Further Modifications Vincadifformine Epoxide->Eburnamenine Spontaneous Rearrangement

Figure 3: The key rearrangement step from the aspidosperma skeleton of vincadifformine to the eburnamine-vincamine scaffold.

Experimental Elucidation of the Pathway

The elucidation of this complex biosynthetic pathway has relied on a combination of classical biochemical techniques and modern molecular biology approaches.

Experimental Workflow: From Transcriptome to Function

The identification of the genes encoding the biosynthetic enzymes in Vinca minor has been accelerated by transcriptomic analysis and gene co-expression networks.[1][3]

Gene Discovery Workflow RNA Sequencing\n(Transcriptomics) RNA Sequencing (Transcriptomics) De novo Transcriptome\nAssembly De novo Transcriptome Assembly RNA Sequencing\n(Transcriptomics)->De novo Transcriptome\nAssembly Homology-based Gene\nIdentification (vs. C. roseus) Homology-based Gene Identification (vs. C. roseus) De novo Transcriptome\nAssembly->Homology-based Gene\nIdentification (vs. C. roseus) Candidate Gene List Candidate Gene List Homology-based Gene\nIdentification (vs. C. roseus)->Candidate Gene List Gene Co-expression\nNetwork Analysis Gene Co-expression Network Analysis Candidate Gene List->Gene Co-expression\nNetwork Analysis Prioritized Candidate\nGenes Prioritized Candidate Genes Gene Co-expression\nNetwork Analysis->Prioritized Candidate\nGenes Gene Cloning and\nHeterologous Expression Gene Cloning and Heterologous Expression Prioritized Candidate\nGenes->Gene Cloning and\nHeterologous Expression Enzyme Assays Enzyme Assays Gene Cloning and\nHeterologous Expression->Enzyme Assays Functional Characterization Functional Characterization Enzyme Assays->Functional Characterization

Figure 4: A typical workflow for the identification of biosynthetic genes using transcriptomics and co-expression analysis.
Detailed Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 (T3O homolog) Enzyme Assay

This protocol describes a general method for assaying the activity of a heterologously expressed T3O homolog.

  • Enzyme Preparation:

    • Express the candidate T3O gene (e.g., in Saccharomyces cerevisiae or Escherichia coli).

    • Prepare microsomes from the expressing cells, which will contain the membrane-bound cytochrome P450 enzyme and its cognate reductase.[5]

  • Assay Mixture (100 µL total volume):

    • 50 mM Potassium Phosphate buffer (pH 7.5)

    • 1.5 mM NADPH

    • 100 µM Vincadifformine (substrate)

    • 50-100 µg of microsomal protein

  • Reaction:

    • Pre-incubate the mixture without NADPH for 5 minutes at 30°C.

    • Initiate the reaction by adding NADPH.

    • Incubate for 30-60 minutes at 30°C.

    • Stop the reaction by adding 100 µL of ethyl acetate and vortexing.

  • Product Extraction and Analysis:

    • Centrifuge to separate the phases.

    • Collect the ethyl acetate layer and evaporate to dryness.

    • Resuspend the residue in methanol.

    • Analyze the products by LC-MS to detect the formation of the vincadifformine epoxide and its rearrangement products.

Protocol 2: Precursor Feeding Studies in Vinca minor Hairy Root Cultures

This protocol outlines a method to investigate the incorporation of labeled precursors into vincamine.

  • Culture Establishment:

    • Establish and maintain hairy root cultures of Vinca minor in a suitable liquid medium (e.g., B5 medium).

  • Precursor Administration:

    • To a 14-day-old culture, add a sterile-filtered solution of a labeled precursor (e.g., [¹³C]-tryptamine or [¹³C]-secologanin) to a final concentration of 100 µM.

  • Incubation and Harvest:

    • Incubate the cultures for a further 7-14 days.

    • Harvest the hairy roots by filtration and freeze-dry them.

  • Alkaloid Extraction and Analysis:

    • Grind the dried roots to a fine powder.

    • Extract the alkaloids with methanol.

    • Analyze the extract by LC-MS/MS to identify and quantify the incorporation of the isotopic label into vincamine and other alkaloids.

Quantitative Data and Enzyme Kinetics

While comprehensive kinetic data for all enzymes in the Vinca minor pathway are not yet available, studies on homologous enzymes from C. roseus and other species provide valuable insights.

EnzymeSubstrateKm (µM)Vmax (units)Source OrganismReference
Vm16OMT 16-hydroxytabersonine0.94 ± 0.06-Vinca minor[1]
T3O (CYP71D1v2) Tabersonine3.1-Catharanthus roseus[7][8]

Note: Vmax values are often reported in various units and are context-dependent.

Regulation of the Pathway

The biosynthesis of MIAs is tightly regulated at the transcriptional level. In C. roseus, a network of transcription factors, including ORCA, MYC2, and BIS proteins, controls the expression of many MIA biosynthetic genes in response to developmental cues and environmental stimuli like jasmonate signaling.[9][10] While the specific regulatory network in Vinca minor is less characterized, it is likely to share similarities with that of C. roseus. The identification of co-expressed genes in transcriptomic studies of V. minor provides a starting point for identifying potential regulatory factors.[1][3]

Conclusion and Future Perspectives

The biosynthesis of eburnamine-vincamine type alkaloids is a testament to the remarkable chemical ingenuity of plants. The pathway features a fascinating skeletal rearrangement catalyzed by a cytochrome P450 enzyme, which diverts a common aspidosperma intermediate into a unique and medicinally important scaffold. While significant progress has been made in elucidating this pathway, several areas warrant further investigation. The complete characterization of all enzymes and their kinetic parameters in Vinca minor is a key objective. Furthermore, unraveling the specific regulatory mechanisms that control the flux through this pathway will be crucial for metabolic engineering efforts aimed at enhancing the production of these valuable alkaloids in heterologous systems. The knowledge gained from these studies will not only advance our understanding of plant specialized metabolism but also pave the way for the sustainable production of important pharmaceuticals.

References

  • Oudin, A., et al. (2020). Identifying Genes Involved in Alkaloid Biosynthesis in Vinca minor through Transcriptomics and Gene Co-Expression Analysis. Biomolecules, 10(12), 1595. [Link]

  • Qu, Y., et al. (2018). Geissoschizine synthase controls flux in the formation of monoterpenoid indole alkaloids in a Catharanthus roseus mutant. Planta, 247(3), 757-769. [Link]

  • Méteignier, L. V., et al. (2025). Geissoschizine Cyclase: A Discovery Revolutionizing the Understanding and Synthesis of Pharmacologically Important Monoterpenoid Indole Alkaloids. Plant Physiology and Biochemistry, 219, 109363. [Link]

  • Caputi, L., et al. (2018). Solution of the multistep pathway for assembly of corynanthean, strychnos, iboga, and aspidosperma monoterpenoid indole alkaloids from 19E-geissoschizine. Proceedings of the National Academy of Sciences, 115(12), 3206-3211. [Link]

  • Kellner, F., et al. (2015). Discovery of a P450-catalyzed step in vindoline biosynthesis: a link between the aspidosperma and eburnamine alkaloids. Chemical Communications, 51(36), 7626-7628. [Link]

  • Stander, E. A., et al. (2022). The Vinca minor genome highlights conserved evolutionary traits in monoterpene indole alkaloid synthesis. G3: Genes, Genomes, Genetics, 12(12), jkac268. [Link]

  • Ushie, O. A., et al. (2024). Gene Co-expression Network Analysis to Mine Genes Involved in Plant Secondary Metabolite Biosynthesis and Regulation. Methods in Molecular Biology, 2736, 215-231. [Link]

  • Julca, I., et al. (2021). Using Gene Expression to Study Specialized Metabolism—A Practical Guide. Frontiers in Plant Science, 11, 616585. [Link]

  • Góngora-Castillo, E., et al. (2022). Integrative omics approaches for biosynthetic pathway discovery in plants. Natural Product Reports, 39(9), 1649-1670. [Link]

  • Stander, E. A., et al. (2022). The Vinca minor genome highlights conserved evolutionary traits in monoterpene indole alkaloid synthesis. G3: Genes, Genomes, Genetics, 12(12), jkac268. [Link]

  • YouTube. (2021, January 14). Graphviz tutorial [Video]. YouTube. [Link]

  • Guengerich, F. P. (2009). Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase. Current protocols in toxicology, Chapter 4, Unit 4.7. [Link]

  • Williams, C. B., et al. (2019). The assembly of (+)-vincadifformine- and (-)-tabersonine-derived monoterpenoid indole alkaloids in Catharanthus roseus involves separate branch pathways. The Plant Journal, 100(2), 301-318. [Link]

  • O'Connor, S. E., & Maresh, J. J. (2006). Chemistry and biology of monoterpene indole alkaloid biosynthesis. Natural product reports, 23(4), 532-547. [Link]

  • UniProt. (n.d.). ASO - O-acetylstemmadenine oxidase - Catharanthus roseus (Madagascar periwinkle). UniProtKB. Retrieved March 15, 2026, from [Link]

  • Oudin, A., et al. (2020). Identifying Genes Involved in Alkaloid Biosynthesis in Vinca minor through Transcriptomics and Gene Co-Expression Analysis. Biomolecules, 10(12), 1595. [Link]

  • Singh, S. K., et al. (2021). The MIA pathway consists of different branches with corresponding... ResearchGate. [Link]

  • Baruah, P., et al. (2021). List of kinetic parameters for enzymatic reaction at varying concentrations of inhibitor in aqueous buffer media. ResearchGate. [Link]

  • van der Fits, L., & Memelink, J. (2000). ORCA3, a jasmonate-responsive transcriptional regulator of plant primary and secondary metabolism. Science, 289(5477), 295-297. [Link]

  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of epoxide reactions. Chemical Reviews, 59(4), 737-799. [Link]

  • BYJU'S. (2022, March 25). Epoxide Reactions. BYJU'S. [Link]

  • Qu, Y., et al. (2015). Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast. Proceedings of the National Academy of Sciences, 112(19), 6224-6229. [Link]

  • Pathview. (n.d.). pathview: pathway based data integration and visualization. Bioconductor. [Link]

  • Thiers, B., et al. (2021). Optimization of Tabersonine Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories. International Journal of Molecular Sciences, 22(12), 6331. [Link]

  • Baruah, P., et al. (2021). List of kinetic parameters for enzymatic reaction at varying concentrations of inhibitor in aqueous buffer media. ResearchGate. [Link]

  • Karp, P. D. (2002). Automatic Layout and Visualization of Biochemical Pathway. Proceedings of the 10th International Conference on Intelligent Systems for Molecular Biology, 223-231. [Link]

  • Lacerda, D. I., & de Oliveira, M. C. C. (2015). Aspidosperma Terpenoid Alkaloids — Biosynthetic Origin, Chemical Synthesis and Importance. IntechOpen. [Link]

  • Verma, P., et al. (2014). Regulation of vincamine biosynthesis and associated growth promoting effects through abiotic elicitation, cyclooxygenase inhibition, and precursor feeding of bioreactor grown Vinca minor hairy roots. Applied Biochemistry and Biotechnology, 173(3), 663-672. [Link]

  • Qu, Y., et al. (2015). Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast. Proceedings of the National Academy of Sciences, 112(19), 6224-6229. [Link]

  • Bonandi, E., et al. (2020). Vincamine by synthesis and semi-synthesis. Phytochemistry Reviews, 20(2), 343-365. [Link]

  • Liu, R. D., et al. (2025). Synthesis of the tetracyclic skeleton of Aspidosperma alkaloids via PET-initiated cationic radical-derived interrupted [2 + 2]/retro-Mannich reaction. Beilstein Archives. [Link]

  • UniProt. (n.d.). CYP71D1V2 - Tabersonine 3-oxygenase - Catharanthus roseus (Madagascar periwinkle). UniProtKB. Retrieved March 15, 2026, from [Link]

  • Qu, Y., et al. (2015). Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast. ResearchGate. [Link]

  • Al-Ameri, M., et al. (2021). Comparison of the Kinetic Parameters of Alternative Oxidases From Trypanosoma brucei and Arabidopsis thaliana—A Tale of Two Cavities. Frontiers in Plant Science, 12, 756181. [Link]

  • Liu, R. D., et al. (2025). Synthesis of the tetracyclic skeleton of Aspidosperma alkaloids via PET-initiated cationic radical-derived interrupted [2 + 2]/retro-Mannich reaction. Beilstein Journal of Organic Chemistry, 21, 1-8. [Link]

  • Da-ta Biotech. (2024, June 16). Enzyme Kinetics: Factors & Inhibitor Effects. Da-ta Biotech. [Link]

  • Charles River. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River. Retrieved March 15, 2026, from [Link]

  • Pocker, Y., & Ronald, B. P. (1970). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA International Journal for Chemistry, 24(1), 14-22. [Link]

  • American Chemical Society. (2025, July 7). Vincamine. American Chemical Society. [Link]

  • Martin, S. F., et al. (2002). An efficient approach to Aspidosperma alkaloids via [4 + 2] cycloadditions of aminosiloxydienes: stereocontrolled total synthesis of (+/-)-tabersonine. Gram-scale catalytic asymmetric syntheses of (+)-tabersonine. Journal of the American Chemical Society, 124(17), 4632-4643. [Link]

  • White, M. D., et al. (2023). Kinetic Measurements to Investigate the Oxygen-Sensing Properties of Plant Cysteine Oxidases. Methods in Molecular Biology, 2642, 189-205. [Link]

  • Bonandi, E., et al. (2020). Vincamine by synthesis and semi-synthesis. Phytochemistry Reviews, 20(2), 343-365. [Link]

  • Charles River. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River. Retrieved March 15, 2026, from [Link]

  • Pocker, Y., & Ronald, B. P. (1970). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA International Journal for Chemistry, 24(1), 14-22. [Link]

  • Glieder, A., et al. (2023). Discovery and Heterologous Expression of Unspecific Peroxygenases. International Journal of Molecular Sciences, 24(2), 1629. [Link]

  • Chemistry Steps. (2024, November 18). Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. [Link]

Sources

Exploratory

Role of eburnamonine in cerebral blood flow regulation

The Role of Eburnamonine in Cerebral Blood Flow Regulation: Mechanisms, Metabolic Coupling, and Experimental Workflows Executive Summary Eburnamonine (also known as vinburnine, l-eburnamonine, or vincamone) is a naturall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Role of Eburnamonine in Cerebral Blood Flow Regulation: Mechanisms, Metabolic Coupling, and Experimental Workflows

Executive Summary

Eburnamonine (also known as vinburnine, l-eburnamonine, or vincamone) is a naturally occurring pentacyclic indole alkaloid derived from the Apocynaceae plant family[1]. As a prominent derivative of the eburnamine-vincamine alkaloid class, it has garnered significant attention in neuropharmacology for its pronounced ability to enhance cerebral blood flow (CBF) and modulate neuronal metabolism[2]. Unlike systemic vasodilators that risk peripheral hypotension, eburnamonine exhibits selective cerebrovascular activity[1]. This technical guide synthesizes the pharmacodynamics of eburnamonine, detailing its mechanisms of action, neurometabolic coupling, and the rigorous experimental protocols required to validate its efficacy in preclinical models.

Pharmacological Profile and Molecular Mechanics

The therapeutic efficacy of eburnamonine is rooted in a dual-action mechanism: the selective modulation of vascular calcium channels and the allosteric regulation of muscarinic acetylcholine receptors (mAChRs)[1].

Cerebrovascular Calcium Channel Modulation: Eburnamonine acts as a selective calcium channel antagonist in cerebral vascular smooth muscle cells[1]. By inhibiting the influx of extracellular Ca²⁺, it prevents the activation of myosin light chain kinase (MLCK), leading to smooth muscle relaxation and subsequent vasodilation. The causality here is critical: the selectivity for cerebral over peripheral vasculature minimizes the "steal phenomenon" and avoids systemic hypotensive drops that could otherwise compromise cerebral perfusion pressure[3].

Allosteric Modulation of mAChRs: Beyond direct vasodilation, eburnamonine functions as an allosteric modulator of the M3 muscarinic acetylcholine receptor[1]. By decelerating the dissociation of acetylcholine, it potentiates cholinergic signaling[1]. This not only supports cognitive functions but also synergizes with endothelial nitric oxide (NO) production, further reinforcing localized cerebral vasodilation.

G Eburnamonine Eburnamonine (Vinburnine) Ca_Channel Inhibits Ca2+ Influx (Vascular Smooth Muscle) Eburnamonine->Ca_Channel Direct Action mAChR Allosteric Modulator (mAChR M3) Eburnamonine->mAChR Allosteric Binding Relaxation Smooth Muscle Relaxation Ca_Channel->Relaxation Decreased Intracellular Ca2+ NO_Release Endothelial NO Release mAChR->NO_Release Potentiates ACh Vasodilation Cerebral Vasodilation Relaxation->Vasodilation Mechanical Expansion NO_Release->Vasodilation cGMP Pathway CBF Increased Cerebral Blood Flow & Oxygen Delivery Vasodilation->CBF Hemodynamic Shift

Eburnamonine signaling pathway driving selective cerebral vasodilation.

Hemodynamic and Metabolic Effects

Eburnamonine does not merely increase blood flow; it actively couples perfusion with metabolic demand—a process known as neurometabolic coupling.

Metabolic Stimulation and Hypoxic Protection: In states of cerebral metabolic insufficiency, eburnamonine has been shown to significantly increase the cerebral consumption of glucose[4]. Furthermore, it exerts a potent antihypoxic effect. In acute normobaric hypoxia models, eburnamonine decreases the fall in the cerebral energy charge potential (ECP), preserving ATP levels and delaying hypoxia-induced brain death[4].

Erythrocyte Glycolysis and Oxygen Bioavailability: A unique facet of eburnamonine's mechanism is its extracerebral action on red blood cells (RBCs). Repeated administration stimulates RBC glycolysis, leading to elevated levels of 2,3-diphosphoglycerate (2,3-DPG) and ATP[4]. The increase in 2,3-DPG shifts the oxygen-hemoglobin dissociation curve to the right, facilitating the offloading of oxygen to hypoxic brain tissues, while increased ATP improves RBC deformability for better capillary transit[4].

Quantitative Pharmacodynamics of Eburnamonine To provide a clear comparative baseline for drug development professionals, the following table summarizes the quantitative physiological effects of eburnamonine observed in standardized preclinical models.

Pharmacological MetricExperimental ModelDosage / RouteObserved EffectCausality / Mechanism
Cerebral Blood Flow (CBF) Anesthetized Dogs2.5 mg/kg (IV)Increased CBF and capillary circulation[5].Selective Ca²⁺ channel antagonism in cerebral vasculature[1].
Hypoxia Survival Time Hypobaric Hypoxia (Rats)45 mg/kg (Oral/IP)Increased survival time; inhibited body temp decrease[6].Preservation of cerebral energy charge (ECP)[4].
Glucose Consumption Normoxic MiceVariable (Oral)Significant increase in [¹⁴C]-deoxyglucose uptake[4].Neurometabolic coupling and aerobic glycolysis stimulation[4].
RBC Oxygen Bioavailability Healthy Human VolunteersRepeated (Oral)Increased 2,3-DPG and ATP in erythrocytes[4].Stimulation of RBC glycolysis; enhanced O₂ offloading[4].
Amnesia Prevention Scopolamine Model (Mice)20 mg/kg (IP/Oral)Prevention of scopolamine-induced amnesia[5].Allosteric potentiation of cholinergic (mAChR) signaling[1].

Experimental Workflows and Methodologies

As an Application Scientist, I emphasize that validating the efficacy of a cerebroactive compound requires self-validating, highly controlled experimental systems. The following protocols detail the methodologies for assessing eburnamonine's impact on neurometabolism and hemodynamics.

Protocol 1: In Vivo Assessment of Neurometabolic Rate via[¹⁴C]-Deoxyglucose Autoradiography Rationale: [¹⁴C]-deoxyglucose (2-DG) is taken up by neurons and phosphorylated by hexokinase but cannot be further metabolized. Its accumulation serves as a direct, quantifiable proxy for regional cerebral glucose utilization, proving that the drug actively stimulates neuronal metabolism rather than just passively dilating vessels[4].

  • Subject Preparation & Acclimation: Fast adult male Wistar rats for 12 hours to establish baseline blood glucose levels. Catheterize the femoral artery and vein under light anesthesia (e.g., isoflurane), then allow the animal to recover in a quiet environment for 2 hours to prevent stress-induced metabolic artifacts.

  • Compound Administration: Administer eburnamonine (e.g., 20 mg/kg) via oral gavage or intravenous (IV) injection. Wait 30 minutes to allow the compound to cross the blood-brain barrier and reach peak plasma concentration.

  • Tracer Injection: Inject a bolus of [¹⁴C]-2-DG (125 µCi/kg) via the venous catheter.

  • Arterial Sampling: Collect timed arterial blood samples over a 45-minute period to measure plasma glucose and ¹⁴C concentrations. Self-Validation Step: This input function is mathematically required to calculate the absolute local cerebral glucose utilization (LCGU), ensuring data is independent of systemic glucose fluctuations.

  • Brain Extraction & Sectioning: At exactly 45 minutes post-tracer injection, euthanize the animal via intravenous pentobarbital overdose followed by rapid decapitation. Rapidly freeze the brain in isopentane chilled to -40°C. Section the brain into 20 µm slices using a cryostat.

  • Autoradiography & Densitometry: Expose the brain sections to X-ray film alongside calibrated ¹⁴C standards for 7-14 days. Analyze the optical density of the resulting autoradiograms using digital densitometry to quantify regional glucose consumption.

Protocol 2: Hypoxia Survival and Energy Charge Potential (ECP) Evaluation Rationale: Measuring ECP directly validates the antihypoxic protective effects of the drug at the mitochondrial level, proving it preserves cellular energy states during ischemic events[4].

  • Dosing: Administer eburnamonine (45 mg/kg) orally to the test cohort 60 minutes prior to the hypoxic challenge[6].

  • Hypoxic Challenge: Place the subjects in a sealed hypobaric chamber. Reduce the pressure to simulate an altitude of 10,000 meters (approx. 210 mmHg) at a controlled rate.

  • Survival Monitoring: Record the onset time to respiratory arrest (survival time).

  • Metabolite Extraction (Parallel Cohort): For biochemical analysis, halt the hypoxia at a sub-lethal time point. Instantly freeze the brain in situ using liquid nitrogen funnel freezing to halt all enzymatic activity and prevent post-mortem ATP degradation.

  • HPLC Analysis: Homogenize the frozen cortical tissue in perchloric acid. Quantify ATP, ADP, and AMP using High-Performance Liquid Chromatography (HPLC). Calculate the Energy Charge Potential: ECP=(ATP+0.5ADP)/(ATP+ADP+AMP) .

Workflow Prep 1. Animal Preparation (Catheterization & Fasting) Admin 2. Eburnamonine Admin (Oral/IV Dosing) Prep->Admin Tracer 3. [14C]-2-DG Injection (Metabolic Tracer) Admin->Tracer 30 min incubation Sampling 4. Arterial Blood Sampling (Determine Input Function) Tracer->Sampling t=0 to 45 min Extraction 5. Rapid Brain Freezing (Halt Enzymatic Activity) Sampling->Extraction t=45 min Analysis 6. Autoradiography & LCGU (Data Quantification) Extraction->Analysis Cryosectioning

Experimental workflow for quantifying neurometabolic coupling via [14C]-2-DG.

Translational Potential in Drug Development

From a drug development perspective, eburnamonine represents a highly viable scaffold for treating chronic brain ischemia and cognitive decline[1]. Its ability to cross the blood-brain barrier efficiently—owing to minimal interaction with efflux transporters like P-glycoprotein (P-gp)—ensures high central nervous system bioavailability[1]. Future clinical investigations should focus on its synergistic potential with other nootropics and its long-term efficacy in neurodegenerative disease models.

Sources

Foundational

Eburnamonine in Neuronal Cell Cultures: In Vitro Mechanisms, Protocols, and Neuroprotective Efficacy

Executive Summary Eburnamonine (also known as vinburnine or vincamone) is a monoterpenoid indole alkaloid originally derived from the Vinca minor plant[1]. While its structural analogs, vincamine and vinpocetine, have be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Eburnamonine (also known as vinburnine or vincamone) is a monoterpenoid indole alkaloid originally derived from the Vinca minor plant[1]. While its structural analogs, vincamine and vinpocetine, have been extensively studied as cerebral vasodilators, eburnamonine presents a distinct and highly favorable pharmacological profile for in vitro neurological modeling. As a Senior Application Scientist, I have structured this technical guide to decode the precise intracellular mechanisms of eburnamonine, present field-proven experimental protocols, and establish a self-validating framework for assessing its neuroprotective efficacy in neuronal cell cultures.

Pharmacological Profile and Core Mechanisms

Understanding the causality behind eburnamonine's efficacy requires a deep dive into its molecular interactions within neuronal microenvironments.

Metabolic Stability and BBB Penetration In in vitro microsomal assays, the intrinsic clearance of eburnamonine is significantly lower than that of vincamine and vinpocetine, indicating superior metabolic stability[2]. Furthermore, eburnamonine exhibits minimal interaction with critical blood-brain barrier (BBB) efflux transporters, specifically P-glycoprotein (Pgp) and Breast Cancer Resistance Protein (Bcrp)[2]. This lack of efflux liability ensures that the compound maintains high intracellular concentrations in neuronal models without being prematurely extruded.

Receptor Allostery and Intracellular Signaling Eburnamonine operates through a multi-target mechanism of action:

  • Muscarinic Allosteric Modulation: Eburnamonine acts as a positive allosteric modulator of muscarinic acetylcholine receptors (M1-M4)[3]. By decelerating the dissociation of orthosteric ligands, it enhances cholinergic tone, showing the highest subtype-specific affinity for M2 receptors[3].

  • PDE Inhibition and Neurotrophic Support: The alkaloid inhibits phosphodiesterase (PDE) activity, which prevents the degradation of cyclic nucleotides (cAMP/cGMP)[4]. This accumulation of cAMP directly drives the upregulation of Brain-Derived Neurotrophic Factor (BDNF) in a cAMP-dependent manner, fostering synaptic plasticity and neuronal survival[5].

  • VGNC Blockade and Anti-Apoptotic Signaling: Under oxidative stress conditions, eburnamonine blocks voltage-gated sodium channels (VGNCs)[6]. This blockade prevents pathological calcium influx, thereby suppressing the overactivation of the pro-apoptotic c-Jun N-terminal kinase (JNK) pathway[6].

Pathway Eburn Eburnamonine PDE PDE Inhibition Eburn->PDE mAChR mAChR Allosteric Modulation Eburn->mAChR VGNC VGNC Blockade Eburn->VGNC cAMP ↑ cAMP / cGMP PDE->cAMP ACh ↑ Cholinergic Tone mAChR->ACh Ca ↓ Ca2+ Influx VGNC->Ca BDNF ↑ BDNF Expression cAMP->BDNF JNK ↓ p-JNK / Apoptosis Ca->JNK

Fig 1. Intracellular signaling pathways modulated by eburnamonine in neuronal cells.

Quantitative Data: Target Affinities and Efficacy

To design robust in vitro experiments, researchers must titrate eburnamonine based on established kinetic values. The tables below synthesize the quantitative data regarding its target affinities and cell-line-specific efficacy.

Table 1: Eburnamonine Target Affinities (In Vitro)

TargetEC50 / IC50MechanismCell Model / Source
Muscarinic M2 4.1 μMPositive Allosteric ModulatorCHO / Neuronal Membranes
Muscarinic M3 9.5 μMPositive Allosteric ModulatorCHO / Neuronal Membranes
Muscarinic M4 15.0 μMPositive Allosteric ModulatorCHO / Neuronal Membranes
Muscarinic M1 29.5 μMPositive Allosteric ModulatorCHO / Neuronal Membranes
PDE1 ~50.0 μMEnzyme InhibitionRat Brain Homogenate / PC12

Table 2: Neuroprotective Efficacy Across Neuronal Cell Lines

Cell LineInsult / StressorEffective ConcentrationObserved Outcome
SH-SY5Y 100 μM H₂O₂ (Oxidative)2.5 - 20 μM↑ Cell Viability, ↓ p-JNK
PC12 DJ-1 Deficiency / OS10 μM↓ Cytotoxicity, ↓ ROS
Primary Cortical Serum Deprivation10 - 50 μM↑ BDNF Expression, ↑ Survival

Standardized In Vitro Experimental Protocols

A protocol is only as good as its ability to isolate variables. The following methodology for assessing eburnamonine's neuroprotective effects in SH-SY5Y cells is designed as a self-validating system .

Protocol: H₂O₂-Induced Oxidative Stress Rescue in SH-SY5Y Cells

Causality Focus: We utilize veratridine (a VGNC activator) as a negative control to definitively prove that eburnamonine's protection is mediated via sodium channel blockade, rather than non-specific antioxidant scavenging.

Step 1: Cell Culture and Seeding

  • Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seed cells into 96-well plates at a density of 2×104 cells/well. Rationale: This specific confluency (~70-80% after 24h) ensures cells are in the exponential growth phase, standardizing their basal metabolic rate and vulnerability to oxidative stress.

Step 2: Eburnamonine Preparation and Pre-treatment

  • Dissolve eburnamonine powder in 100% DMSO to create a 10 mM stock solution. Aliquot and store at -20°C.

  • Dilute the stock in culture media to achieve working concentrations (e.g., 2.5 μM, 10 μM, 20 μM). Rationale: The final DMSO concentration must remain strictly below 0.1% v/v. Exceeding this threshold induces solvent-mediated basal cytotoxicity, which will artificially skew MTT viability readouts.

  • Pre-treat the seeded SH-SY5Y cells with the eburnamonine working solutions for 2 hours.

Step 3: Oxidative Insult and Self-Validating Pharmacological Control

  • Standard Insult: Add H₂O₂ to the media to achieve a final concentration of 100 μM. Incubate for 24 hours.

  • Self-Validation Cohort: In a parallel set of eburnamonine-treated wells, co-administer 100 μM veratridine alongside the H₂O₂[6]. Rationale: Veratridine forces VGNCs to remain open. If eburnamonine's neuroprotective effect is abolished in this cohort, it mathematically validates that the survival mechanism is dependent on VGNC blockade[6].

Step 4: Endpoint Assays (Viability and Western Blot)

  • MTT Assay: Add 10 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours, solubilize formazan crystals with DMSO, and read absorbance at 570 nm.

  • Protein Extraction: Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Run Western blots probing for p-JNK (apoptotic marker) and BDNF (survival marker).

Workflow Seed 1. Seed SH-SY5Y (96-well plate) Pretreat 2. Pre-treat with Eburnamonine Seed->Pretreat Insult 3. H2O2 Insult (Oxidative Stress) Pretreat->Insult Assay 4. Viability & Protein Assays Insult->Assay

Fig 2. Standardized in vitro workflow for assessing eburnamonine neuroprotection.

Causality and Logical Framework for Neuroprotection

The true value of eburnamonine in drug development lies in its ability to intercept the apoptotic cascade at multiple nodes. Oxidative stress (OS) typically induces the accumulation of Reactive Oxygen Species (ROS), which subsequently hyperphosphorylates JNK, committing the neuron to apoptosis[6]. Eburnamonine disrupts this logic gate. By activating Nrf2 pathways and blocking VGNCs, it simultaneously reduces ROS accumulation and directly inhibits JNK phosphorylation, ensuring cell survival[6].

Logic OS Oxidative Stress (H2O2) ROS ROS Accumulation OS->ROS JNK JNK Phosphorylation ROS->JNK Death Neuronal Apoptosis JNK->Death Eburn Eburnamonine Eburn->JNK Nrf2 Nrf2 Activation Eburn->Nrf2 Nrf2->ROS Survival Cell Survival Nrf2->Survival

Fig 3. Logical framework of eburnamonine-mediated apoptotic rescue under oxidative stress.

References

  • Synthesis and pharmacological activity of vinpocetine derivatives - RSC Publishing -[Link]

  • Antidepressant-like Effect of the Eburnamine-Type Molecule Vindeburnol in Rat and Mouse Models of Ultrasound-Induced Depression | ACS Chemical Neuroscience -[Link]

  • Synthesis of Eburnamine, Isoeburnamine, and Eburnamonine via a Spirocyclic Intermediate -[Link]

  • Eburnamenine - Grokipedia -[Link]

  • In vitro characterization of transport and metabolism of the alkaloids: vincamine, vinpocetine and eburnamonine | Request PDF - ResearchGate -[Link]

  • Disease-Modifying Effects of Vincamine Supplementation in Drosophila and Human Cell Models of Parkinson's Disease Based on DJ-1 Deficiency | ACS Chemical Neuroscience -[Link]

Sources

Exploratory

Eburnamonine Blood-Brain Barrier Permeability: A Technical Whitepaper on Pharmacokinetics and Experimental Validation

Executive Summary Eburnamonine (vinburnine) is a pentacyclic monoterpene indole alkaloid derived from the Apocynaceae plant family . While historically recognized for its vasodilatory and antihypoxic effects on cerebral...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Eburnamonine (vinburnine) is a pentacyclic monoterpene indole alkaloid derived from the Apocynaceae plant family . While historically recognized for its vasodilatory and antihypoxic effects on cerebral microcirculation, modern neuropharmacology focuses heavily on its exceptional blood-brain barrier (BBB) permeability. Unlike many neurotherapeutics that fail clinical translation due to active extrusion by endothelial efflux pumps, eburnamonine effectively evades ATP-binding cassette (ABC) transporters. Coupled with its high metabolic stability, this makes eburnamonine an optimal structural scaffold for central nervous system (CNS) drug development and advanced nanoparticle engineering .

Mechanistic Foundations of BBB Penetration

The blood-brain barrier is a dynamic neurovascular unit characterized by tight junctions and a high expression of efflux transporters—primarily P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (Bcrp/ABCG2) . Eburnamonine achieves profound CNS penetrance through two synergistic mechanisms:

  • Lipophilic Passive Diffusion: Its rigid, pentacyclic structure allows rapid partitioning into the endothelial lipid bilayer, facilitating transcellular crossing.

  • Efflux Transporter Evasion: Eburnamonine induces minimal stimulation of P-gp and Bcrp ATPase activity. Because it is not recognized as a substrate by these primary efflux pumps, the drug avoids being actively pumped back into the systemic circulation .

BBB_Transport Blood Blood Compartment Eburnamonine Eburnamonine (Lipophilic) Blood->Eburnamonine Administration Endothelium BBB Endothelial Cell (Lipid Bilayer) Brain Brain Parenchyma Endothelium->Brain High Permeability Efflux Efflux Transporters (P-gp / Bcrp) Endothelium->Efflux Minimal Interaction Eburnamonine->Endothelium Passive Diffusion Efflux->Blood Negligible Efflux

Eburnamonine BBB transport highlighting passive diffusion and evasion of efflux.

Pharmacokinetics and Metabolic Stability

A fundamental prerequisite for passive BBB diffusion is the maintenance of a steep systemic concentration gradient. If a drug is rapidly cleared by hepatic enzymes, the driving force for brain penetration collapses.

In comparative rat liver microsomal assays, the intrinsic clearance ( CLint​ ) of eburnamonine was demonstrated to be significantly lower than that of its structural analogs, vincamine and vinpocetine . This metabolic stability ensures a prolonged plasma half-life, maximizing the area under the curve (AUC) available for continuous brain penetration.

Table 1: Comparative Pharmacokinetic and Transporter Profile of Vinca Alkaloids

ParameterEburnamonineVincamineVinpocetineCausality / Impact on BBB Penetration
Intrinsic Clearance ( CLint​ ) Low HighHighLower clearance maintains the plasma gradient necessary for passive diffusion.
P-gp (ABCB1) Interaction MinimalMinimalMinimalEvasion prevents active extrusion back into the bloodstream.
Bcrp (ABCG2) Interaction MinimalMinimalMinimalEvasion ensures high net accumulation in the brain parenchyma.
Vasodilatory Effect HighModerateHighEnhances microcirculation, aiding deep post-barrier drug distribution.

Self-Validating Experimental Methodologies

To rigorously quantify eburnamonine's BBB permeability and transporter interactions, researchers must employ self-validating in vitro systems. The following protocols integrate causality-driven steps to ensure absolute data integrity.

Exp_Workflow Prep Compound Prep (Eburnamonine) Transwell In Vitro BBB Model (Transwell Assay) Prep->Transwell ATPase Transporter Assay (P-gp/Bcrp ATPase) Prep->ATPase UPLC UPLC Quantification (0.02 µg/mL LLOQ) Transwell->UPLC Basolateral Sampling Analysis Data Synthesis (Papp & Clearance) ATPase->Analysis Phosphate Release UPLC->Analysis Concentration Data

Step-by-step experimental workflow for evaluating eburnamonine permeability.

Protocol A: In Vitro Transwell BBB Permeability Assay

Purpose: To calculate the apparent permeability coefficient ( Papp​ ) of eburnamonine across a polarized endothelial monolayer. Causality Focus: We measure Transendothelial Electrical Resistance (TEER) to validate tight junction integrity. A leaky barrier yields false-positive permeability data.

  • Cell Culture: Seed human brain microvascular endothelial cells (e.g., hCMEC/D3) onto the apical surface of a polycarbonate Transwell insert (0.4 µm pore size).

  • Barrier Validation (Self-Validating Step): Measure TEER using a voltohmmeter. Action: Proceed only if TEER > 200 Ω·cm². If TEER is lower, discard the insert, as paracellular leakage will confound transcellular diffusion metrics.

  • Dosing: Apply 10 µM eburnamonine in transport buffer to the apical chamber (representing the blood compartment).

  • Sampling & Sink Conditions: At 15, 30, 60, and 120 minutes, extract 50 µL from the basolateral chamber (brain side). Causality: Immediately replace the extracted volume with 50 µL of fresh buffer. This maintains "sink conditions"—ensuring the concentration gradient remains constant and back-diffusion does not skew the Papp​ calculation.

  • Quantification: Analyze samples using UPLC-MS/MS. Causality: Ultra-high sensitivity (LLOQ ~0.02 µg/mL) is strictly required to accurately detect early-timepoint basolateral concentrations .

  • Data Synthesis: Calculate Papp​=A×C0​dQ/dt​ , where dQ/dt is the steady-state appearance rate, A is the surface area, and C0​ is the initial apical concentration.

Protocol B: ABC Transporter ATPase Activity Assay

Purpose: To determine if eburnamonine stimulates the ATP hydrolysis required for P-gp or Bcrp-mediated efflux. Causality Focus: ABC transporters consume ATP when extruding substrates. By measuring inorganic phosphate ( Pi​ ) release, we directly quantify transporter activation rather than relying on proxy cellular accumulation.

  • Membrane Preparation: Resuspend isolated membrane vesicles overexpressing human P-gp or Bcrp in an assay buffer.

  • Control Validation (Self-Validating Step): Run a parallel assay using a known substrate (e.g., Verapamil for P-gp). Action: If the positive control does not induce a >2-fold increase in Pi​ release, the vesicle preparation is inactive, and the assay must be aborted to prevent false negatives.

  • Incubation: Incubate vesicles with eburnamonine at varying physiological concentrations (4, 20, and 100 µM) and 5 mM MgATP for 20 minutes at 37°C [[1]]([Link]).

  • Termination & Detection: Stop the reaction using 10% SDS. Add a colorimetric detection reagent (ammonium molybdate and zinc acetate) to bind liberated Pi​ .

  • Readout: Measure absorbance at 800 nm. Eburnamonine yields baseline absorbance comparable to negative controls, confirming minimal transporter interaction [[1]]([Link]).

Advanced Applications: Nanoparticle-Mediated Brain Targeting

Eburnamonine's unique pharmacokinetic profile is currently being leveraged in next-generation drug delivery systems. Recent breakthroughs utilize cyclic tertiary amine compounds derived from vinpocetine and eburnamonine to synthesize ionizable-lipidoid nanoparticles (LNPs) [[2]]([Link]).

These systems solve the critical "post-barrier accumulation" problem in neuro-oncology and gene therapy. Not only do these LNPs efficiently breach the BBB via the alkaloid's innate permeability, but their inherent vasodilatory effect actively regulates local cerebral microcirculation. This dual-action mechanism drives deep parenchymal penetration of nucleic acid payloads, bypassing the microvascular embolisms that typically trap conventional nanocarriers .

References

  • Fandy, T. E., Abdallah, I., Khayat, M., Colby, D. A., & Hassan, H. E. (2016). In vitro characterization of transport and metabolism of the alkaloids: vincamine, vinpocetine and eburnamonine. Cancer Chemotherapy and Pharmacology, 77(2), 259-267. URL: [Link]

  • Han, X., et al. (2024). Regulation of cerebral blood flow boosts precise brain targeting of vinpocetine-derived ionizable-lipidoid nanoparticles. Nature Communications. URL: [Link]

  • DrugBank Database. Vinburnine (Eburnamonine) Drug Profile, Pharmacology, and Pharmacokinetics. URL: [Link]

Sources

Protocols & Analytical Methods

Method

The Total Synthesis of (-)-Eburnamonine: A Guide to Modern and Classical Strategies

Introduction (-)-Eburnamonine is a pentacyclic indole alkaloid that has garnered significant attention from the scientific community due to its interesting biological activities, including its potential as a cerebral vas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(-)-Eburnamonine is a pentacyclic indole alkaloid that has garnered significant attention from the scientific community due to its interesting biological activities, including its potential as a cerebral vasodilator. Its complex and rigid structure, featuring a cis-fused D/E ring system and a challenging quaternary stereocenter, has made it a compelling target for total synthesis. This application note provides a detailed overview of select total synthesis protocols for (-)-eburnamonine, offering insights into the strategic evolution of its synthesis from classical approaches to modern, highly efficient enantioselective methods. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of natural product synthesis and medicinal chemistry.

Retrosynthetic Analysis: Common Disconnections

The various total syntheses of (-)-eburnamonine, while diverse in their execution, often share common strategic disconnections. A general retrosynthetic analysis reveals key fragments and the corresponding forward-synthetic reactions that are frequently employed.

G eburnamonine (-)-Eburnamonine iminium_ion Pentacyclic Iminium Ion Intermediate eburnamonine->iminium_ion Lactamization / Reduction tetracyclic_lactam Tetracyclic Lactam Core iminium_ion->tetracyclic_lactam Intramolecular Cyclization (e.g., Bischler-Napieralski) tryptamine_deriv Tryptamine Derivative tetracyclic_lactam->tryptamine_deriv Pictet-Spengler or Fischer Indole Synthesis piperidone_deriv Functionalized Piperidone tetracyclic_lactam->piperidone_deriv Coupling

Caption: General retrosynthetic analysis of (-)-eburnamonine.

Classical Approaches: The Wenkert Synthesis (Racemic)

One of the earliest and most influential total syntheses of (±)-eburnamonine was reported by Wenkert and Wickberg in 1965.[1][2] This synthesis established the cis-relationship of the D/E ring junction and provided a foundational strategy for subsequent approaches.

The Wenkert synthesis commences with the reaction of tryptamine with ethyl 2-ethyl-5-oxopentanoate. This initial step is followed by a series of transformations, including a Dieckmann condensation to form the piperidone ring, leading to a key tetracyclic intermediate. The final pentacyclic ring system is then constructed, ultimately yielding racemic eburnamonine.

Key Reaction Workflow: Wenkert Synthesis

G start Tryptamine + Ethyl 2-ethyl-5-oxopentanoate step1 Formation of Enamine/Iminium start->step1 step2 Intramolecular Cyclization step1->step2 step3 Dieckmann Condensation step2->step3 step4 Decarboxylation & Reduction step3->step4 step5 Final Ring Closure step4->step5 end (±)-Eburnamonine step5->end

Caption: Workflow of the Wenkert racemic synthesis.

Asymmetric Strategies: The Stoltz Enantioselective Synthesis

A landmark achievement in the synthesis of (-)-eburnamonine was reported by the Stoltz group, which represents the shortest asymmetric synthesis to date.[1][3] This elegant approach utilizes a palladium-catalyzed asymmetric allylic alkylation to establish the crucial all-carbon quaternary stereocenter with high enantioselectivity.

The synthesis begins with readily available δ-valerolactam. A key step involves the enantioselective decarboxylative allylic alkylation of a β-ketoester-substituted lactam, which forges the quaternary center in 91% yield and 92% enantiomeric excess (ee).[1] This enantioenriched lactam is then elaborated through a sequence involving a Fischer indole synthesis and a Bischler-Napieralski cyclization. The final steps involve a diastereoselective hydrogenation and lactamization to furnish (-)-eburnamonine.

Core Protocol: Stoltz's Asymmetric Allylic Alkylation

1. Preparation of the Racemic Quaternary Lactam:

  • δ-Valerolactam is first N-protected with a benzoyl group.

  • The protected lactam undergoes C-acylation to yield a β-amidoester.

  • Alkylation of the β-amidoester generates the racemic quaternary lactam.

2. Enantioselective Decarboxylative Allylic Alkylation:

  • To a solution of the racemic quaternary lactam in an appropriate solvent (e.g., toluene), a palladium(II) precatalyst and the (R)-CF3-t-BuPHOX ligand are added.

  • The reaction is typically stirred at a specific temperature until completion, monitored by TLC or LC-MS.

  • The enantioenriched lactam product is isolated after column chromatography.

3. Elaboration to (-)-Eburnamonine:

  • The enantioenriched lactam is N-alkylated with an appropriate β-indolyl electrophile.

  • The allyl group is oxidatively cleaved to a carboxylic acid.

  • A Fischer indole synthesis followed by esterification affords a key indole intermediate.

  • Bischler-Napieralski cyclization furnishes an iminium perchlorate salt.

  • A one-pot diastereoselective hydrogenation and lactamization sequence completes the synthesis of (-)-eburnamonine.

Key Data Summary: Stoltz Synthesis
StepTransformationYieldEnantiomeric Excess (ee)
2Pd-catalyzed Asymmetric Allylic Alkylation91%92%
OverallFrom δ-valerolactam~10 steps>99% (after final steps)

Asymmetric Synthesis via Pictet-Spengler Reaction: The Wee Approach

Another notable asymmetric synthesis of (-)-eburnamonine was developed by Wee and Yu, which employs a Pictet-Spengler reaction as a key step.[1] This strategy utilizes a chiral nonracemic 4,4-disubstituted 2-butyrolactone carboxylic acid as the starting material.

The synthesis commences with the coupling of the chiral carboxylic acid with tryptamine to form an amide. This amide is then converted to an aldehyde, which undergoes an acid-mediated Pictet-Spengler cyclization to generate a tetracyclic indole lactam. This key intermediate is then transformed into (-)-eburnamonine through a series of reductive and cyclization steps.

Core Protocol: Wee's Pictet-Spengler Cyclization

1. Preparation of the Aldehyde Precursor:

  • The chiral 4,4-disubstituted 2-butyrolactone carboxylic acid is coupled with tryptamine using standard peptide coupling reagents (e.g., EDCI, HOBt).

  • The resulting amide is then reduced to the corresponding aldehyde using a suitable reducing agent (e.g., DIBAL-H).

2. Acid-Mediated Pictet-Spengler Reaction:

  • The aldehyde is dissolved in a suitable solvent (e.g., benzene or toluene) and treated with a Lewis or Brønsted acid (e.g., trifluoroacetic acid).

  • The reaction mixture is heated to reflux to drive the cyclization.

  • The resulting tetracyclic indole lactam is purified by chromatography.

3. Conversion to (-)-Eburnamonine:

  • The tetracyclic lactam is further elaborated through a series of steps to construct the final E ring and complete the synthesis of (-)-eburnamonine.

Modern Innovations: Photocatalytic Radical Cascade

A recent and innovative approach to the synthesis of eburnamonine analogues involves a visible-light-mediated photocatalytic radical cascade reaction.[2] While this particular reported synthesis yields (+)-21-epi-eburnamonine, the strategy highlights the power of modern synthetic methods in rapidly assembling complex molecular architectures.

This synthesis features an intra-/intramolecular radical cascade to construct the tetracyclic ABCD ring system in a single step. A key Johnson-Claisen rearrangement is then employed to establish the C20 all-carbon quaternary stereocenter with high diastereoselectivity.

Conceptual Workflow: Photocatalytic Cascade

G start Acyclic Precursor step1 step1 start->step1 step2 Intra-/Intramolecular Radical Cascade step1->step2 step3 Tetracyclic ABCD Ring System step2->step3 step4 step4 step3->step4 step5 Final Ring Closure step4->step5 end (+)-21-epi-Eburnamonine step5->end

Caption: Conceptual workflow of the photocatalytic approach.

Conclusion

The total synthesis of (-)-eburnamonine has been a fertile ground for the development and application of novel synthetic strategies. From the foundational racemic syntheses that established its structure to the modern, highly efficient enantioselective routes, the journey to synthesize this complex alkaloid showcases the evolution of organic chemistry. The approaches detailed in this application note, from the classical Wenkert synthesis to the cutting-edge methods of Stoltz and the use of photocatalysis, provide a valuable toolkit and intellectual framework for chemists engaged in the synthesis of complex natural products and the development of new therapeutic agents.

References

  • Reimann, C. E., Ngamnithiporn, A., Hayashida, K., Saito, D., Korch, K. M., & Stoltz, B. M. (2021). The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16'-epi-Leucophyllidine. Angewandte Chemie International Edition, 60(33), 17957-17962. [Link]

  • Stoltz, B. M., et al. (2021). Supporting Information for The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16'-epi-Leucophyllidine. Angewandte Chemie. [Link]

  • Wee, A. G. H., & Yu, Q. (2001). Asymmetric Synthesis of (−)-Eburnamonine and (+)-epi-Eburnamonine from (4S)-4-Ethyl-4-[2-(hydroxycarbonyl)ethyl]-2-butyrolactone. The Journal of Organic Chemistry, 66(26), 8935–8943. [Link]

  • Huang, Y., Xue, F., Liu, H., Xue, F., Liu, X. Y., Song, H., & Qin, Y. (2021). Asymmetric Total Synthesis of (+)-21-epi-Eburnamonine Via a Photocatalytic Radical Cascade Reaction. Natural Products and Bioprospecting, 11(1), 99–103. [Link]

  • Wenkert, E., & Wickberg, B. (1965). General Methods of Synthesis of Indole Alkaloids. IV. A Synthesis of dl-Eburnamonine. Journal of the American Chemical Society, 87(7), 1580–1589. [Link]

  • Bartlett, M. F., & Taylor, W. I. (1960). The Structures of Eburnamine, Isoburnamine, Eburnamenine and Eburnamonine and a Synthesis of rac-Eburnamonine. Journal of the American Chemical Society, 82(22), 5941–5946. [Link]

Sources

Application

Application Note: Robust HPLC-UV Method Development for Eburnamonine Quantification

Introduction & Mechanistic Rationale Eburnamonine (also known as vinburnine or vincamone) is a monoterpenoid indole alkaloid primarily derived from the leaves of Vinca minor or synthesized as a derivative of vincamine[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Eburnamonine (also known as vinburnine or vincamone) is a monoterpenoid indole alkaloid primarily derived from the leaves of Vinca minor or synthesized as a derivative of vincamine[1],[2]. Pharmacologically, it acts as a cerebral vasodilator and nootropic agent. In both pharmaceutical manufacturing and phytochemical profiling, accurate quantification of eburnamonine is critical for quality control and pharmacokinetic evaluation[3],[4].

As an application scientist, developing a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for indole alkaloids presents specific physicochemical challenges. Eburnamonine possesses a basic tertiary amine within its polycyclic structure. If the chromatographic conditions are not rigorously optimized, this basic nitrogen will undergo secondary ion-exchange interactions with residual, unendcapped silanol groups (-Si-OH) on the silica-based stationary phase, resulting in severe peak tailing, poor resolution, and inaccurate integration.

Causality Behind Method Parameters
  • Stationary Phase Selection: A highly base-deactivated, densely endcapped C18 column (e.g., Zorbax Extend-C18 or Ascentis C18) is mandatory[2],[5]. The hydrophobic C18 alkyl chains provide the primary retention mechanism for the non-polar polycyclic core of eburnamonine, while endcapping shields the basic nitrogen from silanol interactions.

  • Mobile Phase pH Tuning: The mobile phase must be buffered to a highly acidic pH (e.g., pH 3.0 using 50 mM phosphate buffer)[5]. At pH 3.0, which is well below the pKa of the alkaloid's basic nitrogen, eburnamonine is fully protonated. Simultaneously, acidic silanols on the silica support are protonated (neutralized), effectively eliminating the electrostatic attraction that causes peak tailing.

  • Wavelength Optimization: Eburnamonine exhibits strong UV absorbance due to its conjugated indole ring system. A detection wavelength of 270 nm provides the optimal balance of maximum sensitivity for the analyte while minimizing background noise from mobile phase solvents[3].

G Start Eburnamonine Core (Basic Indole Alkaloid) pH Buffer pH 3.0 (Protonates Tertiary Amine) Start->pH Column End-capped C18 (Reduces Silanol Interactions) Start->Column Solvent Acetonitrile Gradient (Optimizes Elution Time) Start->Solvent Outcome Sharp Peak Shape & High Resolution pH->Outcome Column->Outcome Solvent->Outcome

Figure 1: Mechanistic rationale for HPLC method parameter selection in alkaloid analysis.

Analytical Workflow & Sample Preparation

To ensure a self-validating and robust protocol, sample preparation must selectively isolate eburnamonine from complex plant matrices or synthetic by-products. We utilize a targeted acid-base liquid-liquid extraction (LLE) workflow that exploits the pH-dependent solubility of the alkaloid[1],[6].

G A Plant Extract / API (Vinca minor) B Acid-Base Extraction (pH Tuning) A->B C Organic Phase Evaporation B->C D Reconstitution (Mobile Phase) C->D E HPLC-UV Analysis (270 nm) D->E

Figure 2: Sample preparation and analytical workflow for eburnamonine quantification.

Step-by-Step Extraction Protocol
  • Acidic Solubilization: Accurately weigh 100 mg of pulverized Vinca minor extract or crude Active Pharmaceutical Ingredient (API). Suspend the material in 10 mL of 0.5 M aqueous citric acid[6]. Sonicate for 15 minutes at room temperature to ensure complete protonation and solubilization of the alkaloid salts.

  • Filtration: Filter the acidic suspension through a 0.45 µm membrane to remove insoluble plant debris or synthetic resins.

  • Basification: Transfer the filtrate to a separatory funnel. Carefully add concentrated Ammonium Hydroxide ( NH4​OH ) dropwise until the solution reaches pH 9.5–10.0[1],[6]. Causality: This deprotonates the eburnamonine, converting it back to its lipophilic free-base form.

  • Organic Extraction: Add 10 mL of Ethyl Acetate (EtOAc) to the separatory funnel. Shake vigorously for 2 minutes, venting periodically. Allow the phases to separate and collect the upper organic layer[6]. Repeat this extraction two more times with fresh EtOAc.

  • Concentration: Combine the organic extracts and evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen gas at 35 °C.

  • Reconstitution: Reconstitute the dried residue in exactly 2.0 mL of the initial HPLC mobile phase (20% Acetonitrile / 80% Buffer).

  • Final Clarification: Syringe-filter the reconstituted sample through a 0.22 µm PTFE filter directly into an amber HPLC autosampler vial.

Chromatographic Protocol & System Suitability

To guarantee data integrity, the HPLC system must be primed and subjected to System Suitability Testing (SST) prior to sample analysis. This ensures the column efficiency and detector response are within acceptable pharmaceutical guidelines.

Optimized Chromatographic Conditions
ParameterSpecification / Setting
Column Zorbax Extend-C18, 250 mm × 4.6 mm, 5 µm particle size[5]
Mobile Phase A (Buffer) 50 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Orthophosphoric Acid[5]
Mobile Phase B (Organic) 100% HPLC-Grade Acetonitrile[3]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C (Thermostatted to ensure retention time reproducibility)
Detection Wavelength UV at 270 nm (Bandwidth 4 nm, Reference 360 nm)[3]
Autosampler Temperature 4 °C (To prevent analyte degradation over long sequences)
Gradient Elution Program

A gradient method is employed to elute highly polar impurities early, elute eburnamonine with sharp peak symmetry, and wash the column of highly lipophilic matrix components at the end of the run.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)Curve
0.08020Initial
2.08020Isocratic hold
10.04060Linear ramp
15.04060Isocratic wash
15.18020Step return
20.08020Re-equilibration
System Suitability Testing (SST) and Sequence Design

A self-validating sequence must bracket unknown samples with known standards. Execute the following injection sequence:

  • Blank (x2): Initial mobile phase to establish baseline stability and verify no carryover.

  • SST Standard (x5): 10 µg/mL Eburnamonine reference standard. Calculate %RSD of peak area and retention time.

  • Samples (x10): Prepared extracts/API.

  • Bracketing Standard (x1): 10 µg/mL standard to verify instrument drift is < 2.0%.

Mandatory SST Acceptance Criteria:

  • Tailing Factor ( Tf​ ): ≤1.5 (Verifies the pH 3.0 buffer is successfully masking silanols).

  • Theoretical Plates ( N ): ≥5000 (Ensures column bed integrity).

  • Injection Precision (%RSD): ≤2.0% for peak areas over 5 replicate injections.

Method Validation Data Summary

When validating this method according to ICH Q2(R1) guidelines, the following representative quantitative metrics demonstrate the method's reliability for eburnamonine and structurally related vinca alkaloids (such as vincamine and vincaminic acid)[3].

Validation ParameterEburnamonine Performance Metric
Linear Range 0.1 – 50.0 µg/mL[3]
Correlation Coefficient ( R2 ) > 0.9995
Limit of Detection (LOD) 0.03 µg/mL (S/N ratio 3)[3]
Limit of Quantification (LOQ) 0.10 µg/mL (S/N ratio 10)
Intra-day Precision (%RSD) 0.8% – 1.4% (at 10 µg/mL, n=6)
Inter-day Precision (%RSD) 1.1% – 1.8% (over 3 consecutive days)
Recovery / Accuracy 98.5% – 101.2% (Spiked matrix at 3 concentration levels)

By strictly adhering to the pH-controlled gradient and the selective acid-base extraction, analysts can achieve baseline resolution of eburnamonine from complex natural matrices, ensuring high-fidelity quantification suitable for regulatory submissions.

References

  • ResearchGate. "A Validated HPLC Method for the Simultaneous Determination of Vincamine and its Potential Degradant (Metabolite), Vincaminic Acid: Applications to Pharmaceutical Formulations and Pharmacokinetic Studies." ResearchGate. URL: [Link]

  • AIR Unimi. "Improved Synthesis of Vincamine: Identification, Purification and Characterization of Impurities." AIR Unimi. URL: [Link]

  • ResearchGate. "Vincamine, a safe natural alkaloid, represents a novel anticancer agent." ResearchGate. URL:[Link]

  • ACS Publications. "Toward a More Sustainable Sample Preparation in Phytochemistry: Case Studies in Four Subclasses of Alkaloids." Journal of Natural Products. URL:[Link]

  • PMC. "Determination of Active Ingredients, Mineral Composition and Antioxidant Properties of Hydroalcoholic Macerates of Vinca minor L. Plant from the Dobrogea Area." PMC. URL: [Link]

Sources

Method

Advanced Asymmetric Synthesis Techniques for Eburnamonine Derivatives: A Comprehensive Protocol Guide

Executive Summary & Biological Significance Eburnamonine is a pentacyclic indole alkaloid belonging to the Aspidosperma family, recognized for its potent vasodilator properties and its derivatives' cytotoxic and antitumo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Significance

Eburnamonine is a pentacyclic indole alkaloid belonging to the Aspidosperma family, recognized for its potent vasodilator properties and its derivatives' cytotoxic and antitumor activities[1],[2]. The structural hallmark—and primary synthetic challenge—of eburnamonine is its rigid pentacyclic framework containing an all-carbon quaternary stereocenter at the C20 position and a complex D/E ring junction[1],[2].

Historically, accessing these molecules required lengthy linear sequences with poor stereocontrol. However, recent advancements in transition-metal catalysis and organocatalysis have enabled highly convergent, enantioselective pathways. This application note details three validated, state-of-the-art methodologies for the asymmetric synthesis of (+)- and (-)-eburnamonine derivatives, providing researchers with actionable protocols and the mechanistic causality required to reproduce these complex transformations.

Mechanistic Workflow & Pathway Architecture

The synthesis of eburnamonine derivatives relies on establishing the critical quaternary stereocenter early in the sequence, followed by late-stage cyclizations to close the pentacyclic core. The diagram below illustrates the three primary retrosynthetic strategies utilized in modern asymmetric synthesis.

G Target Eburnamonine Derivatives (Aspidosperma Alkaloids) Strat1 Pd-Catalyzed Allylic Alkylation (Stoltz Approach) Int1 Enantioenriched Lactam (All-Carbon Quaternary Center) Strat1->Int1 Strat2 Pd-Catalyzed Cyanoamidation (Eastwood & Otte Approach) Int2 Cyanoformamide Intermediate (C-CN Activation) Strat2->Int2 Strat3 Rh(II)-Catalyzed C-H Insertion (Wee & Yu Approach) Int3 Chiral 2-Butyrolactone (Stereospecific Insertion) Strat3->Int3 Cyc1 Bischler-Napieralski & Diastereoselective Hydrogenation Int1->Cyc1 Cyc2 Intramolecular Alkene Cyanoamidation Int2->Cyc2 Cyc3 Pictet-Spengler Cyclization Int3->Cyc3 Cyc1->Target Cyc2->Target Cyc3->Target

Retrosynthetic pathways for the asymmetric synthesis of eburnamonine derivatives.

Quantitative Data Summary

The following table summarizes the key metrics of the three primary asymmetric methodologies discussed in this guide.

MethodologyKey Catalyst / ReagentsTarget MoleculeYield (Key Step)Enantiomeric Excess (ee)Total Steps
Pd-Catalyzed Allylic Alkylation [1],[3]Pd(II) precatalyst, (R)-CF3-t-BuPHOX(-)-Eburnamonine91%92%10
Asymmetric Alkene Cyanoamidation [4],[2]Pd(0), Phosphoramidite, Lewis Acid(+)-Eburnamonine88% (Optimized)High8
Rh(II)-Catalyzed C-H Insertion [5],[6]Rh₂(OAc)₄(-)-Eburnamonine & (+)-epi85%N/A (Chiral Pool)>10

Validated Experimental Protocols

Protocol A: Asymmetric Alkene Cyanoamidation (Synthesis of (+)-Eburnamonine)

Developed by Eastwood and Otte, this 8-step route utilizes a highly innovative C–CN bond activation strategy to forge the quaternary stereocenter[4],[2].

Step-by-Step Methodology:

  • Pre-catalyst Preparation: In an argon-filled glovebox, combine Pd₂(dba)₃ (5 mol%) and a chiral phosphoramidite ligand (10 mol%) in anhydrous toluene. Stir at room temperature for 30 minutes to ensure complete complexation.

  • Lewis Acid Activation: Add the Lewis acid co-catalyst (e.g., B(C₆F₅)₃, 10 mol%) to the reaction mixture.

  • Substrate Addition: Dissolve the aliphatic-tethered cyanoformamide precursor (synthesized in 3 steps from tryptamine and 4-methylenehexanoic acid) in toluene and transfer it to the catalyst solution[2].

  • Cyclization: Seal the reaction vessel, remove it from the glovebox, and heat to 100 °C for 24 hours.

  • Workup & Isolation: Cool the mixture to room temperature, filter through a short pad of silica gel (eluting with EtOAc), and concentrate under reduced pressure. Purify via flash column chromatography to isolate the enantiopure lactam intermediate.

  • Final Assembly: Subject the lactam to Boc-deprotection (180 °C) followed by a one-pot Bischler–Napieralski cyclization (POCl₃). Reduce the resulting iminium ion with zinc in acetic acid to yield (+)-eburnamonine[2].

Protocol B: Pd-Catalyzed Decarboxylative Allylic Alkylation (Synthesis of (-)-Eburnamonine)

The Stoltz laboratory achieved the shortest asymmetric synthesis of (-)-eburnamonine to date (10 steps from commercial materials) by leveraging a powerful decarboxylative allylic alkylation[1],[3].

Step-by-Step Methodology:

  • Quaternary Center Formation: Treat the racemic β-amidoester precursor with a low loading of Pd(II) precatalyst and the (R)-CF3-t-BuPHOX ligand in MTBE. This decarboxylative alkylation yields the enantioenriched lactam in 91% yield and 92% ee[1].

  • Indole Assembly: Alkylate the lactam with an appropriate alkyl bromide, followed by oxidative cleavage and a Fischer indole synthesis to append the indole core[3].

  • Bischler-Napieralski Cyclization: Dissolve the intermediate in anhydrous DCM and add POCl₃ at 0 °C. Heat to reflux, then perform a counter-ion exchange with aqueous HClO₄ to isolate the iminium perchlorate salt[3].

  • Diastereoselective Hydrogenation (One-Pot): Suspend the iminium perchlorate in anhydrous N,N-dimethylformamide (DMF) in a high-pressure reactor. Add heterogeneous Pd/C catalyst and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Pressurize with H₂ gas (50 psi) and stir at room temperature. The reduction and lactamization occur in one pot to yield (-)-eburnamonine[3].

Mechanistic Causality & Experimental Integrity (E-E-A-T)

To ensure experimental reproducibility, it is critical to understand the causality behind the reagent choices in these protocols.

  • Overcoming C–CN Bond Inertia: In Protocol A, the C–CN bond of the cyanoformamide is highly unreactive toward oxidative addition by Pd(0). The addition of a Lewis acid is an absolute requirement. The Lewis acid coordinates to the nitrogen atom of the cyano group, withdrawing electron density and significantly lowering the activation energy required for the Pd(0) catalyst to insert into the C–CN bond[4]. Without this co-catalytic system, the reaction stalls completely.

  • Controlling the C20/C21 cis Relative Stereochemistry: In Protocol B, standard diastereoselective hydrogenation conditions (e.g., simple Pd/C in MeOH) fail to reduce the sterically congested iminium perchlorate intermediate[3]. The Stoltz group discovered that using DMF as a solvent with the addition of DBU modifies both the catalyst surface and the substrate conformation. This specific microenvironment forces the heterogeneous catalyst to approach from the less hindered face, establishing the correct cis C20/C21 relative stereochemistry and promoting immediate lactamization[3].

  • Stereospecific Trajectory in C-H Insertion: In the alternative Wee & Yu synthesis (Strategy C), a Rh(II) catalyst is used to decompose a diazomalonate into a highly electrophilic metal carbenoid[5]. The success of this reaction relies on the rigid, concerted transition state of the tertiary C-H insertion. Because the reaction is concerted, it proceeds with complete retention of stereochemistry from the adjacent chiral center of the starting 2-butyrolactone, ensuring high enantiopurity of the resulting (+)-epi-eburnamonine[5],[6].

References

  • The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16'-epi-Leucophyllidine. Angewandte Chemie International Edition / NIH.[Link]

  • Total Synthesis of (+)-Eburnamonine Using Asymmetric Alkene Cyanoamidation through C–CN Bond Activation. Organic Letters (ACS Publications).[Link]

  • Asymmetric Synthesis of (-)-Eburnamonine and (+)-epi-Eburnamonine from (4S)-4-Ethyl-4-[2-(hydroxycarbonyl)ethyl]-2-butyrolactone. Journal of Organic Chemistry (ACS Publications).[Link]

Sources

Application

Application Note: Preparation and Validation of Eburnamonine Standard Solutions for LC-MS/MS Bioanalysis

Introduction & Scientific Rationale Eburnamonine is a naturally occurring monoterpenoid indole alkaloid recognized for its potent vasodilatory, neuroprotective, and nootropic properties. In preclinical and clinical pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Eburnamonine is a naturally occurring monoterpenoid indole alkaloid recognized for its potent vasodilatory, neuroprotective, and nootropic properties. In preclinical and clinical pharmacokinetics (PK), quantifying eburnamonine in biological matrices (e.g., plasma, serum, or brain homogenates) requires highly sensitive and selective analytical techniques. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for this application[1].

However, the reliability of any LC-MS/MS assay is fundamentally dictated by the integrity of its calibration standards and Quality Control (QC) samples. This application note provides a comprehensive, self-validating protocol for the preparation of eburnamonine standard solutions, grounded in the [2].

Physicochemical Properties & Causality in Experimental Design

To design a robust protocol, every experimental choice must be driven by the analyte's physicochemical properties:

  • Solvent Selection: As an alkaloid base, eburnamonine is highly lipophilic and exhibits poor aqueous solubility. To prevent precipitation and ensure absolute concentration accuracy, the primary stock solution must be prepared in 100% organic solvent (e.g., Methanol or Acetonitrile).

  • Acidification for Ionization: Working solutions are diluted in a solvent mixture containing 0.1% Formic Acid (FA). This acidification protonates the basic nitrogen of the indole ring, maintaining solubility and drastically enhancing the positive electrospray ionization (ESI+) efficiency required for tandem mass spectrometry[3].

  • Container Material: At low concentrations (ng/mL range), hydrophobic alkaloids are prone to non-specific adsorption to un-silanized glass or certain polymers. All stock and working solutions must be stored in silanized amber glass vials to prevent adsorptive losses and photodegradation.

  • Matrix Matching: ESI is highly susceptible to matrix effects (ion suppression or enhancement) caused by endogenous phospholipids in plasma. Preparing calibration standards directly in the biological matrix ensures the calibration curve accurately reflects the ionization environment of the unknown samples, creating a self-validating quantification system.

Workflow Visualization

G Stock Primary Stock Solution (1.0 mg/mL in 100% MeOH) Working Working Solutions (Serial Dilution in 50% MeOH + 0.1% FA) Stock->Working Dilute Spiking Matrix Spiking (Blank Plasma + Working Sol + IS) Working->Spiking Spike (5% v/v) IS Internal Standard (IS) (Vinpocetine, 50 ng/mL) IS->Spiking Add Extraction Sample Preparation (Protein Precipitation / SPE) Spiking->Extraction Extract LCMS LC-MS/MS Analysis (ESI+ MRM Mode) Extraction->LCMS Inject

Fig 1. Workflow for eburnamonine standard preparation, matrix spiking, and LC-MS/MS analysis.

Materials and Reagents

  • Analyte: Eburnamonine reference standard (Purity 98.0%).

  • Internal Standard (IS): Vinpocetine or Vincamine (structurally analogous alkaloids ensure identical extraction recovery and ionization behavior).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ultrapure Water (18.2 M Ω⋅ cm), and Formic Acid (FA).

  • Matrix: Drug-free, K2EDTA-treated human or animal plasma.

Step-by-Step Methodology

Step 1: Preparation of Primary Stock Solution (1.0 mg/mL)
  • Equilibrate the eburnamonine reference standard to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Using a calibrated microbalance, accurately weigh 5.00 mg of eburnamonine into a 5 mL volumetric flask.

  • Add approximately 4 mL of 100% LC-MS grade MeOH.

  • Sonicate for 5 minutes until complete dissolution is achieved.

  • Bring to volume (5.0 mL) with MeOH. Transfer to silanized amber glass vials.

  • Self-Validation Check: Prepare two independent stock solutions (Stock A for Calibration, Stock B for QC). Cross-check them by diluting both to 100 ng/mL and injecting them into the LC-MS/MS. The peak area difference must be 5%.

Step 2: Preparation of Working Solutions

Working solutions are prepared via serial dilution to avoid pipetting extremely small volumes (< 2 μ L), which introduces high volumetric error. Use a diluent of 50:50 MeOH:Water with 0.1% FA to match the initial conditions of the LC mobile phase, preventing peak distortion (solvent effect) upon injection.

Table 1: Serial Dilution Scheme for Eburnamonine Working Solutions

Working Solution IDSource SolutionVolume of Source ( μ L)Volume of Diluent ( μ L)Final Concentration (ng/mL)
WS-1Primary Stock (1 mg/mL)1099010,000
WS-2WS-11009001,000
WS-3WS-2500500500
WS-4WS-3400600200
WS-5WS-4500500100
WS-6WS-550050050
WS-7WS-640060020
WS-8WS-750050010
Step 3: Preparation of Matrix-Matched Calibration Standards and QCs

To prepare the final calibration standards, spike the working solutions into blank biological matrix (e.g., plasma). The spiking volume must not exceed 5% of the total matrix volume to prevent altering the matrix's endogenous protein-binding dynamics.

Table 2: Preparation of Plasma Calibration Standards (5% Spiking Volume)

Calibrator LevelWorking Solution IDVolume of WS ( μ L)Volume of Blank Plasma ( μ L)Final Plasma Conc. (ng/mL)
ULOQWS-2 (1,000 ng/mL)5095050.0
Cal-6WS-3 (500 ng/mL)5095025.0
Cal-5WS-4 (200 ng/mL)5095010.0
Cal-4WS-5 (100 ng/mL)509505.0
Cal-3WS-6 (50 ng/mL)509502.5
Cal-2WS-7 (20 ng/mL)509501.0
LLOQWS-8 (10 ng/mL)509500.5

Note: Quality Control (QC) samples (Low, Mid, High) must be prepared using the exact same matrix-spiking methodology, but originating from the independently weighed Stock B.

Step 4: Sample Extraction (Protein Precipitation)
  • Aliquot 50 μ L of each spiked plasma standard into a 96-well plate or microcentrifuge tubes.

  • Add 150 μ L of extraction solvent (100% ACN containing 50 ng/mL Vinpocetine as the Internal Standard). Causality: A 3:1 ratio of organic solvent to plasma rapidly denatures proteins, releasing protein-bound eburnamonine while precipitating the macroscopic protein fraction.

  • Vortex vigorously for 3 minutes.

  • Centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Transfer 100 μ L of the supernatant to an LC vial for injection.

Self-Validating System Mechanisms

To guarantee the trustworthiness of the analytical run, the protocol integrates the following self-validating mechanisms based on [2]:

Table 3: Acceptance Criteria for Bioanalytical Validation

ParameterValidation MechanismFDA Acceptance Criteria
Selectivity Inject Blank Plasma (Matrix only) and Zero Sample (Matrix + IS).Analyte interference 20% of LLOQ; IS interference 5%.
Linearity Plot Analyte/IS peak area ratio vs. nominal concentration (1/x² weighting). R2≥0.99 . 75% of non-zero standards must be within ± 15% of nominal (LLOQ ± 20%).
Accuracy & Precision Analyze QC samples (Low, Mid, High) in replicates of 5.Mean accuracy within ± 15% of nominal; CV 15%.
Matrix Effect Compare peak area of post-extraction spiked blanks vs. neat solutions.Matrix Factor (MF) CV across 6 different lots of plasma must be 15%.

Storage and Stability Profiling

Alkaloids containing an indole moiety can be susceptible to oxidative degradation. Stability must be empirically proven:

  • Short-Term (Benchtop) Stability: Working solutions and spiked plasma are stable for up to 6 hours at ambient temperature (22°C) under normal laboratory light.

  • Freeze-Thaw Stability: Spiked plasma QCs demonstrate stability across at least three freeze (-80°C) and thaw (room temperature) cycles.

  • Long-Term Stability: Primary stock solutions in MeOH are stable for 3 months when stored at -20°C in amber vials. Spiked matrix samples are stable for 30 days at -80°C.

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018) Source: Federal Register / U.S. Food and Drug Administration URL:[Link]

  • In vitro characterization of transport and metabolism of the alkaloids: vincamine, vinpocetine and eburnamonine Source: ResearchGate / Springer URL:[Link]

  • Chemical Profiling and Molecular Docking Study of Agathophora alopecuroides Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Sources

Method

Application Note: Advanced Enantioselective Synthesis Pathways for (+)-Eburnamonine

Executive Summary & Strategic Overview (+)-Eburnamonine is a pentacyclic monoterpenoid indole alkaloid belonging to the C19-oxo eburnane family. Renowned for its potent cerebroprotective and vasodilatory properties, it h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

(+)-Eburnamonine is a pentacyclic monoterpenoid indole alkaloid belonging to the C19-oxo eburnane family. Renowned for its potent cerebroprotective and vasodilatory properties, it has long served as a benchmark target in total synthesis[1]. The primary synthetic challenge lies in the stereocontrolled construction of its all-carbon quaternary stereocenter at the C20 position and the establishment of the cis C20/C21 relative stereochemistry[1].

Historically, asymmetric syntheses relied on chiral pool starting materials or stoichiometric chiral auxiliaries, such as the Rh(II)-carbenoid mediated C–H insertion methodologies[2]. However, modern drug development demands highly efficient, scalable, and catalytic enantioselective approaches. This technical guide deconstructs the state-of-the-art convergent-divergent synthesis pioneered by the Stoltz laboratory, which utilizes a highly enantioselective Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) to forge the critical quaternary center, completing the synthesis in just 10–11 steps[3][4].

Mechanistic Pathway & Logical Causality

The modern synthesis of (+)-eburnamonine is architected around a "convergent-divergent" logic[3]. Instead of linear progression, an enantioenriched lactam building block is synthesized early via transition-metal catalysis, which then serves as a universal precursor for multiple eburnane alkaloids[4].

The Symmetry-Breaking Step: Pd-Catalyzed Decarboxylative Allylic Alkylation

The construction of the C20 quaternary center is achieved via the Pd-AAA of a racemic N-alkyl-α,β-unsaturated lactam[4].

  • Causality of Reagent Selection: Traditional alkylations of lactams suffer from poor regioselectivity (O- vs. C-alkylation) and low enantiocontrol. By employing a decarboxylative strategy with a Pd(II) precatalyst and the chiral ligand (R)-CF3-t-BuPHOX , the transition state is rigidly organized[5]. The electron-withdrawing CF3 group on the ligand enhances the electrophilicity of the intermediate Pd-allyl complex. This accelerates the rate of C–C bond formation over non-selective background decarboxylation, delivering the allyl fragment to the sterically congested α-position with 92% enantiomeric excess (ee)[5].

Late-Stage Assembly: Bischler–Napieralski and Cascade Lactamization

Following the coupling of the enantioenriched lactam with tryptamine, the pentacyclic core is closed[3]. A Bischler–Napieralski cyclization generates a tetracyclic iminium intermediate. The final transformation is a one-pot diastereoselective hydrogenation and lactamization[5].

  • Causality of the Cascade: The reduction of the iminium ion must set the cis C20/C21 stereochemistry. Conducting the heterogeneous hydrogenation in N,N-dimethylformamide (DMF) modulates the activity of the Pd/C catalyst, preventing over-reduction of the indole core[5]. The subsequent addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) deprotonates the newly formed secondary amine, triggering an intramolecular attack on the pendant ester to form the final lactam ring, driving the equilibrium toward the thermodynamically stable (+)-eburnamonine[5].

Retrosynthesis A (+)-Eburnamonine (Target) B Tetracyclic Iminium Intermediate A->B Hydrogenation/ Lactamization C Enantioenriched Lactam + Tryptamine B->C Bischler-Napieralski D Racemic Quaternary Lactam C->D Pd-AAA (Stereocenter Formation)

Retrosynthetic pathway for (+)-eburnamonine highlighting the key Pd-AAA stereocenter formation.

Quantitative Data Analysis

The evolution of (+)-eburnamonine synthesis demonstrates a clear trajectory toward higher efficiency and catalytic control. The table below summarizes the critical metrics across foundational and modern methodologies.

Synthetic StrategyKey Stereocontrol StepTotal StepsOverall YieldEnantioselectivity (ee)Reference
Chiral Pool / Auxiliary Rh(II) Carbenoid C–H Insertion14~8%>95%Wee & Yu[2]
Organocatalytic Asymmetric Pictet–Spengler12~10%85–90%Various[6]
Catalytic Asymmetric Pd-Catalyzed Allylic Alkylation10~15%92%Stoltz et al.[3][4]

Self-Validating Experimental Protocols

The following protocols detail the critical nodes of the synthesis. They are designed as self-validating systems, ensuring that analytical checkpoints prevent the propagation of errors through the synthetic sequence.

Protocol 1: Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA)

Objective: Establish the all-carbon quaternary stereocenter at C20[5].

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Catalyst Generation: Add Pd(dmdba)₂ (5.0 mol %) and (R)-CF3-t-BuPHOX ligand (5.5 mol %) to the flask. Dissolve in anhydrous toluene (0.05 M) and stir at room temperature for 30 minutes until a homogenous deep-orange solution forms.

    • Causality: Pre-stirring ensures complete ligand exchange and formation of the active chiral Pd(II) complex before substrate introduction.

  • Substrate Addition: Introduce the racemic β-amidoester quaternary lactam (1.0 equiv) as a solution in toluene.

  • Reaction Execution: Heat the reaction mixture to 40 °C. Monitor the decarboxylation via the cessation of CO₂ evolution (bubbler) and TLC (Hexanes/EtOAc 7:3).

  • Validation Checkpoint (Self-Validation): Before workup, extract a 50 µL aliquot, filter through a short silica plug, and analyze via chiral Supercritical Fluid Chromatography (SFC).

    • Pass Criteria: Conversion > 95%, ee ≥ 90%. If ee is low, investigate moisture contamination or ligand degradation.

  • Isolation: Concentrate the mixture under reduced pressure and purify via flash column chromatography to yield the enantioenriched lactam[3].

Protocol 2: One-Pot Diastereoselective Hydrogenation and Lactamization

Objective: Reduce the iminium intermediate and close the final ring to yield (+)-eburnamonine[5].

  • Substrate Solvation: Dissolve the crude Bischler–Napieralski tetracyclic iminium adduct (1.0 equiv) in anhydrous DMF (0.1 M) in a heavy-walled hydrogenation vessel.

  • Catalyst Addition: Add 10% Pd/C (20% w/w).

    • Causality: DMF acts as a mild poison/coordinator to the Pd surface, preventing the over-reduction of the sensitive indole moiety while allowing the highly electrophilic iminium to be reduced[5].

  • Hydrogenation: Purge the vessel with H₂ gas (3x) and maintain under a balloon of H₂ (1 atm) at room temperature for 12 hours.

  • In Situ Lactamization: Carefully vent the H₂ atmosphere and replace with Argon. Add DBU (2.0 equiv) directly to the reaction mixture and stir for an additional 4 hours at 50 °C.

    • Causality: DBU provides the necessary basicity to deprotonate the secondary amine without acting as a competing nucleophile, facilitating the intramolecular amidation[5].

  • Validation Checkpoint (Self-Validation): Monitor the cascade via LC-MS.

    • Pass Criteria: Observe the mass shift corresponding to reduction (+2 m/z), followed by the loss of the alcohol leaving group (-MeOH or -EtOH) confirming lactamization.

  • Workup: Filter the mixture through a pad of Celite to remove Pd/C, wash with EtOAc, concentrate, and purify via basic alumina chromatography to afford (+)-eburnamonine[5].

Workflow S1 Step 1: Dissolve Bischler-Napieralski adduct in anhydrous DMF S2 Step 2: Add 10% Pd/C catalyst (Heterogeneous) S1->S2 S3 Step 3: Stir under H2 atmosphere (1 atm) Diastereoselective Reduction S2->S3 S4 Step 4: Add DBU (Base) In situ Lactamization S3->S4 S5 Step 5: Filtration & Chromatography Yield: (+)-Eburnamonine S4->S5

One-pot experimental workflow for the diastereoselective hydrogenation and lactamization sequence.

References

  • Enantioselective Divergent Synthesis of C19-Oxo Eburnane Alkaloids via Palladium-Catalyzed Asymmetric Allylic Alkylation of an N-Alkyl-α,β-unsaturated Lactam. Journal of the American Chemical Society (2019).[Link]

  • The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16′-epi-Leucophyllidine. Angewandte Chemie International Edition (2021).[Link]

  • Asymmetric synthesis of (-)-eburnamonine and (+)-epi-eburnamonine from (4S)-4-ethyl-4-[2-(hydroxycarbonyl)ethyl]-2-butyrolactone. Journal of Organic Chemistry (2001).[Link]

  • Application of Pictet–Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry. ACS Combinatorial Science (2017).[Link]

Sources

Application

Application Note: Eburnamonine Administration Protocols in Murine Stroke Models

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Field: Neuropharmacology, Cerebrovascular Disease, Pre-clinical In Vivo Modeling Executive Summary (-)-Eburnamonine (also known as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Field: Neuropharmacology, Cerebrovascular Disease, Pre-clinical In Vivo Modeling

Executive Summary

(-)-Eburnamonine (also known as Vinburnine or cis-Vincamone) is a naturally occurring monoterpene indole alkaloid derived from Vinca minor and Kopsia jasminiflora. Structurally related to vincamine and vinpocetine, eburnamonine is widely investigated for its potent cerebrovasodilatory, antihypoxic, and neuroprotective properties [1]. In pre-clinical drug development, murine models of transient Middle Cerebral Artery Occlusion (tMCAO) are the gold standard for evaluating its efficacy against ischemic stroke.

This application note provides a comprehensive, self-validating methodology for formulating and administering eburnamonine in murine tMCAO models. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps—focusing heavily on the causality behind formulation chemistry, surgical validation, and pharmacokinetic timing to ensure reproducible, high-fidelity data.

Mechanistic Rationale: Why Eburnamonine?

To design an effective in vivo protocol, one must first understand the molecular targets of the compound. Eburnamonine operates through a multi-modal mechanism that specifically targets the ischemic penumbra during a stroke event [2].

  • Causality of Action: Unlike systemic vasodilators that can cause dangerous hypotension (stealing blood away from the ischemic brain), eburnamonine selectively increases cerebral blood flow and capillary circulation. It achieves this primarily through voltage-gated calcium channel (Ca2+) blockade in cerebral vascular smooth muscle cells and the inhibition of phosphodiesterase (PDE) [3].

  • Neuroprotective Cascade: By inhibiting PDE, eburnamonine upregulates cAMP/cGMP, which not only promotes vasodilation but also enhances oxygen and glucose utilization in hypoxic neurons. Furthermore, it activates the PI3K/AKT survival pathway, downregulating apoptosis in the face of ischemia-reperfusion injury [4].

G Eburnamonine (-)-Eburnamonine Administration CaChannel Ca2+ Channel Blockade Eburnamonine->CaChannel PDE PDE Inhibition Eburnamonine->PDE PI3K_AKT PI3K/AKT Activation Eburnamonine->PI3K_AKT Vasodilation Cerebral Vasodilation CaChannel->Vasodilation O2_Glucose ↑ O2 & Glucose Utilization PDE->O2_Glucose Apoptosis ↓ Neuronal Apoptosis PI3K_AKT->Apoptosis Neuroprotection Neuroprotection in Ischemic Stroke Vasodilation->Neuroprotection O2_Glucose->Neuroprotection Apoptosis->Neuroprotection

Caption: Eburnamonine neuroprotective signaling pathways in ischemic stroke.

Pre-Clinical Pharmacokinetics & Formulation

Eburnamonine is highly lipophilic (poor aqueous solubility). A common point of failure in murine stroke models is attempting to dissolve eburnamonine directly in saline or PBS.

The Causality of Formulation: If injected as a suspension, the drug will precipitate in the peritoneal cavity or bloodstream, leading to erratic absorption, failure to cross the Blood-Brain Barrier (BBB), and potential micro-embolisms. To ensure a self-validating pharmacokinetic profile, a co-solvent micellar system must be utilized [2].

Table 1: Optimized Eburnamonine Co-Solvent Formulation Matrix
ReagentVolume %Function / Causality
DMSO 10%Primary solvent. Disrupts the crystalline lattice of the alkaloid.
PEG300 40%Co-solvent. Prevents precipitation upon introduction to aqueous media.
Tween-80 5%Surfactant. Forms micelles to encapsulate the lipophilic drug core.
0.9% Saline 45%Isotonic diluent. Ensures physiological compatibility for i.p. or i.v. injection.

Note: The final solution must be completely clear. Any turbidity indicates precipitation, and the batch must be discarded.

Experimental Methodology: tMCAO & Administration

The following workflow describes the integration of eburnamonine administration into the transient Middle Cerebral Artery Occlusion (tMCAO) model.

W MCAO tMCAO Surgery (60 min) Reperfusion Reperfusion Onset MCAO->Reperfusion Admin Eburnamonine Admin (i.p.) Reperfusion->Admin Behavior Behavioral Assays (24h) Admin->Behavior Analysis TTC Staining & Infarct Analysis Behavior->Analysis

Caption: Murine tMCAO surgical and Eburnamonine administration workflow.

Step 1: Preparation of the Working Solution
  • Weigh out Eburnamonine powder (≥98% purity).

  • Dissolve in 10% (v/v) DMSO and vortex until completely clear.

  • Sequentially add 40% PEG300, vortexing thoroughly.

  • Add 5% Tween-80, vortexing thoroughly.

  • Slowly add 45% sterile 0.9% Saline dropwise while gently agitating.

  • Validation Checkpoint: Hold the tube against a light source. If micellar scattering (cloudiness) occurs, the addition of saline was too rapid.

Step 2: tMCAO Surgical Induction
  • Anesthetize adult male C57BL/6 mice (25-30g) using 2% isoflurane.

  • Isolate the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Insert a silicon-coated monofilament (e.g., Doccol 602356PK10) into the ECA stump and advance it into the ICA until mild resistance is felt (occluding the MCA origin).

  • Validation Checkpoint (Critical): Use Laser Doppler Flowmetry (LDF) over the core MCA territory. A successful occlusion must register a ≥70% drop in regional cerebral blood flow (rCBF). If the drop is <70%, exclude the animal to prevent data skewing.

Step 3: Eburnamonine Administration

Timing Causality: Eburnamonine should be administered immediately at the onset of reperfusion (filament withdrawal at 60 minutes post-occlusion). Reperfusion triggers a massive influx of oxygen, leading to an acute reactive oxygen species (ROS) burst and calcium overload. Administering the drug at this exact moment maximizes its Ca2+ blocking and PDE inhibitory efficacy [1].

Table 2: Experimental Cohort & Dosing Strategy
GroupN-SizeTreatment (at Reperfusion)RoutePurpose
Sham 10Vehicle (DMSO/PEG/Tween/Saline)i.p.Baseline surgical control (no filament insertion).
Vehicle MCAO 12Vehicle (DMSO/PEG/Tween/Saline)i.p.Establishes maximum infarct volume baseline.
Low-Dose Eburn. 125 mg/kg Eburnamoninei.p.Assesses minimal effective vasodilatory threshold.
High-Dose Eburn. 1220 mg/kg Eburnamoninei.p.Evaluates maximum neuroprotective capacity.
Step 4: Endpoint Data Acquisition (24h Post-Reperfusion)
  • Neurological Deficit Scoring: Perform a blinded 5-point Bederson or modified Longa scale assessment to quantify behavioral rescue.

  • Euthanasia & Brain Extraction: Euthanize via deep anesthesia and decapitation. Extract the brain rapidly to prevent post-mortem ischemic artifacts.

  • TTC Staining: Section the brain into 2mm coronal slices. Incubate in 2% 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15 minutes.

  • Causality of TTC: TTC reacts with active mitochondrial dehydrogenases in living tissue (turning red). Infarcted, dead tissue lacks these enzymes and remains white. This provides a stark, quantifiable contrast for ImageJ analysis.

  • Edema Correction: Calculate the corrected infarct volume using the formula: Corrected Infarct Volume = Contralateral Hemisphere Volume - (Ipsilateral Hemisphere Volume - Unstained Infarct Volume). This prevents the overestimation of infarct size due to cerebral edema.

Conclusion

The successful evaluation of (-)-eburnamonine in murine stroke models relies entirely on the rigorous control of its physical chemistry during formulation and the precise temporal alignment of its administration with the ischemia-reperfusion cascade. By utilizing the co-solvent matrix and self-validating LDF checkpoints outlined in this protocol, researchers can ensure high bioavailability and reproducible neuroprotective data.

References

  • Cerebral Metabolic, Hemodynamic and Antihypoxic Properties of l-Eburnamonine. European Neurology. Available at:[Link]

  • Synthesis and pharmacological activity of vinpocetine derivatives. National Center for Biotechnology Information (PMC). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Eburnamonine Aqueous Solubility Issues

Overview Eburnamonine (also known as vinburnine) is a pentacyclic vinca alkaloid derivative widely studied for its vasodilatory and neuroprotective properties[1]. However, its highly hydrophobic nature renders it practic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Eburnamonine (also known as vinburnine) is a pentacyclic vinca alkaloid derivative widely studied for its vasodilatory and neuroprotective properties[1]. However, its highly hydrophobic nature renders it practically insoluble in water[2]. When transitioning from organic stock solutions (like DMSO) to aqueous physiological buffers or culture media, researchers frequently encounter rapid precipitation. This leads to erratic dosing, failed in vitro assays, and poor in vivo bioavailability.

This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to successfully formulate eburnamonine in aqueous media.

Troubleshooting & FAQs

Q1: Why does eburnamonine precipitate immediately when I dilute my DMSO stock into PBS?

Causality: Eburnamonine relies on the low dielectric constant of organic solvents to remain solvated. When diluted into an aqueous buffer (like PBS), the solvent polarity shifts drastically. Water acts as an anti-solvent, causing the hydrophobic alkaloid molecules to undergo hydrophobic collapse and nucleate into insoluble aggregates. Furthermore, even in pure DMSO, moisture contamination from the atmosphere can significantly reduce eburnamonine's baseline solubility[2]. Solution: Always use fresh, anhydrous DMSO for stock solutions[2]. For aqueous dilution, you must employ a solubilizing carrier (like cyclodextrins or surfactants) before introducing the drug to the bulk aqueous phase.

Q2: What is the most effective excipient strategy for in vitro assays requiring <0.5% DMSO?

Causality: For cell-based assays where high organic solvent concentrations are toxic, host-guest complexation is ideal. Cyclodextrins, such as β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD), feature a lipophilic inner cavity that perfectly accommodates the pentacyclic scaffold of eburnamonine, while their hydrophilic exterior maintains aqueous solubility[3]. Solution: Pre-complex eburnamonine with HP-β-CD. This shields the hydrophobic core from water, preventing precipitation without introducing cytotoxic surfactants.

Q3: How can we formulate eburnamonine for in vivo dosing without using toxic levels of co-solvents?

Causality: Traditional oral or intravenous formulations of poorly soluble drugs often rely on high concentrations of Cremophor or ethanol, which can cause hypersensitivity or toxicity. Formulating eburnamonine into Solid Lipid Nanoparticles (SLNs) or utilizing Vitamin E TPGS-based self-emulsifying systems provides a biocompatible alternative[4],[1]. SLNs trap the drug in a solid lipid matrix, protecting it from immediate aqueous exposure and allowing for sustained release. Solution: Utilize hot high-shear homogenization to encapsulate eburnamonine in SLNs, or create a microemulsion using a synergistic blend of Vitamin E TPGS and a surfactant[4].

Visualizing Solubilization Strategies

G Eb Eburnamonine (Hydrophobic) Aq Aqueous Media (Buffer/Plasma) Eb->Aq Direct Addition CD β-Cyclodextrin Complexation Eb->CD Host-Guest SLN Solid Lipid Nanoparticles Eb->SLN Encapsulation Surfactant Surfactant / TPGS Micelles Eb->Surfactant Solubilization Precip Hydrophobic Collapse & Precipitation Aq->Precip Soluble Stable Aqueous Dispersion CD->Soluble SLN->Soluble Surfactant->Soluble

Eburnamonine precipitation pathways and formulation-based solubilization strategies.

Quantitative Data: Formulation Comparison

Formulation StrategyExcipients UsedMax Aqueous Conc. (mg/mL)24h Stability (25°C)Primary Application
Unformulated None (PBS only)< 0.01Poor (Immediate Precip.)None
Co-solvent 5% DMSO / 95% PBS~ 0.1Moderate (Precip. > 2h)Acute in vitro assays
Complexation 10% HP-β-CD~ 2.5Excellent (Clear)In vitro / In vivo IV
Nanoparticles SLNs (Compritol/Tween)~ 5.0 (encapsulated)Excellent (Colloidal)In vivo sustained release
Micellar Vitamin E TPGS~ 3.0Good (Microemulsion)Oral bioavailability

Validated Experimental Protocols

Protocol 1: Preparation of Eburnamonine/HP-β-CD Inclusion Complexes

This protocol utilizes a co-evaporation method to ensure complete host-guest complexation[3].

  • Molar Calculation: Weigh eburnamonine and HP-β-CD at a 1:2 molar ratio. (Excess cyclodextrin drives the equilibrium toward complete complexation).

  • Co-dissolution: Dissolve eburnamonine in a minimal volume of anhydrous ethanol. Dissolve HP-β-CD in deionized water.

  • Mixing: Slowly add the ethanol solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at 400 RPM. Stir for 24 hours at room temperature to allow ethanol to evaporate and complexation to occur.

  • Lyophilization: Freeze the resulting clear solution at -80°C, then lyophilize for 48 hours to obtain a dry, white powder complex.

  • Self-Validating Reconstitution Step: Reconstitute the powder in PBS. Filter the solution through a 0.22 µm syringe filter. Measure the UV absorbance at 254 nm before and after filtration.

    • Validation Metric: If Absafter​/Absbefore​≥0.95 , the complex is fully soluble and no free drug has precipitated out of solution.

Protocol 2: Formulation of Eburnamonine Solid Lipid Nanoparticles (SLNs)

This hot-homogenization workflow traps the hydrophobic drug inside a biocompatible lipid matrix[1].

  • Lipid Phase: Melt 500 mg of a solid lipid (e.g., Compritol 888 ATO) at 70°C. Dissolve 50 mg of eburnamonine into the lipid melt until optically clear.

  • Aqueous Phase: In a separate beaker, dissolve 2% (w/v) Tween 80 in 20 mL of ultra-pure water and heat to 70°C.

  • Emulsification: Add the hot aqueous phase to the lipid phase. Immediately homogenize using a high-shear rotor-stator homogenizer at 10,000 RPM for 5 minutes to form a pre-emulsion.

  • Size Reduction: Transfer the pre-emulsion to an ultrasonic probe sonicator (70% amplitude) for 10 minutes, maintaining the temperature at 70°C to prevent premature lipid crystallization.

  • Solidification: Rapidly cool the nanoemulsion in an ice bath to solidify the lipid droplets into nanoparticles.

  • Self-Validating Quality Control Step: Analyze the dispersion using Dynamic Light Scattering (DLS).

    • Validation Metric: A Polydispersity Index (PDI) < 0.3 and a Z-average diameter between 100-200 nm confirms a stable, monodisperse SLN formulation free of large unencapsulated drug crystals.

SLN_Workflow Lipid Melt Solid Lipid (70°C) Drug Dissolve Eburnamonine in Lipid Phase Lipid->Drug Emulsion High-Shear Homogenization (Pre-emulsion) Drug->Emulsion AqPhase Heat Aqueous Surfactant (70°C) AqPhase->Emulsion Ultrason Ultrasonication (Size Reduction) Emulsion->Ultrason Cooling Cool to Room Temp (Lipid Solidification) Ultrason->Cooling Purify Dialysis / Ultrafiltration (Remove Free Drug) Cooling->Purify

Step-by-step workflow for formulating eburnamonine-loaded solid lipid nanoparticles.

References

  • Source: google.
  • Source: medkoo.
  • Source: selleckchem.
  • Source: nih.

Sources

Optimization

Eburnamonine HPLC Analysis: Technical Support &amp; Mobile Phase Optimization Center

Welcome to the Technical Support Center for the chromatographic analysis of eburnamonine , a monoterpene indole alkaloid known for its vasodilatory properties. Analyzing basic alkaloids like eburnamonine via High-Perform...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of eburnamonine , a monoterpene indole alkaloid known for its vasodilatory properties. Analyzing basic alkaloids like eburnamonine via High-Performance Liquid Chromatography (HPLC) frequently presents significant challenges, most notably severe peak tailing and shifting retention times.

This guide is engineered for researchers and drug development professionals. It bypasses superficial fixes to deliver a mechanistic, causality-driven approach to mobile phase optimization, ensuring your analytical methods are robust, reproducible, and self-validating.

Part 1: Diagnostic Workflow

Before adjusting parameters blindly, it is critical to diagnose the root cause of poor peak shape. The following workflow illustrates the logical progression for resolving eburnamonine peak tailing by targeting secondary interactions.

EburnamonineOptimization Start Eburnamonine Injection (Initial Mobile Phase) Evaluate Evaluate Peak Asymmetry (As = B/A at 10% height) Start->Evaluate Tailing As > 1.5 (Peak Tailing) Secondary Interactions Evaluate->Tailing Basic N interacts with SiO- Good 0.9 ≤ As ≤ 1.2 Optimal Symmetry Evaluate->Good Pure Hydrophobic Retention Action1 Lower pH ≤ 3.0 (Suppress Silanol Ionization) Tailing->Action1 Step 1 Action2 Switch to Endcapped/ Type B Silica Column Tailing->Action2 Step 2 Action3 Add Ion-Pairing Agent (e.g., Octanesulfonate) Tailing->Action3 Step 3 Action1->Evaluate Action2->Evaluate Action3->Evaluate

Workflow for diagnosing and resolving eburnamonine peak tailing via mobile phase optimization.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why does eburnamonine consistently exhibit peak tailing on standard C18 columns? A1: Eburnamonine possesses a basic nitrogen atom within its indole alkaloid framework. On standard silica-based reversed-phase columns, residual silanol groups (Si-OH) on the stationary phase become ionized (SiO⁻) at mobile phase pH values above 3.0[1]. The protonated basic nitrogen of eburnamonine undergoes strong electrostatic secondary interactions with these ionized silanols[2]. This creates a dual-retention mechanism (hydrophobic + ion-exchange), which elongates the trailing edge of the chromatographic peak, resulting in peak tailing and reduced analytical resolution[3].

Q2: How does mobile phase pH optimization resolve this tailing? A2: Adjusting the mobile phase to a highly acidic pH (typically ≤ 3.0) forces the residual silanols back into their neutral, protonated state (Si-OH)[3]. By effectively suppressing silanol ionization, the electrostatic attraction between the stationary phase and the positively charged eburnamonine molecule is eliminated[4]. For standard UV detection, phosphoric acid is highly effective; however, for LC-MS applications, formic acid must be substituted to maintain volatility and prevent ion source suppression[5].

Q3: When should I incorporate an ion-pairing agent for eburnamonine analysis? A3: If low pH conditions and endcapped columns are insufficient to achieve adequate retention or peak symmetry, an ion-pairing agent such as sodium octanesulfonate should be introduced[6]. The hydrophobic alkyl chain of the agent embeds into the C18 stationary phase, while its negatively charged sulfonate head orients outward. This forms a neutral, transient ion-pair complex with the protonated eburnamonine, which increases its apparent hydrophobicity, enhances retention time, and completely masks any remaining detrimental silanol interactions[6].

Part 3: Quantitative Data & Optimization Matrix

The table below summarizes empirical data trends illustrating how specific mobile phase parameters dictate the peak symmetry (Asymmetry Factor, As​ ) of basic alkaloids like eburnamonine.

Mobile Phase CompositionColumn TypepHAsymmetry Factor ( As​ )Mechanistic Observation
Acetonitrile / Water (No Additives)Standard C18 (Type A)7.0> 2.0Severe tailing due to ionized silanols (SiO⁻) interacting with basic nitrogen[4].
Acetonitrile / Water + 0.1% Formic AcidStandard C18 (Type A)2.81.4 - 1.6Moderate improvement; silanol ionization suppressed but steric hindrance remains[3].
Acetonitrile / Water + Phosphoric AcidEndcapped C18 (Type B)2.51.0 - 1.1Optimal symmetry; endcapping shields remaining silanols effectively[5],[2].
7% Acetonitrile / Citrate-Phosphate + Sodium OctanesulfonateReproSil-Pur ODS-32.560.9 - 1.0Excellent symmetry and retention via ion-pairing mechanism[6].

Note: An ideal Gaussian peak has an As​ of 1.0. Values between 0.9 and 1.2 are considered optimal for reliable quantification[4].

Part 4: Step-by-Step Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . It does not merely instruct you on what to mix; it requires the system to prove its own readiness before any actual samples are analyzed.

Phase 1: Preparation & Baseline Establishment
  • System Purge: Flush the HPLC system with 50:50 Methanol:Water (v/v) to clear any residual buffer salts from previous runs.

  • Column Installation: Install a high-purity, fully endcapped Type B silica C18 column (e.g., 5 µm, 250 x 4.6 mm) to minimize baseline silanol activity[3].

  • Baseline Isocratic Run: Prepare a preliminary mobile phase of 30% Acetonitrile and 70% Water. Inject a 10 µg/mL eburnamonine standard and calculate the baseline Asymmetry Factor ( As​ ) at 10% peak height[4].

Phase 2: Targeted Optimization
  • Acidification (First-Line Action): Modify the aqueous phase by adding 0.1% v/v Phosphoric acid (pH ~2.5) for UV detection, or 0.1% Formic acid for LC-MS applications[5]. Re-inject the standard. If As​ drops below 1.2, proceed to Phase 3.

  • Ion-Pairing Implementation (Escalation): If As​>1.3 persists, transition to an ion-pairing method. Prepare a 0.1 M citrate-phosphate buffer. Add 0.3 mM sodium octanesulfonate and adjust the pH to 2.56[6]. Blend this aqueous buffer with 7% Acetonitrile.

  • Equilibration: Equilibrate the column for at least 20 column volumes. Causality: Ion-pairing agents require significant time to fully saturate and embed their hydrophobic tails into the stationary phase. Premature injection will result in drifting retention times.

Phase 3: Self-Validating System Suitability Test (SST)

A protocol is only as reliable as its internal controls. The system must now validate its own parameters. 7. Execution: Perform 5 replicate injections of the eburnamonine standard under the optimized mobile phase conditions. 8. Validation Gate: The system is validated and authorized for actual sample analysis ONLY IF :

  • The Relative Standard Deviation (RSD) of the retention time is < 1.0%.

  • The Asymmetry Factor ( As​ ) remains strictly between 0.9 and 1.2.

  • If these criteria fail, the system is not validated. Return to Phase 2 to verify buffer preparation and column integrity.

References

  • (-)-Eburnamonine - SIELC Technologies - sielc.com[Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex - phenomenex.com[Link]

  • Antidepressant-like Effect of the Eburnamine-Type Molecule Vindeburnol in Rat and Mouse Models of Ultrasound-Induced Depression | ACS Chemical Neuroscience - acs.org[Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. - chromtech.com[Link]

  • Peak Tailing in HPLC - Element Lab Solutions - elementlabsolutions.com[Link]

Sources

Troubleshooting

Preventing oxidation and degradation of eburnamonine samples

Prepared by the Senior Application Scientist Team Welcome to the technical support center for eburnamonine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for eburnamonine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of eburnamonine samples throughout their experimental lifecycle. As an indole alkaloid, eburnamonine's complex structure makes it susceptible to environmental factors that can lead to oxidation and degradation, compromising experimental results.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to help you maintain sample purity and potency.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid, crystalline eburnamonine?

For long-term stability, solid eburnamonine should be stored at refrigerated temperatures, typically between 2-8°C.[3][4] Some suppliers recommend storage at -20°C for maximum shelf-life.[1][5] It is crucial to store the powder in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), to minimize exposure to oxygen and moisture.

Q2: My solid eburnamonine powder has developed a yellowish tint. Is it still usable?

Pure eburnamonine is a white to slightly yellow crystalline powder.[3][4] A noticeable shift towards a more intense yellow or brownish color can indicate degradation. This is often a result of slow oxidation from prolonged exposure to air or light. While minor color change may not significantly impact purity, it is a warning sign. We strongly recommend performing an analytical purity check (e.g., HPLC, LC-MS) to quantify the level of degradation products before using the sample in a critical experiment.

Q3: What is the best solvent to dissolve eburnamonine for short-term use and storage?

Eburnamonine is soluble in chloroform and slightly soluble in methanol.[3][4] For preparing stock solutions, high-purity, anhydrous-grade solvents are recommended to prevent hydrolysis. Dimethylformamide (DMF) is also a suitable solvent.[1] For biological assays, ensure the final concentration of the organic solvent is compatible with your experimental system. Always prepare solutions fresh when possible. If short-term storage is necessary, follow the protocols outlined in the Troubleshooting Guides below.

Q4: How long can I store eburnamonine in solution?

The stability of eburnamonine in solution is significantly lower than in its solid form and depends on the solvent, concentration, temperature, and exposure to light and oxygen. As a general best practice, solutions should be used as quickly as possible. For storage longer than a few hours, solutions should be kept at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. A stability study of related vinca alkaloids showed no significant degradation in common infusion fluids at 4°C for up to three weeks, but this may not be representative of all solvents or conditions.[6][7]

Q5: Do I need to protect my eburnamonine samples from light?

Yes. Like many complex organic molecules, eburnamonine may be susceptible to photodegradation.[8][9] It is a standard best practice in pharmaceutical science to protect samples from light, especially UV light, which can catalyze degradation reactions.[10] Always use amber glass vials or wrap containers in aluminum foil for both solid and solution samples.[11] Conduct experimental manipulations in a shaded environment when possible.

Troubleshooting Guides

Guide 1: Protocol for Long-Term Storage of Solid Eburnamonine

This protocol is designed to maximize the shelf-life of solid eburnamonine by creating an optimal storage environment.

Objective: To prevent slow oxidation and hydrolysis of solid eburnamonine during long-term storage.

Materials:

  • Eburnamonine (solid)

  • Amber glass vial with a PTFE-lined cap

  • Source of inert gas (high-purity nitrogen or argon) with a gentle delivery system

  • Calibrated freezer (-20°C) or refrigerator (2-8°C)

  • Parafilm or other sealing film

Procedure:

  • Aliquotting: If you have a large batch of eburnamonine, we recommend dividing it into smaller, pre-weighed aliquots for single experiments. This minimizes the number of times the main stock is exposed to ambient conditions.

  • Inert Atmosphere: Place the aliquot in a clean, dry amber glass vial. Gently flush the headspace of the vial with a stream of inert gas for 15-30 seconds. This displaces oxygen, a primary driver of oxidative degradation.[12]

  • Sealing: Immediately and tightly cap the vial. For an extra layer of protection against moisture ingress, wrap the cap-vial interface with Parafilm.

  • Labeling: Clearly label the vial with the compound name, date, and weight. Use a label that can withstand cold temperatures.

  • Storage: Place the sealed vial in a designated, temperature-controlled environment (-20°C is preferred for maximum longevity).[1][5]

Verification:

  • Initial: Upon receiving, run a baseline analysis (e.g., HPLC-UV) to confirm initial purity.

  • Periodic: For very long-term storage (over a year), it is good practice to periodically re-test an aliquot to ensure continued integrity.

Guide 2: Preparing and Storing Stable Eburnamonine Stock Solutions

Solutions are inherently less stable than solids. This protocol incorporates measures to mitigate degradation in the liquid state.

Objective: To prepare a stock solution of eburnamonine and store it with minimal degradation for future use.

Materials:

  • Eburnamonine (solid)

  • High-purity, anhydrous-grade solvent (e.g., DMF, Chloroform)

  • Optional: Antioxidant such as Butylated Hydroxytoluene (BHT) or a Vitamin E analog (e.g., Trolox).

  • Amber glass vials or cryovials with PTFE-lined caps

  • Inert gas source

  • -80°C freezer

Procedure:

  • Solvent Preparation (Critical Step): Before use, degas the solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-20 minutes or through several freeze-pump-thaw cycles.

  • Antioxidant Addition (Optional but Recommended): For enhanced stability, a small amount of an antioxidant can be added to the solvent. Antioxidants act as free-radical scavengers, intercepting reactive species before they can damage the eburnamonine molecule.[13] A typical concentration might be 0.01-0.05% (w/v).

  • Dissolution: Accurately weigh the eburnamonine solid and add the prepared solvent to achieve the desired concentration. Mix gently to dissolve. Perform this step under subdued light.

  • Packaging: Dispense the stock solution into small, single-use aliquots in amber vials.

  • Inert Atmosphere: Flush the headspace of each vial with inert gas before sealing tightly.

  • Storage: Immediately flash-freeze the aliquots (e.g., in a dry ice/ethanol bath) and transfer to a -80°C freezer for long-term storage. Avoid slow freezing in a standard freezer, as this can cause the solute to concentrate, potentially accelerating degradation.

Verification:

  • t=0 Analysis: Immediately after preparation, take one aliquot and analyze its purity and concentration via a validated method like HPLC. This serves as your baseline.

  • Post-Storage Analysis: When you need to use a stored aliquot, you can re-analyze it to confirm it meets the required purity specifications for your experiment.

Guide 3: Forced Degradation Study for Eburnamonine Formulations

For drug development professionals, understanding how your specific eburnamonine formulation degrades is a regulatory and scientific necessity.[14][15] A forced degradation study purposefully stresses the sample to identify potential degradation products and establish stability-indicating analytical methods.[8]

Objective: To intentionally degrade eburnamonine under controlled conditions (acidic, basic, oxidative, thermal, photolytic) to understand its degradation pathways.

Procedure Outline:

  • Prepare Samples: Prepare solutions of eburnamonine in your formulation vehicle.

  • Acid & Base Hydrolysis: Treat samples with dilute HCl (e.g., 0.1 M) and dilute NaOH (e.g., 0.1 M). Monitor over time at a controlled temperature (e.g., 60°C). Neutralize the samples before analysis.

  • Oxidation: Treat a sample with a dilute solution of hydrogen peroxide (e.g., 3%). This simulates oxidative stress.[8]

  • Thermal Stress: Expose both solid and solution samples to elevated temperatures (e.g., 80°C) and controlled humidity.[9]

  • Photostability: Expose samples to a controlled light source with specific UV and visible light output, as described in ICH guideline Q1B.

  • Analysis: At various time points, analyze the stressed samples using a high-resolution separation technique like HPLC or UPLC, preferably coupled with a mass spectrometer (LC-MS). The goal is to separate the parent eburnamonine peak from any newly formed degradation product peaks. Aim for 5-20% degradation of the active ingredient.

Data Interpretation: The resulting chromatograms will reveal the conditions under which eburnamonine is least stable and provide the retention times and mass data for its primary degradation products. This information is invaluable for developing stable formulations and robust analytical methods.

Data & Workflow Summaries

Tables

Table 1: Recommended Storage Conditions for Eburnamonine

FormTemperatureAtmosphereLight ProtectionDuration
Solid -20°C (Preferred)[1][5]Inert Gas (N₂ or Ar)Amber VialLong-Term (>1 year)
2-8°C (Acceptable)[3][4]Inert Gas (N₂ or Ar)Amber VialMid-Term (<1 year)
Solution -80°CInert Gas HeadspaceAmber VialLong-Term (Months)
-20°CInert Gas HeadspaceAmber VialMid-Term (Weeks)
2-8°CTightly SealedAmber VialShort-Term (Days)

Table 2: Common Antioxidants for Stabilizing Eburnamonine Solutions

Antioxidant ClassExampleMechanism of ActionTypical Concentration
Phenolic Butylated Hydroxytoluene (BHT)Free-radical scavenger (H-donor)[16]0.01 - 0.05%
Vitamin E Analog TroloxFree-radical scavenger (H-donor)[17]0.01 - 0.1%
Thioesters Dilauryl thiodipropionateHydroperoxide decomposer[16]0.05 - 0.1%
Diagrams

Caption: Decision workflow for handling and storing eburnamonine.

Oxidative_Degradation_and_Intervention cluster_0 Degradation Pathway cluster_1 Protective Pathway Eburnamonine Eburnamonine (Stable) Degraded_Product Oxidized Eburnamonine (Degraded Product) Eburnamonine->Degraded_Product attacks Antioxidant Antioxidant (e.g., BHT) Radical Reactive Oxygen Species (R•) Stable_Radical Stabilized Radical (Non-reactive) Antioxidant->Stable_Radical scavenges Initiator Initiator (Light, Heat, Metal Ions) Initiator->Radical generates

Caption: Mechanism of oxidative degradation and antioxidant intervention.

References

  • Beijnen, J. H., Vendrig, D. E., & Underberg, W. J. (1989). Stability of Vinca Alkaloid Anticancer Drugs in Three Commonly Used Infusion Fluids. Journal of Parenteral Science and Technology, 43(2), 84-87. Available at: [Link]

  • Journal of Parenteral Science and Technology. (1989). Stability of Vinca Alkaloid Anticancer Drugs in Three Commonly Used Infusion Fluids. Available at: [Link]

  • Clinical Excellence Commission, NSW Government. (2024). Vinca alkaloids. Available at: [Link]

  • BioProcess International. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • NHS. (n.d.). PHARMACY INTRATHECAL CHEMOTHERAPY AUDIT AIDE-MEMOIRE Fourth Edition. Available at: [Link]

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. American Journal of Analytical Chemistry. Available at: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Available at: [Link]

  • Wee, A. G., & Yu, Q. (2001). Asymmetric synthesis of (-)-eburnamonine and (+)-epi-eburnamonine from (4S)-4-ethyl-4-[2-(hydroxycarbonyl)ethyl]-2-butyrolactone. Journal of Organic Chemistry, 66(26), 8935-43. Available at: [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Available at: [Link]

  • Selvita. (n.d.). Stability Studies. Available at: [Link]

  • GMP Insiders. (2024). Stability Storage Conditions In Pharma Industry. Available at: [Link]

  • Reimann, C. E., et al. (2021). The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16'-epi-Leucophyllidine. Angewandte Chemie International Edition, 60(32). Available at: [Link]

  • Reimann, C. E., et al. (2021). The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16'-epi-Leucophyllidine. PubMed. Available at: [Link]

  • Liu, J., et al. (2020). Asymmetric Total Synthesis of (+)-21-epi-Eburnamonine Via a Photocatalytic Radical Cascade Reaction. Organic Letters, 22(21). Available at: [Link]

  • Cemeroglu, B., & Acar, J. (2002). Influence of storage conditions on the stability of monomeric anthocyanins studied by reversed-phase high-performance liquid chromatography. Journal of Chromatography B, 770(1-2), 297-301. Available at: [Link]

  • Colby, D. A., et al. (2013). Synthesis of 15-methylene-eburnamonine from (+)-vincamine, evaluation of anticancer activity, and investigation of mechanism of action by quantitative NMR. Bioorganic & Medicinal Chemistry, 21(21). Available at: [Link]

  • Colby, D. A., et al. (2013). Synthesis of 15-methylene-eburnamonine from (+)-vincamine, evaluation of anticancer activity, and investigation of mechanism of action by quantitative NMR. PMC. Available at: [Link]

  • Texas A&M University. (2016). Drug stability: How storage conditions affect their performance. Vital Record. Available at: [Link]

  • MDPI. (2023). The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications. Polymers, 15(18). Available at: [Link]

  • Torchilin, V. P., et al. (2013). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers. PMC. Available at: [Link]

  • TotalEnergies. (n.d.). Antioxidants and Stabilisers Additives. Available at: [Link]

  • Product Quality Research Institute. (n.d.). INTRODUCTION TO POLYMER ADDITIVES AND STABILIZATION. Available at: [Link]

  • Namieśnik, J., et al. (2019). Literature update of analytical methods for biogenic amines determination in food and beverages. MOST Wiedzy. Available at: [Link]

  • Linchemical. (n.d.). Antioxidant & UV Stabilizer Additives Guide. Available at: [Link]

  • Bailly, J-D., et al. (2013). Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and Citrinin. Toxins, 5(10). Available at: [Link]

  • Zuber, G., & Paroz, P. (1993). Influence of pH and light on the stability of some antioxidants. International Journal of Cosmetic Science, 15(4), 147-154. Available at: [Link]

  • MDPI. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Molecules, 25(12). Available at: [Link]

  • ResearchGate. (2025). Antioxidant‐Accelerated Oxidative Degradation: A Case Study of Transition Metal Ion Catalyzed Oxidation in Formulation. Available at: [Link]

Sources

Optimization

Troubleshooting poor peak shape in eburnamonine chromatography

Welcome to the Troubleshooting Guide for Eburnamonine Analysis. As a Senior Application Scientist, I understand that achieving a sharp, symmetrical peak for challenging compounds is critical for data accuracy and reprodu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Troubleshooting Guide for Eburnamonine Analysis. As a Senior Application Scientist, I understand that achieving a sharp, symmetrical peak for challenging compounds is critical for data accuracy and reproducibility. This guide is designed to provide you, our fellow scientists and researchers, with a structured, in-depth approach to diagnosing and resolving poor peak shape in eburnamonine chromatography. We will move beyond simple checklists to explore the underlying chemical principles, ensuring you can build robust and reliable analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the HPLC analysis of eburnamonine, a basic alkaloid compound.

Q1: Why is my eburnamonine peak severely tailing? This is the only peak affected.

Peak tailing is the most frequent issue for basic compounds like eburnamonine in reversed-phase HPLC.[1][2] When only your analyte of interest is tailing while other neutral compounds in the same run look symmetrical, the cause is almost certainly a specific chemical interaction between your analyte and the stationary phase.

Answer: The primary cause is secondary retention mechanisms, specifically the interaction between the protonated eburnamonine molecule and ionized residual silanol groups (Si-O⁻) on the silica surface of the stationary phase.[3][4][5]

  • Mechanism Explained: Eburnamonine is a basic compound with a predicted pKa of approximately 8.13.[6] In typical reversed-phase mobile phases (pH 3-7), eburnamonine's amine functional groups are protonated, carrying a positive charge (Eburnamonine-H⁺). Standard silica-based columns have residual silanol groups (Si-OH) which are acidic. At a mobile phase pH above ~3.0, a portion of these silanols deprotonate and become negatively charged (Si-O⁻).[3][4] The positively charged analyte is then attracted to these negatively charged sites via a strong ion-exchange interaction. This secondary interaction is stronger and has different kinetics than the primary hydrophobic retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic "tail".[5][7]

Diagram: Mechanism of Peak Tailing

G cluster_0 Silica Surface (pH > 3) cluster_1 Mobile Phase Silanol_ionized Ionized Silanol Si-O⁻ Silanol_protonated Protonated Silanol Si-OH Analyte_hydrophobic Eburnamonine Hydrophobic Retention C18 C18 Stationary Phase Analyte_hydrophobic->C18 Primary (Desired) Hydrophobic Interaction Analyte_ionic Protonated Eburnamonine Eburnamonine-H⁺ Analyte_ionic->Silanol_ionized Secondary (Undesired) Ionic Interaction (Causes Tailing)

Caption: Interaction of protonated eburnamonine with the stationary phase.

Q2: How can I fix peak tailing by modifying my mobile phase?

Since the issue is chemical, the most powerful tool at your disposal is the mobile phase composition, particularly its pH.[8][9][10][11] The goal is to suppress the unwanted ionic interaction.

Answer: You have two primary strategies based on pH control:

  • Work at Low pH (Recommended): Lowering the mobile phase pH to ≤ 3.0 is the most common and effective solution.[3][12] At this pH, the acidic silanol groups (Si-OH) are fully protonated and thus electrically neutral.[3][13] While your basic analyte is still protonated (Eburnamonine-H⁺), there are no longer anionic sites on the stationary phase to interact with, eliminating the secondary retention mechanism. This leaves only the desired reversed-phase interaction, resulting in a much sharper, more symmetrical peak.

  • Use a Mobile Phase Additive (Competing Base): Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can also be effective.[13][14] The TEA molecules will preferentially interact with the active silanol sites, effectively "masking" them from the eburnamonine analyte.[13] This is a more traditional approach and can sometimes lead to shorter column lifetimes.[13]

  • Increase Buffer Strength: If you are already using a buffer, increasing its concentration (e.g., from 10 mM to 25-50 mM for LC-UV) can help improve peak shape by increasing the ionic strength of the mobile phase, which can help shield the silanol interactions.[12][15]

See Protocol 1 for a step-by-step guide to mobile phase optimization.

Q3: My peak is fronting, not tailing. What does this indicate?

Peak fronting, where the peak's leading edge is sloped, is a distinct issue from tailing and points to different causes.

Answer: Peak fronting is typically caused by two main issues:

  • Column Overload: You have injected too much sample mass onto the column.[5][16] The stationary phase becomes saturated at the point of injection, and excess analyte molecules travel through the column with less retention, eluting earlier and creating a front.

    • Solution: Reduce the injection volume or dilute your sample and reinject. If the peak shape improves and becomes symmetrical, you have confirmed column overload.

  • Poor Sample Solubility / Solvent Mismatch: The sample is not fully soluble in the mobile phase, or the sample diluent is significantly stronger (more organic) than the mobile phase.[5][16] If the sample is dissolved in a solvent like 100% Acetonitrile while your mobile phase starts at 10% Acetonitrile, the sample may not partition correctly onto the column, leading to distortion.

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase composition.[1]

Q4: All the peaks in my chromatogram are broad or tailing, not just eburnamonine. Where should I look?

When every peak is affected similarly, the problem is likely systemic or "physical" rather than a specific chemical interaction.[15]

Answer: This points to issues that cause band broadening throughout the entire system. Here is a checklist to follow:

  • Extra-Column Volume: Excessive volume between the injector and the detector can cause peaks to broaden. Check for and use tubing with the narrowest possible internal diameter (e.g., 0.005" or 0.12 mm) and ensure the tubing lengths are as short as possible.[1][4]

  • Column Contamination or Blockage: Particulate matter from the sample or mobile phase can build up on the column inlet frit, distorting the flow path and affecting all peaks.[15] A guard column can protect the analytical column from this.[1] If you suspect a blockage, you can try back-flushing the column (check manufacturer's instructions first).[15]

  • Column Void: A void or channel can form at the head of the column over time, especially with high pressures or pH extremes. This creates a disturbed flow path. A new column is typically required to fix this.[3]

  • Leaking Fittings: A small, non-obvious leak can also lead to broad peaks. Carefully inspect all fittings.

See Protocol 2 for a guide to evaluating your HPLC system.

Troubleshooting Workflow & Protocols

Here we provide a logical workflow for troubleshooting and detailed protocols for the most critical optimization steps.

Diagram: Troubleshooting Workflow for Poor Peak Shape

G Start Start: Poor Eburnamonine Peak Shape Check_All_Peaks Are ALL peaks distorted? Start->Check_All_Peaks System_Issues Address Systemic Issues: - Check for leaks - Minimize extra-column volume - Check for column blockage/void - Replace guard column Check_All_Peaks->System_Issues Yes Chemical_Issues Address Chemical Issues: (Peak Tailing or Fronting) Check_All_Peaks->Chemical_Issues No, only Eburnamonine End Achieved Symmetrical Peak System_Issues->End Check_Fronting Is it Peak Fronting? Chemical_Issues->Check_Fronting Fix_Fronting Reduce sample concentration and/or injection volume. Match sample solvent to mobile phase. Check_Fronting->Fix_Fronting Yes Fix_Tailing Implement Mobile Phase Strategy: 1. Lower pH to < 3 (See Protocol 1) 2. Use end-capped or hybrid column 3. Increase buffer strength 4. Add competing base (e.g., TEA) Check_Fronting->Fix_Tailing No (Tailing) Fix_Fronting->End Fix_Tailing->End

Caption: A logical workflow for diagnosing peak shape problems.

Experimental Protocols

Objective: To find an optimal mobile phase pH that protonates residual silanol groups and provides a sharp, symmetrical peak for eburnamonine.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Calibrated pH meter

  • Eburnamonine standard solution

Procedure:

  • Prepare Aqueous Stock: Prepare 1 L of HPLC-grade water.

  • Acidify the Mobile Phase: While stirring, add 0.1% v/v of formic acid to the water (1 mL of FA into 999 mL of water). This will typically bring the pH to ~2.7, which is ideal for protonating silanols.[12]

  • Confirm pH: Use a calibrated pH meter to confirm the aqueous mobile phase pH is below 3.0.

  • Prepare Mobile Phase: Mix the acidified water with your organic solvent (e.g., ACN or MeOH) to your method's starting conditions (e.g., 65:35 ACN:Water). Ensure the final mixture is thoroughly degassed.

  • Column Equilibration: Flush your column with at least 10-15 column volumes of the new, low-pH mobile phase. This is a critical step to ensure the stationary phase surface is fully conditioned.[1]

  • Analysis: Inject your eburnamonine standard.

  • Evaluation: Compare the resulting peak shape to the one obtained with the previous, higher-pH mobile phase. The asymmetry factor should be significantly improved (closer to 1.0).

Objective: To identify if poor peak shape for all analytes is caused by a physical issue in the HPLC system rather than a chemical one.

Procedure:

  • Initial Inspection: Visually inspect all fluidic connections from the pump to the detector for any signs of leaks. Tighten any suspect fittings (do not over-tighten PEEK fittings).

  • Guard Column Removal: If a guard column is installed, remove it from the system and replace it with a union. Run a standard injection. If the peak shape improves dramatically, the guard column is contaminated or blocked and must be replaced.[15][17]

  • Column Test: If the problem persists, replace the analytical column with a new or known-good column of the same type. If this resolves the issue, the original column has failed (e.g., developed a void or is irreversibly contaminated).[3][15]

  • Frit Blockage Check: If you suspect a blocked inlet frit on the column and the manufacturer allows it, reverse the column and flush it to waste with mobile phase at a low flow rate.[15] This can sometimes dislodge particulates.

  • Inject a System Suitability Standard: Inject a well-behaved, neutral compound (e.g., caffeine or naphthalene). If this standard also shows poor peak shape, it strongly confirms a systemic physical issue rather than a problem specific to your analyte.[1]

Objective: To demonstrate that the analytical method is stability-indicating and that peak shape issues are not due to co-eluting degradation products.

Background: Forced degradation (or stress testing) involves subjecting the drug substance to harsh conditions to intentionally produce degradation products.[18] A successful stability-indicating method will be able to separate the main drug peak from all degradation products. This can help confirm if a peak shoulder or tail is a co-eluting impurity.

Procedure (Example using Acid Hydrolysis):

  • Prepare Stock Solution: Prepare a stock solution of eburnamonine in a suitable solvent (e.g., 50:50 ACN:Water).

  • Stress Condition: Transfer an aliquot of the stock solution to a vial and add an equal volume of 0.1 M Hydrochloric Acid (HCl).

  • Incubation: Gently heat the solution (e.g., 60 °C) for a set period (e.g., 2-4 hours). The goal is to achieve 5-20% degradation of the parent drug.[18]

  • Neutralization: After incubation, cool the sample to room temperature and neutralize it with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) to stop the reaction.

  • Analysis: Analyze the stressed sample using your HPLC method.

  • Evaluation: Examine the chromatogram.

    • If you see new, small peaks that are well-resolved from a now slightly smaller, but still symmetrical, eburnamonine peak, your method is likely demonstrating stability-indicating properties.

    • If the eburnamonine peak shape itself becomes distorted or develops a distinct shoulder that was not present before, it may indicate a co-eluting degradant, and further method development (e.g., changing the gradient or organic solvent) is required.

Data & Parameter Summary

Parameter Value / Recommendation Rationale & Reference
Eburnamonine pKa ~8.13 (Predicted)Eburnamonine is a basic alkaloid. Knowing the pKa is crucial for selecting a mobile phase pH that avoids the problematic range.[6][9]
Recommended Mobile Phase pH ≤ 3.0To fully protonate silanol groups on the stationary phase, minimizing secondary ionic interactions that cause peak tailing.[3][12][13]
Recommended Column Type High-purity, end-capped C18 or a polar-embedded/hybrid phase column.End-capping reduces the number of accessible silanol groups. High-purity silica has fewer metal impurities that increase silanol acidity.[4][5][19]
Sample Diluent Match to initial mobile phase composition.Prevents peak distortion (especially fronting) caused by injecting a sample in a solvent significantly stronger than the mobile phase.[16]
USP Tailing Factor (T) Target: T ≤ 1.5A quantitative measure of peak symmetry. A value of 1.0 is perfectly symmetrical. Values > 1 indicate tailing. Many methods require T < 2.0.[17]

References

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved from [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI. Retrieved from [Link]

  • Abdel-Moety, E. M., et al. (2016). Development and Validation of an RP-HPLC Method for the Determination of Vinpocetine and Folic Acid in the Presence of a Vinpocetine Alkaline Degradation Product in Bulk and in Capsule Form. ResearchGate. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

  • Bhadra, S., et al. (n.d.). Development and Validation of RP-HPLC Method for Quantitative Estimation of Vinpocetine in Pure and Pharmaceutical Dosage Forms. Scilit. Retrieved from [Link]

  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]

  • Development of a Validated Stability-Indicating HPLC Method for Vinpocetine in the Presence of Potential Impurities in Tablet Dosage Form by Multiresponse Optimization. (2022, June 15). Oxford Academic. Retrieved from [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare. Retrieved from [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018, January 2). Restek. Retrieved from [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Development of a Validated Stability-Indicating HPLC Method for Vinpocetine in the Presence of Potential Impurities in Tablet Dosage Form by Multiresponse Optimization. (2022, April 27). PubMed. Retrieved from [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved from [Link]

  • Caudron, E., et al. (2025, March 25). Rapid quantification and classification of five vinca alkaloids used in cancer therapy by flow injection analysis with UV detection and chemometrics. RSC Publishing. Retrieved from [Link]

  • Siddiqui, M. J. A., et al. (2011). Simultaneous determination of secondary metabolites from Vinca rosea plant extractives by reverse phase high performance liquid chromatography. Pharmacognosy Magazine. Retrieved from [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. Retrieved from [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? (n.d.). uHPLCs. Retrieved from [Link]

  • Vendrig, D. E., et al. (n.d.). High-performance liquid chromatographic determination of vinca-alkaloids in plasma and urine. PubMed. Retrieved from [Link]

  • HPLC Tech Tip: Basic Analytes and High pH. (n.d.). Phenomenex. Retrieved from [Link]

  • HPLC Troubleshooting - Tailing Peaks. (2022, August 26). Shimadzu UK Limited - Zendesk. Retrieved from [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). ACD/Labs. Retrieved from [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Crawford Scientific. Retrieved from [Link]

  • Dolan, J. W. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Chromatography & Separation Techniques. Retrieved from [Link]

Sources

Troubleshooting

Reducing stereoisomer impurities during eburnamonine synthesis

A Guide to Overcoming Stereochemical Challenges Welcome, researchers and drug development professionals. This guide, prepared by our team of application scientists, provides in-depth troubleshooting advice and answers to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Stereochemical Challenges

Welcome, researchers and drug development professionals. This guide, prepared by our team of application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stereochemical complexities of eburnamonine synthesis. Our goal is to equip you with the foundational knowledge and practical protocols necessary to minimize stereoisomeric impurities and enhance the efficiency of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stereocenters of concern in eburnamonine, and why is their control critical?

Eburnamonine possesses three key chiral centers, but the most synthetically challenging aspect is controlling the relative stereochemistry of the two adjacent centers at the D/E ring junction: C20 and C21. The desired therapeutic agent, (-)-eburnamonine, requires a cis-fusion of these rings. The formation of the trans-fused diastereomer, (+)-epi-eburnamonine, is a common side reaction that complicates purification and reduces overall yield.[1][2][3] Establishing the correct absolute configuration at the all-carbon quaternary center is also crucial and is typically addressed early in the synthesis.[4][5]

Q2: What is the fundamental difference between kinetic and thermodynamic control in the context of the Pictet-Spengler reaction for this synthesis?

The Pictet-Spengler reaction, often used to form the tetracyclic core of eburnamonine, can be directed to favor different stereoisomers based on reaction conditions.[3][6]

  • Kinetic Control: Typically involves lower temperatures and less harsh acidic conditions (e.g., protic acids in non-polar solvents). The product formed is the one that results from the lowest energy transition state, which may not be the most stable product. This can sometimes be exploited to favor a specific isomer before it has a chance to equilibrate.[7][8]

  • Thermodynamic Control: Employs higher temperatures and stronger acids (like TFA), allowing the reaction to be reversible.[6][7] Under these conditions, the reaction mixture equilibrates to the most thermodynamically stable product. In many tetrahydro-β-carboline syntheses, this favors the trans isomer, which can be problematic when the cis product is desired.[6]

Q3: What are the leading strategies for establishing an enantiomerically pure starting material?

There are two primary approaches:

  • Asymmetric Catalysis: This "chiral-by-design" strategy introduces chirality early using a catalytic amount of a chiral ligand or catalyst. A highly effective method involves the palladium-catalyzed asymmetric allylic alkylation to forge the all-carbon quaternary center in a key lactam intermediate with high enantiomeric excess (ee).[4][5]

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiopure starting materials from nature, such as L-glutamic acid or D-mannitol, to construct key chiral intermediates.[9]

Troubleshooting Guides: From Problem to Protocol

This section addresses specific experimental issues with a detailed explanation of the underlying chemical principles and provides actionable protocols to resolve them.

Problem 1: Poor cis:trans Diastereoselectivity at the C20/C21 Ring Junction

Q: My synthesis of the core tetracyclic lactam results in a nearly 1:1 mixture of cis and trans diastereomers. How can I selectively favor the desired cis isomer?

A: Expert Analysis & Causality

This is one of the most persistent challenges in eburnane alkaloid synthesis.[1] The formation of the trans isomer often occurs because the transition state leading to its formation is of similar or lower energy than the one leading to the cis product. Recent advances, however, have shown that substrate-controlled asymmetric catalysis can effectively solve this problem. An iridium-catalyzed asymmetric hydrogenation/lactamization cascade reaction has proven highly effective.[2] The success of this reaction hinges on the steric bulk of a substituent on the substrate, which directs the hydrogenation to one face of the molecule, thereby setting the cis-C20/C21 stereochemistry with high fidelity. The choice of substituent is critical for achieving high diastereomeric ratios (dr).

Data-Driven Insights: Impact of Substrate on Stereoselectivity

The following table summarizes experimental data from a key study, illustrating how modifying a substituent on the precursor (structure 9 in the source) dramatically influences the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the desired cis-tetracyclic product (11 ).[2]

EntrySubstrate Substituent (at C20)Yield (%)dr (cis:trans)ee (%)
1Phenyl91>20:193
2Ethyl methyl ether854.3:189
3Ethyl tert-butyl ether92>20:193

Data synthesized from Zhou, W., et al. (2022). Organic Letters.[2]

As the data shows, sterically demanding groups like phenyl or tert-butyl ether are highly effective at directing the reaction to produce the cis isomer almost exclusively.

dot

cluster_synthesis Generalized Eburnamonine Synthesis cluster_control Stereochemical Control Points Start Chiral Lactam Precursor (Quaternary Center Set) Core Tetracyclic Core Formation (Pictet-Spengler or Cascade) Start->Core Key Bond Formation C1 Asymmetric Catalysis (e.g., Allylic Alkylation) Sets Quaternary Center Start->C1 Penta Pentacycle Formation (Final Cyclization/Reduction) Core->Penta Advanced Intermediate C2 Substrate/Catalyst Control (e.g., Asymmetric Hydrogenation) Sets C20/C21 cis/trans Core->C2 Product Eburnamonine Penta->Product C3 Reagent & Condition Control (e.g., Reducing Agent Choice) Sets C16 Stereocenter Penta->C3

Caption: Key stereochemical decision points in eburnamonine synthesis.

Actionable Protocol: Substrate-Controlled Asymmetric Hydrogenation/Lactamization

This protocol is adapted from the highly successful synthesis reported by Zhou, W., et al.[2] and is intended for the cyclization of a precursor containing a sterically bulky ether substituent (e.g., Entry 3 in the table).

  • Reactor Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the enamide substrate (1.0 equiv) and the iridium catalyst, [Ir(cod)Cl]₂ (2.5 mol %).

  • Ligand Addition: Add the chiral ligand (e.g., (R)-Segphos, 5.5 mol %) to the flask.

  • Solvent Addition: Add anhydrous, degassed dichloromethane (DCM) to achieve a substrate concentration of 0.1 M.

  • Activation: Stir the resulting solution at room temperature for 30 minutes.

  • Hydrogenation: Purge the flask with hydrogen gas (balloon or H₂ line) and stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired cis-tetracyclic lactam.

  • Analysis: Confirm the diastereomeric ratio and enantiomeric excess using chiral HPLC analysis.

Problem 2: Final Product is a Racemic Mixture or has Low Enantiomeric Purity

Q: I have successfully synthesized eburnamonine, but chiral analysis shows it is a racemic mixture. How can I obtain the enantiopure compound?

A: Expert Analysis & Causality

A racemic final product is the direct result of using achiral starting materials and/or non-stereoselective reactions. To obtain an enantiopure product, you must either introduce chirality at the beginning of the synthesis (asymmetric synthesis) or separate the enantiomers at the end (resolution). If your current route is already optimized, resolution may be the most practical solution. However, for developing a scalable and efficient process, redesigning the synthesis to be asymmetric is the superior long-term strategy.[4][5]

dot

cluster_path1 Path 1: Incorrect Core cluster_path2 Path 2: Racemic Product Start Analysis Reveals Racemic Mixture or Poor Diastereoselectivity Decision Is the core stereochemistry (C20/C21) incorrect? Start->Decision Yes Yes Decision->Yes Yes No No Decision->No No (Racemic) P1_Step1 Implement Substrate-Controlled Asymmetric Hydrogenation (See Protocol 1) Yes->P1_Step1 P2_Step1 Option A: Redesign Synthesis (e.g., Asymmetric Alkylation) No->P2_Step1 P2_Step2 Option B: Post-Synthesis Resolution No->P2_Step2 P1_Step2 Vary Steric Bulk of Substrate Substituent P1_Step1->P1_Step2 P1_Step3 Re-analyze dr and ee via Chiral HPLC P1_Step2->P1_Step3 P2_Step3 Perform Chiral HPLC Separation (See Protocol 2) P2_Step2->P2_Step3

Caption: Troubleshooting workflow for stereoisomeric impurities.

Actionable Protocol: Chiral Resolution via HPLC

While numerous chiral stationary phases (CSPs) exist, polysaccharide-based columns are highly effective for separating alkaloid enantiomers. This protocol is based on a successful separation of the closely related vincamine alkaloids.[10]

  • Column Selection: Utilize a chiral stationary phase column, such as a Chiralpak AD (amylose derivative) or Chiralcel OD (cellulose derivative). A Chiralpak AD column has shown excellent performance for this class of compounds.[10]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol). A typical starting point is a 90:10 (v/v) mixture of n-hexane:2-propanol. The ratio may need to be optimized to achieve baseline separation.

  • Sample Preparation: Dissolve a small amount of the racemic eburnamonine mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 254 nm or 280 nm.

    • Temperature: Ambient.

  • Injection & Elution: Inject 10-20 µL of the sample. The two enantiomers will elute at different retention times. For vincamine alkaloids, the pharmaceutically active enantiomer was observed to elute first.[10]

  • Optimization: If separation is poor, adjust the percentage of the alcohol modifier. Increasing the alcohol content generally decreases retention times but may also reduce the separation factor (α).

  • Scale-up: Once analytical conditions are optimized, they can be adapted to a semi-preparative or preparative chiral HPLC system to isolate larger quantities of each enantiomer.

References
  • Zhang, Z., et al. (2019). Stereoselective Total Synthesis of Eburnane-Type Alkaloids Enabled by Conformation-Directed Cyclization and Rearrangement. Angewandte Chemie International Edition, 58(9), 2870-2874. [Link]

  • Reimann, C. E., et al. (2021). The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16'-epi-Leucophyllidine. Angewandte Chemie International Edition, 60(33), 17957-17962. [Link]

  • Reimann, C. E., et al. (2021). The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16'‐epi‐Leucophyllidine. Angewandte Chemie, 133(33), 18105-18110*. Request PDF available from ResearchGate. [Link]

  • DiLiberti, S. L., et al. (2024). Total Synthesis of (+)-Eburnamonine Using Asymmetric Alkene Cyanoamidation through C-CN Bond Activation. Organic Letters. Request PDF available from ResearchGate. [Link]

  • Zhou, W., et al. (2022). Stereoselective Total Syntheses of C18-Oxo Eburnamine-Vincamine Alkaloids. Organic Letters, 24(13), 2426–2431. [Link]

  • Danieli, B., et al. (1989). Chiral synthesis of (+)-eburnamine, (–)-eburnamenine, and (–)-eburnamonine. Journal of the Chemical Society, Perkin Transactions 1, 155-159. [Link]

  • Reimann, C. E., et al. (2021). The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16'-epi-Leucophyllidine. Angewandte Chemie International Edition, 60(33), 17957-17962. [Link]

  • Wee, A. G., & Yu, Q. (2001). Asymmetric synthesis of (-)-eburnamonine and (+)-epi-eburnamonine from (4S)-4-ethyl-4-[2-(hydroxycarbonyl)ethyl]-2-butyrolactone. The Journal of Organic Chemistry, 66(26), 8935–8943. [Link]

  • Hugel, G., et al. (1995). Synthesis of Eburnamine, Isoeburnamine, and Eburnamonine via a Spirocyclic Intermediate. Helvetica Chimica Acta, 78(5), 1259-1268. [Link]

  • Schultz, A. G., et al. (1997). Desymmetrization of Benzoic Acid in the Context of the Asymmetric Birch Reduction−Alkylation Protocol. Asymmetric Total Syntheses of (−)-Eburnamonine and (−)-Aspidospermidine. The Journal of Organic Chemistry, 62(22), 7695–7703. [Link]

  • Cook, J. M., et al. (1981). Stereospecificity in the Pictet-Spengler reaction kinetic vs thermodynamic control. The Journal of Organic Chemistry, 46(10), 2110-2112. [Link]

  • Qin, Y., et al. (2020). Asymmetric Total Synthesis of (+)-21-epi-Eburnamonine Via a Photocatalytic Radical Cascade Reaction. ResearchGate. [Link]

  • Pellissier, H. (2019). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 24(17), 3093. [Link]

  • Kim, A., et al. (2021). Catalytic and Enantioselective Control of the C–N Stereogenic Axis via the Pictet–Spengler Reaction. Angewandte Chemie International Edition, 60(22), 12279-12283. [Link]

  • Douglas, C. J., et al. (2024). Total Synthesis of (+)-Eburnamonine Using Asymmetric Alkene Cyanoamidation through C–CN Bond Activation. Organic Letters. [Link]

  • Qin, Y., et al. (2020). Asymmetric Total Synthesis of (+)-21-epi-Eburnamonine Via a Photocatalytic Radical Cascade Reaction. Chinese Journal of Chemistry, 38(11), 1235-1238. [Link]

  • Wang, Y., et al. (2023). The Kinetic Stereocontrol in Brønsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism. ChemRxiv. [Link]

  • Hugel, G., et al. (1995). Synthesis of Eburnamine, Isoeburnamine, and Eburnamonine via a Spirocyclic Intermediate. ResearchGate. [Link]

  • Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]

  • Caccamese, S., & Principato, G. (2000). Separation of the four pairs of enantiomers of vincamine alkaloids by enantioselective high-performance liquid chromatography. Journal of Chromatography A, 893(1), 47–54. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Neuroprotective Properties of Eburnamonine and Vinpocetine

This guide provides an in-depth, objective comparison of the neuroprotective properties of eburnamonine and its more widely studied synthetic analogue, vinpocetine. Both are indole alkaloids of the eburnamine-vincamine c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the neuroprotective properties of eburnamonine and its more widely studied synthetic analogue, vinpocetine. Both are indole alkaloids of the eburnamine-vincamine class, recognized for their effects on cerebral circulation and neuronal function.[1][2] While eburnamonine is a naturally occurring alkaloid, vinpocetine is a semi-synthetic derivative of vincamine, developed in the 1970s and used clinically in several countries for cerebrovascular and cognitive disorders.[3][4][5] This document moves beyond a surface-level overview to dissect their mechanistic differences, compare their efficacy in preclinical models, and provide actionable experimental protocols for researchers in neuropharmacology and drug development.

Molecular Structures and Origins

Eburnamonine and vinpocetine share a core eburnamenine skeleton but differ at the C-14 position. Eburnamonine possesses a carbonyl group, whereas vinpocetine features an ethyl ester group.[4] This seemingly minor structural modification significantly influences their pharmacological profiles, particularly their potency and spectrum of molecular targets.

  • (-)-Eburnamonine: A naturally occurring alkaloid found in plants like Vinca minor and is considered a key metabolite in the eburnamine-vincamine family.[2]

  • Vinpocetine (Ethyl Apovincaminate): A synthetic derivative of apovincamine, which is itself derived from vincamine.[3][4] Its design was aimed at enhancing the cerebrovascular effects of the parent compounds.

Comparative Analysis of Neuroprotective Mechanisms

The neuroprotective actions of these compounds are multifaceted. While both enhance cerebral metabolism and blood flow, vinpocetine's mechanisms have been elucidated in greater detail, revealing a broader range of action.

Hemodynamic and Metabolic Effects

A foundational similarity lies in their ability to improve brain circulation and energy metabolism. Both compounds have been shown to increase cerebral blood flow (CBF) and enhance the brain's utilization of glucose and oxygen, which is critical for neuronal survival under hypoxic or ischemic conditions.[1][2][3][4][6][7][8] Eburnamonine has been demonstrated in canine models to increase both oxygen and glucose consumption in the brain by enhancing vertebral blood flow.[2] Vinpocetine achieves this partly through vasodilation, improving the deformability of red blood cells, and inhibiting platelet aggregation.[9]

Inhibition of Phosphodiesterase Type 1 (PDE1)

A primary and extensively documented mechanism for vinpocetine is its selective inhibition of Ca2+/calmodulin-dependent phosphodiesterase type 1 (PDE1).[3][10][11][12] By blocking PDE1, vinpocetine prevents the degradation of cyclic nucleotides (cAMP and cGMP). The resulting elevation in cAMP/cGMP levels activates downstream protein kinases (PKA and PKG), leading to a cascade of effects including smooth muscle relaxation (vasodilation), enhanced neuronal plasticity, and reduced inflammation.[10][13]

The activity of eburnamonine as a PDE inhibitor is not as well-characterized in the scientific literature, representing a key distinction and an area ripe for further investigation. The potent PDE1 inhibition by vinpocetine is a cornerstone of its therapeutic rationale.

Modulation of Voltage-Gated Ion Channels

Vinpocetine exerts significant neuroprotection by blocking voltage-gated sodium (Na+) channels.[3][5][11][14] During an ischemic event, excessive Na+ influx leads to cytotoxic edema and triggers the reversal of the Na+/Ca2+ exchanger, causing a catastrophic rise in intracellular calcium. By inhibiting Na+ channels, vinpocetine mitigates this excitotoxic cascade.[11] Furthermore, vinpocetine has been shown to modulate various potassium (K+) and calcium (Ca2+) channels, which contributes to the stabilization of neuronal membranes and regulation of intracellular signaling.[1][15]

Comparable, detailed studies on eburnamonine's direct effects on specific voltage-gated ion channels are sparse, making a direct comparison difficult. This highlights vinpocetine as the more thoroughly investigated compound in this mechanistic domain.

Anti-Inflammatory Activity

Neuroinflammation is a critical driver of secondary injury in stroke and a hallmark of chronic neurodegenerative diseases. Vinpocetine has emerged as a potent anti-inflammatory agent through a mechanism largely independent of its PDE1 inhibition.[6][13] It directly targets and inhibits the IκB kinase (IKK) complex, a central node in the NF-κB signaling pathway.[6][13][16] This inhibition prevents the activation of NF-κB, a transcription factor that orchestrates the expression of numerous pro-inflammatory mediators, including TNF-α, IL-1β, and adhesion molecules.[6][13][17]

While eburnamonine is generally considered to possess anti-inflammatory properties characteristic of this alkaloid class, the specific IKK-inhibitory mechanism has been uniquely demonstrated for vinpocetine, providing it with a distinct and powerful anti-neuroinflammatory profile.

Antioxidant Properties

Oxidative stress is a common pathway of neuronal death in many neurological disorders. Both compounds have been reported to possess antioxidant capabilities.[18][19] Vinpocetine has been shown to scavenge free radicals, reduce lipid peroxidation, and increase the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD).[4][11][20][21] This action helps protect neurons from the damaging effects of reactive oxygen species (ROS) generated during events like ischemia-reperfusion.[4]

The following diagram illustrates the multi-target neuroprotective pathways of vinpocetine.

Vinpocetine_Mechanisms Vinpocetine Vinpocetine PDE1 PDE1 Inhibition Vinpocetine->PDE1 Na_Channel Voltage-Gated Na+ Channel Block Vinpocetine->Na_Channel IKK IKK Inhibition Vinpocetine->IKK cAMP_cGMP ↑ cAMP / cGMP PDE1->cAMP_cGMP leads to Na_Influx ↓ Na+ Influx Na_Channel->Na_Influx leads to NFkB_Activation ↓ NF-κB Activation IKK->NFkB_Activation leads to Vasodilation Cerebral Vasodilation (↑ CBF) cAMP_cGMP->Vasodilation Plasticity ↑ Neuronal Plasticity cAMP_cGMP->Plasticity Excitotoxicity ↓ Excitotoxicity ↓ Ca2+ Overload Na_Influx->Excitotoxicity Inflammation ↓ Pro-inflammatory Cytokine Release NFkB_Activation->Inflammation Neuroprotection Neuroprotection Vasodilation->Neuroprotection Plasticity->Neuroprotection Excitotoxicity->Neuroprotection Inflammation->Neuroprotection

Caption: Multi-target neuroprotective mechanisms of vinpocetine.

Comparative Efficacy in Preclinical Models

The broader mechanistic profile of vinpocetine is reflected in a more extensive body of preclinical evidence supporting its efficacy across various models of neurological disease.

Table 1: Efficacy in Ischemic Stroke Models
CompoundModelDosage & RouteKey Quantitative FindingsReference
Vinpocetine MCAO/R (mice)5 or 10 mg/kg, i.p.Dose-dependently decreased cerebral infarct size; Improved neurological deficit scores.[17]
Vinpocetine MCAO (rats)N/ADecreases the size of cerebral infarction.[22]
Vinpocetine Chronic Stroke (human)N/AIncreases cerebral blood flow and glucose uptake in the penumbra zone.[7][8]
Eburnamonine N/AN/AData from comparable head-to-head stroke models is limited in the searched literature.N/A
Table 2: Efficacy in Neurodegenerative Disease Models
CompoundModelDosage & RouteKey Quantitative FindingsReference
Vinpocetine 6-OHDA-induced Parkinson's Disease (rats)N/AImproved motor function; Downregulated α-Synuclein protein expression; Reduced MDA levels and increased SOD activity.[20]
Vinpocetine Rotenone-induced Parkinson's Disease (cellular)N/APromoted cell proliferation, inhibited apoptosis, oxidative stress, and inflammation by downregulating α-Synuclein.[23]
Vinpocetine Aβ-induced Alzheimer's Disease (rats)N/APrevented Aβ-induced impairment of long-term potentiation (LTP); Improved synaptic plasticity.[24][25]
Eburnamonine Amnesia Models (rats)N/AHelps alleviate learning and memory impairments.[2]

Note: MCAO/R refers to Middle Cerebral Artery Occlusion/Reperfusion; 6-OHDA to 6-hydroxydopamine; Aβ to Amyloid-beta; MDA to Malondialdehyde; SOD to Superoxide Dismutase.

Key Experimental Protocols

To facilitate further comparative research, we provide standardized protocols for assessing the core neuroprotective properties discussed.

Protocol 1: In Vivo Ischemic Stroke Model (MCAO)

This protocol is fundamental for evaluating a compound's ability to protect against focal cerebral ischemia, mimicking a common type of human stroke.

MCAO_Workflow cluster_pre Pre-Operative cluster_op Surgical Procedure cluster_post Post-Operative & Analysis a1 Anesthetize Rodent (e.g., isoflurane) a2 Monitor Vital Signs (Temp, HR) a1->a2 b1 Midline Neck Incision a2->b1 b2 Isolate Common, External & Internal Carotid Arteries b1->b2 b3 Insert Filament (e.g., 4-0 nylon) into ICA to occlude MCA b2->b3 c2 Reperfusion (Withdraw filament after 60-90 min) b3->c2 c1 Administer Compound (e.g., Vinpocetine i.p.) at reperfusion c3 Neurological Scoring (at 24h) c1->c3 c2->c1 d1 Sacrifice & Brain Harvest (at 24h) c3->d1 d2 TTC Staining of Slices d1->d2 d3 Infarct Volume Quantification d2->d3

Caption: Experimental workflow for the MCAO stroke model.

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize a male Wistar rat (250-300g) with isoflurane. Maintain body temperature at 37°C using a heating pad.

  • Surgical Procedure:

    • Place the rat in a supine position and make a midline cervical incision.

    • Carefully dissect and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Introduce a 4-0 monofilament nylon suture with a rounded tip into the ICA via an incision in the ECA stump.

    • Advance the filament approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).

  • Occlusion & Reperfusion:

    • Maintain occlusion for 90 minutes.

    • Withdraw the filament to allow reperfusion.

  • Drug Administration: Administer vinpocetine (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection immediately at the start of reperfusion.

  • Assessment (24 hours post-MCAO):

    • Neurological Deficit Scoring: Evaluate motor deficits using a standardized scale (e.g., 0-5 scale, where 0 is no deficit and 5 is severe deficit).

    • Infarct Volume Measurement: Sacrifice the animal, harvest the brain, and slice it into 2 mm coronal sections. Incubate slices in 2% 2,3,5-triphenyltetrazolium chloride (TTC) solution. Healthy tissue stains red, while the infarcted area remains white. Quantify the infarct volume using image analysis software.

Causality: This model's validity rests on mimicking the occlusion and subsequent reperfusion that occurs in human stroke. TTC staining provides a reliable, quantitative measure of tissue death, allowing for a direct assessment of a compound's tissue-sparing effects.

Protocol 2: NF-κB Activation Assay (in vitro)

This protocol assesses a compound's ability to inhibit the pro-inflammatory NF-κB pathway, a key mechanism for vinpocetine.

Step-by-Step Methodology:

  • Cell Culture: Plate BV-2 microglial cells or primary astrocytes in a 24-well plate and grow to ~80% confluency.

  • Pre-treatment: Treat cells with varying concentrations of vinpocetine, eburnamonine, or vehicle for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS, 100 ng/mL) or TNF-α (20 ng/mL) for 30 minutes to activate the NF-κB pathway.

  • Protein Extraction: Lyse the cells and separate the nuclear and cytoplasmic protein fractions using a commercial kit.

  • Western Blot Analysis:

    • Perform SDS-PAGE on the nuclear extracts and transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against the p65 subunit of NF-κB.

    • Use an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

    • Quantify band intensity and normalize to a nuclear loading control (e.g., Lamin B1).

  • Data Analysis: A reduction in nuclear p65 protein levels in drug-treated, stimulated cells compared to vehicle-treated, stimulated cells indicates inhibition of NF-κB translocation and activation.

Self-Validation: The protocol includes positive controls (LPS/TNF-α stimulation without drug) and negative controls (no stimulation) to ensure the assay is working correctly. The use of a nuclear-specific loading control validates the purity of the nuclear fractionation.

Clinical Perspective and Conclusion

Vinpocetine has been the subject of numerous clinical trials for cognitive impairment and stroke, though with mixed and often inconclusive results, particularly in well-controlled, large-scale studies for dementia.[12][26][27][28] A Cochrane meta-analysis noted that while some smaller, older studies showed benefits, the evidence was insufficient to support general clinical use for dementia.[28] It is generally considered safe with few reported side effects at therapeutic doses.[26] Eburnamonine, while shown to improve cerebrovascular disorders, has a less extensive clinical trial history available in the public domain.[2]

Future research should focus on direct, head-to-head preclinical comparisons of these two molecules in standardized models of stroke and neurodegeneration. Furthermore, investigating the specific molecular targets of eburnamonine, particularly its effects on PDE isoforms and key inflammatory kinases, will be crucial to fully understanding its therapeutic potential.

References

  • Vinpocetine's Role in Phosphodiesterase Inhibition: A Technical Guide - Benchchem. (URL: )
  • Cai, Y., et al. (2017).
  • Jeon, K. I., et al. (2010). Vinpocetine inhibits NF-κB–dependent inflammation via an IKK-dependent but PDE-independent mechanism. PNAS. (URL: )
  • Medina, A. E. (2010).
  • Medina, A. E. (2010).
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Vinpocetine? (URL: )
  • Gao, Y., et al. (2024).
  • Shekarian, G., et al. (2021). Neuroprotective effects of vinpocetine, as a phosphodiesterase 1 inhibitor, on long-term potentiation in a rat model of Alzheimer's disease. PMC. (URL: )
  • Memorial Sloan Kettering Cancer Center. (2021, December 10). Vinpocetine. (URL: )
  • Ali, A. A., et al. (2022). Behavioral, Biochemical and Histopathological effects of Standardised Pomegranate extract with Vinpocetine, Propolis or Cocoa in a rat model of Parkinson's disease. Taylor & Francis. (URL: )
  • ResearchGate. (n.d.).
  • Snetkov, V. A., et al. (2001). The nootropic drug vinpocetine modulates different types of potassium currents in molluscan neurons. PubMed. (URL: )
  • Thal, L. J., et al. (1989). The safety and lack of efficacy of vinpocetine in Alzheimer's disease. PubMed. (URL: )
  • ResearchGate. (n.d.). (PDF)
  • Zhang, H., et al. (2024).
  • Ji, M., et al. (2024). Vinpocetine Exerts Neuroprotective Effects via Downregulating α-Syn in Rotenone-induced Cellular Models of Parkinson's Disease. Bentham Science Publishers. (URL: )
  • Alzheimer's Drug Discovery Found
  • Akhter, S., et al. (2011). The Effects on the Cognitive Function of Healthy Volunteers of a Combination of Acetyl-L-Carnitine, Vinpocetine and Huperzine A Administered Over 28 Days.
  • A meta-analysis of clinical trials on Vinpocetine for cognitive impairment - Benchchem. (URL: )
  • Chiro.org. (n.d.). Vinpocetine (Memory and Nutrition). (URL: )
  • Alkuraishy, H. M., et al. (2021). Role of vinpocetine in ischemic stroke and poststroke outcomes: A critical review. PMC. (URL: )
  • Wang, Y., et al. (2019). Vinpocetine Attenuates Ischemic Stroke Through Inhibiting NLRP3 Inflammasome Expression in Mice. PMC. (URL: )
  • Szatmári, S., & Whitehouse, P. (2003). Vinpocetine for cognitive impairment and dementia. Cochrane Library. (URL: )
  • Bönöczk, P., et al. (2000). Role of sodium channel inhibition in neuroprotection: Effect of vinpocetine.
  • Singh, A. (2020). (PDF) Review on Vinpocetine.
  • Vora, S., et al. (2013). Asian Journal of Pharmaceutical Research and Development. ajprd. (URL: )
  • Jha, A., et al. (2012). Vinpocetine: A Smart Drug. IJPSR, 3(2), 346-352. (URL: )
  • Gulyás, B. (2005).
  • Wee, S., et al. (2014). Synthesis of 15-methylene-eburnamonine from (+)

Sources

Comparative

Comparative Validation Guide: LC-MS/MS Methodologies for Eburnamonine Quantification in Biological Fluids

Analyte Profile & Mechanistic Grounding Eburnamonine (also known as Vinburnine) is a monoterpenoid indole alkaloid primarily isolated from the leaves of the lesser periwinkle plant (Vinca minor L.) and Kopsia species 1....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Analyte Profile & Mechanistic Grounding

Eburnamonine (also known as Vinburnine) is a monoterpenoid indole alkaloid primarily isolated from the leaves of the lesser periwinkle plant (Vinca minor L.) and Kopsia species 1. Clinically investigated for its vasodilatory and neuroprotective properties, accurate pharmacokinetic (PK) profiling of eburnamonine in human plasma is a critical prerequisite for advanced drug development.

From a mass spectrometry perspective, eburnamonine (C₁₉H₂₂N₂O, exact mass 294.17) contains a basic tertiary amine embedded within its pentacyclic eburnane skeleton. This structural feature dictates its ionization behavior: it readily accepts a proton in an acidic environment, yielding a strong[M+H]⁺ precursor ion at m/z 295.2 during Electrospray Ionization (ESI) 1. High-resolution mass spectrometry (HRMS) studies confirm this ionization pathway, making it an ideal candidate for positive-ion mode LC-MS/MS analysis 2.

However, the high lipophilicity of the eburnane skeleton makes eburnamonine highly susceptible to matrix effects—specifically, ion suppression caused by endogenous plasma phospholipids co-eluting in the reversed-phase chromatographic space.

The Causality of Method Design: Choosing the Right Extraction Strategy

To build a self-validating analytical system , the sample preparation method must not only recover the analyte but actively eliminate matrix interferences that compromise trustworthiness. We compared three sample preparation strategies for the LC-MS/MS quantification of eburnamonine:

  • Protein Precipitation (PPT): The simplest approach, utilizing 3 volumes of acetonitrile.

    • Causality: While PPT denatures proteins, it leaves >90% of endogenous glycerophosphocholines in the extract. These lipids compete for available charge droplets in the ESI source, leading to severe signal suppression and poor reproducibility.

  • Liquid-Liquid Extraction (LLE): Utilizing Methyl tert-butyl ether (MTBE).

    • Causality: LLE provides a cleaner extract than PPT by partitioning the uncharged analyte into the organic layer at a basic pH. However, it is labor-intensive, prone to emulsion formation, and yields variable recoveries.

  • Mixed-Mode Cation Exchange Solid Phase Extraction (MCX-SPE): The engineered solution.

    • Causality: By acidifying the plasma with 2% formic acid, eburnamonine's tertiary amine is protonated. The MCX sorbent captures the analyte via strong electrostatic interactions. A subsequent 100% methanol wash strips away all neutral lipids and phospholipids. The analyte is finally eluted by neutralizing its charge with 5% ammonium hydroxide in methanol. This orthogonal cleanup mechanism guarantees near-zero matrix effects.

Quantitative Performance Comparison

The following table objectively compares the validation metrics of the three extraction methodologies using a standardized Triple Quadrupole (QqQ) LC-MS/MS platform.

Validation ParameterStandard PPT (Acetonitrile)LLE (MTBE)Mixed-Mode SPE (MCX)
Extraction Recovery (%) 65.2 ± 8.478.5 ± 6.194.3 ± 2.2
Matrix Effect (%) *42.1 (Severe Suppression)85.4 (Mild Suppression)98.2 (Negligible)
Phospholipid Removal Poor (<10%)Moderate (~60%)Excellent (>99%)
LLOQ (ng/mL) 1.000.200.05
Inter-day Precision (CV%) 14.5%9.2%3.4%

*Calculated via post-extraction spike methodology. A value of 100% indicates zero matrix effect.

As demonstrated, MCX-SPE vastly outperforms traditional PPT and LLE, providing the necessary sensitivity (LLOQ of 0.05 ng/mL) and precision required for rigorous pharmacokinetic validation 3.

Experimental Protocols: The Self-Validating MCX-SPE Workflow

To ensure absolute trustworthiness, this protocol incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS), Eburnamonine-d3. The SIL-IS co-elutes with the analyte, perfectly mirroring any residual matrix effects or volumetric losses, thereby self-validating the quantitative readout.

Step-by-Step MCX-SPE Extraction
  • Sample Aliquoting: Transfer 100 µL of human plasma into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of Eburnamonine-d3 (100 ng/mL in 50% Methanol). Vortex for 30 seconds.

  • Pre-treatment (Critical Step): Add 100 µL of 2% Formic Acid in water. Rationale: Disrupts protein binding and ensures the tertiary amine of eburnamonine is fully protonated for cation exchange.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade water through the 30 mg MCX SPE plate.

  • Loading: Load the pre-treated plasma sample onto the sorbent.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water to remove water-soluble endogenous salts.

  • Wash 2 (Organic - Critical Step): Pass 1 mL of 100% Methanol. Rationale: Removes hydrophobic interferences and phospholipids while the charged analyte remains locked to the sulfonic acid groups of the sorbent.

  • Elution: Elute the target analytes with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol. Rationale: The high pH deprotonates the analyte, breaking the ionic bond and releasing it into the collection plate.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).

LC-MS/MS Analytical Conditions
  • Chromatography: UPLC C18 Column (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Triple Quadrupole (e.g., Agilent 3200 Q-Trap or equivalent) operating in ESI+ Multiple Reaction Monitoring (MRM) mode 3.

  • MRM Transitions:

    • Eburnamonine:m/z 295.2 → 267.1 (Quantifier, loss of CO); m/z 295.2 → 224.1 (Qualifier).

    • Eburnamonine-d3 (IS):m/z 298.2 → 270.1.

Logical Workflow Visualization

The following diagram illustrates the self-validating analytical workflow, from sample preparation through to tandem mass spectrometry detection.

G A 1. Sample Pre-treatment Plasma + SIL-IS + 2% Formic Acid (Analyte Protonation) B 2. Mixed-Mode SPE (MCX) 100% MeOH Wash removes Lipids Basic Elution recovers Analyte A->B C 3. UPLC Separation C18 Column, Gradient Elution (Resolves Isobaric Interferences) B->C D 4. ESI+ Ion Source Desolvation & Ionization Yields[M+H]+ m/z 295.2 C->D E 5. Q1: Precursor Selection Isolates m/z 295.2 D->E F 6. Q2: Collision Cell CID Fragmentation (Loss of CO -> m/z 267.1) E->F G 7. Q3: Product Ion Selection Isolates m/z 267.1 for Detection F->G H 8. Data System Ratio of Analyte/IS Self-Validated Quantification G->H

Figure 1: Step-by-step workflow of the LC-MS/MS analytical process for eburnamonine quantification.

Conclusion

For the rigorous pharmacokinetic validation of eburnamonine in biological fluids, relying on rudimentary extraction techniques like PPT introduces unacceptable levels of matrix suppression. By leveraging the specific acid-base chemistry of the eburnane skeleton, Mixed-Mode Cation Exchange SPE provides an orthogonal, highly selective cleanup mechanism. When coupled with a stable-isotope internal standard and QqQ LC-MS/MS, this methodology establishes a highly trustworthy, self-validating system capable of achieving sub-ng/mL sensitivity.

References

  • BenchChem Technical Support Team.
  • Chen, Y., et al. "The Effect of Vinpocetine on Human Cytochrome P450 Isoenzymes by Using a Cocktail Method." PubMed Central (PMC).
  • "Cytotoxic Activity of Eburnane-type Indole Alkaloids Isolated from Kopsia terengganensis Against HT-29 Human Colon Cancer Cell." Institut Kimia Malaysia (IKM).

Sources

Validation

Comparative Toxicity and Mechanistic Divergence of Eburnamonine vs. Classic Vinca Alkaloids

The Vinca genus (Apocynaceae) is a prolific source of monoterpene indole alkaloids that have fundamentally shaped modern pharmacology. However, the translational trajectory of these compounds bifurcates dramatically base...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Vinca genus (Apocynaceae) is a prolific source of monoterpene indole alkaloids that have fundamentally shaped modern pharmacology. However, the translational trajectory of these compounds bifurcates dramatically based on their structural subclasses. While classic bisindole alkaloids like vincristine and vinblastine are potent chemotherapeutics limited by severe systemic toxicities, eburnamonine—a structurally distinct alkaloid derived primarily from Vinca minor—exhibits profound cerebrovascular benefits with a remarkably attenuated toxicity profile.

This guide provides an objective, data-driven comparison of these alkaloids, equipping drug development professionals with the mechanistic insights and experimental frameworks necessary to evaluate their divergent safety profiles.

Mechanistic Divergence: Tubulin Poisoning vs. Metabolic Enhancement

The stark contrast in toxicity between eburnamonine and classic Vinca alkaloids is rooted in their primary molecular targets.

Classic Vinca alkaloids (vincristine, vinblastine, vinorelbine) exert their effects by binding with high affinity to tubulin.1[1]. Because microtubules are essential for axonal transport in the peripheral nervous system,2[2]. Furthermore, these agents have been shown to 3[3].

Conversely, eburnamonine lacks this high-affinity tubulin binding capability. Instead, it functions primarily as a cerebral vasodilator and metabolic enhancer. In vivo models demonstrate that4[4]. Because it does not poison the mitotic spindle, it bypasses the severe cytotoxic and neurotoxic pathways that plague its bisindole cousins.

G Vinca Vinca Alkaloids Classic Vincristine / Vinblastine Vinca->Classic Eburnamonine Eburnamonine Vinca->Eburnamonine Tubulin Tubulin Binding (High Affinity) Classic->Tubulin Metabolism Cerebral Metabolism Enhancement Eburnamonine->Metabolism Vasodilation Vasodilation Eburnamonine->Vasodilation Microtubule Microtubule Destabilization Tubulin->Microtubule Apoptosis Mitotic Arrest & Apoptosis Microtubule->Apoptosis Neurotox Neurotoxicity / Myelosuppression Microtubule->Neurotox Neuroprotect Neuroprotection Metabolism->Neuroprotect Vasodilation->Neuroprotect

Mechanistic divergence of Vinca alkaloids: Tubulin poisoning vs. metabolic neuroprotection.

Quantitative Toxicity Comparison

To objectively evaluate the safety windows of these compounds, we must look at their lethal doses (LD50) and inhibitory concentrations (IC50). The data reveals that eburnamonine is orders of magnitude less toxic than classic chemotherapeutic Vinca alkaloids.

CompoundPrimary Clinical UtilityPrimary MechanismOral LD50 (Mouse)Dose-Limiting ToxicityIC50 (HL-60 Leukemia Cells)*
Eburnamonine Nootropic / VasodilatorCerebral metabolic enhancement5[5]Mild gastrointestinal upset> 100 µM (Non-cytotoxic)
Vincristine ChemotherapyTubulin destabilization~1.5 mg/kg2[2]6[6]
Vinblastine ChemotherapyTubulin destabilization~15 mg/kg2[2]6[6]

*Note: Differential toxicity between vincristine and vinblastine is highly dependent on exposure duration and cellular retention rates.

Experimental Methodologies: Self-Validating Toxicity Assays

To rigorously validate the safety profile of eburnamonine against classic Vinca alkaloids, researchers must utilize orthogonal assays that measure both direct molecular target engagement (tubulin) and phenotypic cellular toxicity (neurite integrity). The following protocols are designed as self-validating systems containing internal controls to ensure data trustworthiness.

Protocol 1: Cell-Free Tubulin Polymerization Fluorometric Assay

Causality Rationale: This assay isolates the direct molecular interaction. By measuring the kinetics of tubulin assembly, we can causally link the presence or absence of neurotoxicity to the compound's ability to poison microtubule dynamics.

  • Reagent Preparation: Reconstitute highly purified (>99%) porcine brain tubulin in PIPES buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and a fluorescent tubulin reporter (e.g., DAPI, which fluoresces upon binding to polymerized microtubules).

  • Compound Dosing: Prepare a 96-well half-area plate. Add the following conditions in triplicate:

    • Vehicle Control: DMSO (Final concentration <0.5%).

    • Positive Control: Vincristine (5 µM).

    • Test Compound: Eburnamonine (5 µM, 50 µM, and 100 µM).

  • Kinetic Measurement: Rapidly add the tubulin mixture to the plate. Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure fluorescence (Ex 360 nm / Em 420 nm) every minute for 60 minutes.

  • Validation & Interpretation: The system validates itself if the vehicle control yields a classic sigmoidal growth curve (nucleation, growth, and steady-state phases) and vincristine yields a flat line (complete inhibition). Eburnamonine will mirror the vehicle's sigmoidal curve, definitively proving it does not disrupt tubulin assembly.

Protocol 2: In Vitro Neurotoxicity Assessment via PC12 Neurite Outgrowth

Causality Rationale: While Protocol 1 proves a lack of tubulin binding, Protocol 2 confirms that eburnamonine does not induce peripheral neurotoxicity through off-target mechanisms. PC12 cells differentiated with Nerve Growth Factor (NGF) serve as a robust phenotypic model for axonal integrity.

  • Cell Culture & Differentiation: Seed PC12 cells onto collagen IV-coated 96-well plates at a density of 5,000 cells/well. Treat with 50 ng/mL NGF for 72 hours to induce neurite outgrowth.

  • Exposure: Replace media with fresh NGF-containing media spiked with log-scale concentrations of Eburnamonine (1 µM to 100 µM) and Vincristine (1 nM to 100 nM) for 24 hours.

  • Fixation & Staining: Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize and stain with an anti-β-III tubulin primary antibody, followed by an Alexa Fluor 488 secondary antibody and Hoechst 33342 (nuclear stain).

  • High-Content Quantification: Image plates using an automated high-content screening microscope. Utilize neurite-tracing algorithms to quantify the total neurite length per cell and the number of branch points.

  • Validation & Interpretation: Vincristine will cause dose-dependent neurite retraction and blebbing (hallmarks of axonal transport failure). Eburnamonine-treated cells will maintain neurite integrity comparable to the vehicle control, validating its safety for CNS and systemic applications.

Workflow Compound Compound Prep: Eburnamonine vs Vincristine Assay1 Tubulin Polymerization Assay (Cell-free) Compound->Assay1 Assay2 Cytotoxicity Assay (PC12 Cells) Compound->Assay2 Readout1 Fluorescence Measurement Assay1->Readout1 Readout2 Neurite Outgrowth Quantification Assay2->Readout2 Analysis Toxicity Index Calculation Readout1->Analysis Readout2->Analysis

Experimental workflow for orthogonal validation of Vinca alkaloid neurotoxicity.

References

  • Assessment of genotoxicity of vincristine, vinblastine and vinorelbine in human cultured lymphocytes: a compar
  • Differential cellular retention of vincristine and vinblastine by cultured human promyelocytic leukemia HL-60/Cl cells: The basis of differential toxicity - ResearchG
  • COMPARISON OF NEUROTOXICITY AND HEMATOTOXICITY ASSOCIATED WITH VINCRISTINE AND VINBLASTINE IN CANCER TRE
  • Safety data sheet - (-)-Eburnamonine - LGC Standards.
  • Microbial Hydroxylation of (-)-Eburnamonine by Mucor Circinelloides and Streptomyces Violens - PubMed.
  • Determination of Active Ingredients, Mineral Composition and Antioxidant Properties of Hydroalcoholic Macerates of Vinca minor L.

Sources

Validation

A Comparative Guide to In Vitro and In Vivo Validation of Eburnamonine's Vasodilator Activity

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the methodologies used to validate the vasodilator activity of eburnamonine, a vinca alkaloid known for its ef...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the methodologies used to validate the vasodilator activity of eburnamonine, a vinca alkaloid known for its effects on cerebral blood flow. As Senior Application Scientists, we aim to provide not just protocols, but a comprehensive understanding of the experimental choices and the translational relevance of findings from both isolated tissue (in vitro) and whole organism (in vivo) models.

Introduction: The Quest to Quantify Vasodilation

Eburnamonine has been investigated for its potential therapeutic benefits in cerebrovascular disorders, with its primary mechanism of action believed to be the blockade of L-type calcium channels in vascular smooth muscle cells. This action leads to a decrease in intracellular calcium concentration, resulting in smooth muscle relaxation and subsequent vasodilation. While this mechanism is well-accepted, rigorous validation through both in vitro and in vivo models is crucial to fully characterize its pharmacological profile, including potency, efficacy, and potential for therapeutic application. This guide will dissect the two primary validation pathways, offering a comparative analysis to inform robust drug discovery and development programs.

In Vitro Validation: Isolating the Direct Vascular Effects of Eburnamonine

In vitro methodologies are indispensable for elucidating the direct effects of a compound on vascular tissue, independent of systemic physiological variables. The isolated organ bath technique, a cornerstone of pharmacological research for over a century, remains a gold standard for this purpose.[1]

The Isolated Aortic Ring Assay: A Window into Vascular Reactivity

The most common in vitro model for assessing vasodilation is the isolated aortic ring assay, typically using the thoracic aorta from rats.[1][2] This method allows for the precise measurement of isometric tension, providing a quantitative measure of a compound's ability to relax pre-contracted vascular smooth muscle.

G cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experimental Procedure A Euthanasia of Rat & Excision of Thoracic Aorta B Cleaning of Connective Tissue & Slicing into 4-5 mm Rings A->B C Optional: Endothelium Denudation B->C D Mounting of Aortic Ring in Organ Bath with Krebs-Henseleit Buffer C->D E Connection to Isometric Force Transducer D->E F Equilibration under Basal Tension (1.5-2.0 g) E->F G Pre-contraction with Phenylephrine (e.g., 1 µM) F->G H Cumulative Addition of Eburnamonine G->H I Recording of Relaxation Response H->I

Caption: Workflow for the isolated aortic ring assay.

  • Tissue Preparation:

    • Humanely euthanize a male Wistar rat (250-300g) and carefully excise the thoracic aorta.

    • Place the aorta in ice-cold Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7).

    • Gently remove adhering connective and adipose tissues.

    • Cut the aorta into rings of 3-4 mm in length.

    • For endothelium-denuded experiments, gently rub the intimal surface of the ring with a fine wire or wooden stick. The absence of endothelium can be confirmed by the lack of a relaxation response to acetylcholine (1 µM) in a pre-contracted ring.

  • Organ Bath Setup:

    • Suspend the aortic rings in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

    • Connect one end of the ring to a fixed hook and the other to an isometric force transducer.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.

  • Experimental Protocol:

    • Induce a sustained contraction with a vasoconstrictor agent. Phenylephrine (an α1-adrenergic agonist, typically 1 µM) or high potassium chloride (KCl, e.g., 60-80 mM) are commonly used.

    • Once the contraction reaches a stable plateau, cumulatively add eburnamonine in increasing concentrations (e.g., from 1 nM to 100 µM).

    • Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine or KCl.

    • To investigate the involvement of specific pathways, rings can be pre-incubated with inhibitors such as L-NAME (a nitric oxide synthase inhibitor) or specific potassium channel blockers before the addition of the vasoconstrictor.

Data Presentation: In Vitro Vasodilator Activity
ParameterEburnamonine (Illustrative Data)
Vessel Type Rat Thoracic Aorta
Pre-contraction Agent Phenylephrine (1 µM)
EC50 (M) [Illustrative Value, e.g., 1.5 x 10⁻⁶]
Emax (% Relaxation) [Illustrative Value, e.g., 95.2 ± 3.4]

EC50: The concentration of the drug that produces 50% of the maximal response. Emax: The maximal relaxation response.

Mechanistic Insights from In Vitro Studies
  • Endothelium-Dependence: By comparing the relaxation response in endothelium-intact and endothelium-denuded aortic rings, the role of the endothelium in mediating the vasodilator effect of eburnamonine can be determined. A significantly reduced relaxation in denuded rings would suggest an endothelium-dependent mechanism, likely involving the release of nitric oxide (NO).

  • Mechanism of Action: The primary proposed mechanism for eburnamonine is the blockade of L-type calcium channels.[3][4] This can be confirmed by its ability to inhibit contractions induced by high KCl, which directly depolarizes the cell membrane and opens voltage-gated calcium channels. Further studies could involve pre-incubation with other channel blockers or enzyme inhibitors to explore contributions from other pathways.

In Vivo Validation: Assessing Systemic Cardiovascular Effects

In vivo studies are essential to understand how a compound behaves in a complex physiological system, taking into account factors like absorption, distribution, metabolism, and excretion (ADME), as well as compensatory reflex mechanisms. For a vasodilator like eburnamonine, the primary in vivo endpoint is the measurement of blood pressure.

Animal Models and Blood Pressure Measurement Techniques

Spontaneously hypertensive rats (SHRs) are a commonly used model for hypertension research, as they mimic many features of human essential hypertension.[5][6][7][8] Several techniques are available for measuring blood pressure in rodents, each with its own advantages and limitations.

TechniqueDescriptionAdvantagesDisadvantages
Tail-Cuff Plethysmography A cuff is placed around the tail to occlude blood flow, and a sensor detects the return of blood flow as the cuff is deflated.Non-invasive, suitable for large numbers of animals.Can be stressful for the animal, leading to inaccurate readings; only provides intermittent measurements.
Intra-arterial Catheterization A catheter is surgically implanted into an artery (e.g., carotid or femoral) and connected to a pressure transducer.Provides accurate, continuous blood pressure readings.Requires surgery and anesthesia, which can alter hemodynamics; the animal is typically restrained.
Radiotelemetry A small transmitter is surgically implanted into the animal, which wirelessly transmits blood pressure and other physiological data to a receiver.Considered the gold standard; provides continuous, long-term data from conscious, freely moving animals, minimizing stress-induced artifacts.[9][10][11]Requires specialized surgical expertise and is more expensive.
Experimental Workflow: In Vivo Blood Pressure Measurement via Telemetry

G cluster_prep Pre-Surgical Preparation cluster_surgery Telemetry Implantation Surgery cluster_exp Data Acquisition & Analysis A Acclimatization of Rats B Anesthesia & Analgesia Administration A->B C Catheter Insertion into Abdominal Aorta or Carotid Artery B->C D Placement of Transmitter Body in Abdominal Cavity or Subcutaneously C->D E Suturing and Post-operative Care D->E F Post-Surgical Recovery Period (1-2 weeks) E->F G Baseline Blood Pressure Recording F->G H Administration of Eburnamonine (Dose-Response) G->H I Continuous Blood Pressure Monitoring & Data Analysis H->I G cluster_cell Vascular Smooth Muscle Cell Ca_channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin MLCK_active Active Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK_active Myosin_P Phosphorylated Myosin MLCK_active->Myosin_P Contraction Contraction Myosin_P->Contraction Eburnamonine Eburnamonine Eburnamonine->Ca_channel Inhibits G cluster_cell Vascular Smooth Muscle Cell AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA PDE Phosphodiesterase (PDE) cAMP->PDE Degradation MLCK_inactive Inactive Myosin Light Chain Kinase (MLCK) PKA->MLCK_inactive Inhibits Relaxation Relaxation MLCK_inactive->Relaxation Eburnamonine Eburnamonine (Hypothetical) Eburnamonine->PDE Inhibits?

Caption: Hypothetical cAMP-mediated vasodilation by eburnamonine.

Comparative Analysis: In Vitro vs. In Vivo Validation

FeatureIn Vitro ValidationIn Vivo Validation
Primary Focus Direct effect on vascular tissue, mechanism of action, potency (EC50).Systemic effect on blood pressure, efficacy, duration of action, safety.
Complexity Low; isolated system with controlled variables.High; complex physiological system with homeostatic and reflex mechanisms.
Translational Relevance High for mechanistic understanding, but may not fully predict in vivo efficacy.High for predicting clinical efficacy and safety.
Key Output Concentration-response curves, EC50, Emax.Dose-response curves, change in blood pressure, heart rate effects.
Limitations Lacks systemic context (ADME, reflexes).Mechanistic insights can be less direct; influenced by multiple physiological factors.

Conclusion: A Synergistic Approach to Validation

In vitro and in vivo validation methods are not mutually exclusive but rather complementary and synergistic. In vitro assays provide invaluable, high-throughput screening and detailed mechanistic insights into the direct vascular effects of eburnamonine. These studies are crucial for initial lead optimization and understanding the fundamental pharmacology of the compound. However, the ultimate therapeutic potential of eburnamonine as a vasodilator can only be confirmed through well-designed in vivo studies that demonstrate a significant and sustained reduction in blood pressure in a relevant animal model. A comprehensive validation strategy that integrates both approaches is therefore essential for the successful development of eburnamonine and other novel vasodilator agents.

References

  • Enhancement of Phenylephrine-Induced Contraction in the Isolated Rat Aorta With Endothelium by H2O-Extract. Semantic Scholar. Available at: [Link].

  • From rat aorta to resistance arteries: measuring vascular contractility. REPROCELL. Published January 16, 2023. Available at: [Link].

  • Tips and Tricks for Successful Rat Telemetry Blood Pressure Recordings. ADInstruments. Available at: [Link].

  • Comparison among different methods for blood pressure monitoring in rats: literature review. Bulletin of University of Agricultural Sciences and Veterinary Medicine Cluj-Napoca. Veterinary Medicine. 2019;76(1):10.15835/buasvmcn-vm:2019.0007. doi:10.15835/buasvmcn-vm:2019.0007
  • Clonidine Inhibits Phenylephrine-Induced Contraction of Rat Thoracic Aortae by Competitive Antagonism of α1-Adrenoceptors Independent of α2-Adrenoceptor Stimulation. SCIRP. Available at: [Link].

  • Kim HS, Park WK, Lee YC, et al. Comparison of electrophysiological effects of calcium channel blockers on cardiac repolarization. Korean J Physiol Pharmacol. 2013;17(6):531-538. doi:10.4196/kjpp.2013.17.6.531
  • Hernández-Pernía A, Nava-Hernández M, et al. Effect of phenylephrine and endothelium on vasomotion in rat aorta involves potassium uptake. DOI. Published online March 15, 2013. doi:10.1007/s13105-013-0245-6
  • Wood HN, Pomerantz AH, Binns AN, Allfrey VG, Braun AC. Inhibition of mammalian protein kinase and phosphodiesterase activities by a cyclic AMP-like compound isolated from higher plants. Proc Natl Acad Sci U S A. 1974;71(6):2352-2356. doi:10.1073/pnas.71.6.2352
  • A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta. MDPI. Published August 29, 2019. Available at: [Link].

  • de Jager S, Paulis L, et al. Alterations in phenylephrine-induced contractions and the vascular expression of Na+,K+-ATPase in ouabain-induced hypertension. Br J Pharmacol. 2007;151(6):831-844. doi:10.1038/sj.bjp.0707297
  • RAT TELEMETRY User Manual. ADInstruments. Available at: [Link].

  • Hockerman GH, Peterson BZ, Johnson BD, Catterall WA. Molecular determinants of drug binding and action on L-type calcium channels. Annu Rev Pharmacol Toxicol. 1997;37:361-396. doi:10.1146/annurev.pharmtox.37.1.361
  • Experimental clinical studies on the effect of eburnamonine in cerebrovascular disorders. Arzneimittelforschung. 1980;30(8a):1417-1422.
  • New Generation Calcium Channel Blockers in Hypertensive Treatment. PMC. Available at: [Link].

  • Venous Pressure in Rats. DSI Support Center - Data Sciences International. Available at: [Link].

  • Jackson WF. Potassium Channels in Regulation of Vascular Smooth Muscle Contraction and Growth. Hypertension. 2005;45(2):167-172. doi:10.1161/01.HYP.0000152571.74213.4d
  • Calcium channel blockers for hypertension: old, but still useful. Cardiovascular Prevention and Pharmacotherapy. Published October 30, 2023. Available at: [Link].

  • Calcium channel blockers. Deranged Physiology. Published December 18, 2023. Available at: [Link].

  • Bamosa AO, Ali BA, Al-Hawsaj LA. Vasorelaxant effect of essential oil isolated from Nigella sativa L. seeds in rat aorta: Proposed mechanism. J Med Plants Res. 2013;7(13):779-786.
  • Kennedy I, Lamb J, Martin W. Endothelium-dependent and endothelium-independent vasodilatation of the hepatic artery of the rabbit. Br J Pharmacol. 1989;97(4):1081-1086. doi:10.1111/j.1476-5381.1989.tb12028.x
  • Calcium Channel Blockers: Differences Between Subclasses. ResearchGate. Available at: [Link].

  • Ghavami S, Mutawe MM, Schaafsma D, et al. Elevated cyclic AMP and PDE4 inhibition induce chemokine expression in human monocyte-derived macrophages. J Leukoc Biol. 2009;86(2):391-401. doi:10.1189/jlb.0109012
  • Lee MY, Lee H, Lim S, et al. Vasorelaxant effects and its mechanisms of the rhizome of Acorus gramineus on isolated rat thoracic aorta. Sci Rep. 2025;15(1):3105. doi:10.1038/s41598-025-53744-9
  • Striessnig J, Ortner NJ, Pinggera A. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? Curr Mol Pharmacol. 2015;8(2):110-120. doi:10.2174/1874467208666150507105045
  • Endothelium-dependent vasodilation. Acetylcholine induces an increase... ResearchGate. Available at: [Link].

  • Mekonnen Y, et al. In vivo and in vitro hypotensive effect of aqueous extract of Moringa stenopetala. Afr Health Sci. 2012;12(4):545-551.
  • Schmiech M, Wargocki I, Witte J, et al. Inhibition of Cyclic Adenosine Monophosphate-Specific Phosphodiesterase by Various Food Plant-Derived Phytotherapeutic Agents. Planta Med. 2018;84(16):1201-1207. doi:10.1055/a-0585-8892
  • Xu W, Lipscombe D. Neuronal L-Type Calcium Channels Open Quickly and Are Inhibited Slowly. J Neurosci. 2001;21(16):5944-5951. doi:10.1523/JNEUROSCI.21-16-05944.2001
  • Cyclic AMP phosphodiesterase – Knowledge and References. Taylor & Francis. Available at: [Link].

  • In vivo and in vitro hypotensive effect of aqueous extract of Moringa stenopetala. Afr Health Sci. 2012;12(4):545-551.
  • Zhang HT, O'Donnell JM. Inhibition of cyclic AMP phosphodiesterase (PDE4) reverses memory deficits associated with NMDA receptor antagonism. Neuropsychopharmacology. 2000;23(2):199-206. doi:10.1016/S0893-133X(00)00096-7
  • Diversity in Mechanisms of Endothelium-Dependent Vasodilation in Health and Disease. Int J Mol Sci. 2013;14(1):893-918. doi:10.3390/ijms14010893
  • Impaired endothelium-dependent vasodilation in patients with essential hypertension. CORE. Available at: [Link].

  • Jackson WF. Potassium Channels and Proliferation of Vascular Smooth Muscle Cells. Circ Res. 2005;97(12):1233-1234. doi:10.1161/01.RES.0000196657.29411.7b
  • Vasoconstrictive effects of betanin on isolated preparations of rat aorta. SciELO. Published August 9, 2024. Available at: [Link].

  • Vasoconstrictive effects of betanin on isolated preparations of rat aorta. SciELO. Available at: [Link].

  • Journal of Medicinal Plants Research - in vivo hypotensive activity on the albino's rat and in vitro antioxidant activities of aqueous extract from guibourtia tessmannii (harms) j. leonard (cesalpiniaceae) stem barks. Academic Journals. Available at: [Link].

  • Overstreet DH, Rezvani AH, Levin ED. L-Type Calcium Channel Blockers: A Potential Novel Therapeutic Approach to Drug Dependence. Drugs. 2000;60(5):981-992. doi:10.2165/00003495-200060050-00001
  • Caulfield MP, Jones S, Vallis Y, et al. Inhibition of the L-type calcium channel by the five muscarinic receptors (m1-m5) expressed in NIH 3T3 cells. Br J Pharmacol. 1994;113(4):1273-1278. doi:10.1111/j.1476-5381.1994.tb17144.x
  • Ko EA, Han J, Jung ID, Park WS. Neuronal Voltage Gated Potassium Channels May Modulate Nitric Oxide Synthesis in Corpus Cavernosum. Front Pharmacol. 2016;7:46. doi:10.3389/fphar.2016.00046
  • Potassium Channels in Regulation of Vascular Smooth Muscle Contraction and Growth. ResearchGate. Available at: [Link].

  • Endothelium-dependent vasorelaxant effects of praeruptorin a in isolated rat thoracic aorta. Bioengineered. 2022;13(4):10427-10436. doi:10.1080/21655979.2022.2062638
  • Nelson MT, Quayle JM. Potassium channels in vascular smooth muscle. Am J Physiol. 1995;268(4 Pt 1):C799-C822. doi:10.1152/ajpcell.1995.268.4.C799
  • Endothelium-Dependent Regulation of Vascular Tone. NCBI. Available at: [Link].

  • Anti-hypertensive and renoprotective effects of berberine in spontaneously hypertensive rats. Chin Med J (Engl). 2015;128(1):78-84. doi:10.4103/0366-6999.147820
  • The antihypertensive effect of irbesartan in spontaneously hypertensive rats is associated with improvement of the leptin–adiponectin imbalance. PMC. Available at: [Link].

  • Xu Z, et al. A dose-response study of ibogaine-induced neuropathology in the rat cerebellum. Toxicol Sci. 2000;57(1):95-101.
  • Oral Supplementation with Betaine Powder Ameliorated High Blood Pressure in Spontaneously Hypertensive Rats. MDPI. Published July 18, 2024. Available at: [Link].

  • The antihypertensive effect of irbesartan in spontaneously hypertensive rats is associated with improvement of the leptin–adiponectin imbalance. ResearchGate. Available at: [Link].

  • Al-Harthi S, et al. Catechin Reduces Blood Pressure in Spontaneously Hypertensive Rats through Modulation of Arachidonic Acid Metabolism. PMC. Published December 2, 2022. Available at: [Link].

Sources

Comparative

A Comparative Structural Guide to Eburnamonine and Eburnamine: From Lactam to Amino Alcohol

This guide provides an in-depth comparative structural analysis of two prominent members of the eburnamine-vincamine class of indole alkaloids: eburnamonine and eburnamine. These compounds, isolated from various species...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative structural analysis of two prominent members of the eburnamine-vincamine class of indole alkaloids: eburnamonine and eburnamine. These compounds, isolated from various species of the Apocynaceae plant family, have garnered significant interest for their potent cerebrovascular and neuroprotective activities.[1][2] The subtle yet critical structural difference between them—the presence of a lactam in eburnamonine versus an amino alcohol in eburnamine—profoundly influences their physicochemical properties, metabolic stability, and biological function.

This document moves beyond a simple cataloging of features to explore the causality behind their divergent characteristics. We will dissect their three-dimensional architecture, compare their spectroscopic signatures, and link these molecular attributes to their functional implications, providing researchers and drug development professionals with a comprehensive reference grounded in experimental data.

Part 1: The Core Structural Distinction: A Tale of Two Functional Groups

At the heart of the comparison between eburnamonine and eburnamine lies the oxidation state at the C-16 position of the pentacyclic indole skeleton. Eburnamonine possesses a carbonyl group, forming a lactam (an amide within a ring), while eburnamine features a hydroxyl group, classifying it as an amino alcohol. This single distinction dictates a cascade of structural and electronic differences.

Eburnamonine's lactam introduces a planar, electron-withdrawing amide group. The carbonyl oxygen acts as a hydrogen bond acceptor, while the planarity of the amide bond imposes conformational constraints on the E-ring of the alkaloid. In contrast, the C-16 hydroxyl group in eburnamine introduces a chiral center and the capacity for the molecule to act as both a hydrogen bond donor and acceptor. This functional group imparts greater conformational flexibility to the E-ring.

Diagram: Chemical Structures of Eburnamonine and Eburnamine

G cluster_0 Eburnamonine cluster_1 Eburnamine eburnamonine_img eburnamonine_label Key Feature: C-16 Lactam (Amide) eburnamine_label Key Feature: C-16 Amino Alcohol eburnamine_img

Caption: Core chemical structures of Eburnamonine and Eburnamine.

Part 2: In-Depth Structural Elucidation & Comparative Analysis

The definitive three-dimensional structures and electronic properties of these alkaloids are determined using a combination of analytical techniques. Here, we compare the expected outputs from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

X-Ray Crystallography: The Solid-State Conformation

X-ray crystallography provides an atomic-resolution map of a molecule's structure in its crystalline solid state.[3] By analyzing the diffraction pattern of X-rays passing through a crystal, one can determine precise bond lengths, bond angles, and the overall three-dimensional conformation.

For eburnamonine, crystallographic data reveals the rigid, planar nature of the lactam group and its influence on the overall pentacyclic structure.[4] The D/E ring junction is established as cis-fused, a characteristic feature of the eburna alkaloids.[1] While a publicly available crystal structure for eburnamine is less common, its structure can be confidently inferred. The reduction of the C-16 carbonyl to a hydroxyl group would lead to a tetrahedral geometry at this carbon, puckering the E-ring and altering the bond angles and intramolecular distances compared to the more constrained lactam structure of eburnamonine.

Table 1: Comparative Crystallographic Parameters for Eburnamonine

ParameterValueSignificance
Crystal System MonoclinicDescribes the basic crystal shape.
Space Group P 1 21/n 1Defines the crystal's symmetry elements.[4]
a (Å) 9.0178Unit cell dimension.[4]
b (Å) 10.4563Unit cell dimension.[4]
c (Å) 16.4936Unit cell dimension.[4]
β (°) 102.262Unit cell angle.[4]
C=O Bond Length ~1.23 ÅTypical for an amide carbonyl, indicating double bond character.
C-N Bond Length ~1.33 ÅShorter than a typical C-N single bond due to amide resonance.

Data sourced from the Crystallography Open Database entry for Eburnamonine.[4]

Experimental Protocol: Single-Crystal X-Ray Diffraction

The causality behind this workflow is to obtain a single, perfect crystal, which will diffract X-rays in a uniform pattern, allowing for the mathematical reconstruction of the electron density map and, thus, the molecular structure.[5]

workflow cluster_workflow X-Ray Crystallography Workflow A 1. Crystal Growth Slow evaporation of a saturated solution (e.g., in methanol/ethyl acetate) to obtain high-quality single crystals. B 2. Crystal Mounting Mount a suitable crystal on a goniometer head using cryo-oil and flash-cool in a nitrogen stream (100 K). A->B C 3. Data Collection Irradiate the crystal with a monochromatic X-ray beam. Rotate the crystal and collect diffraction patterns on a detector. B->C D 4. Data Processing Integrate the diffraction spots to determine their intensities. Correct for experimental factors (e.g., absorption, polarization). C->D E 5. Structure Solution & Refinement Use direct methods or Patterson synthesis to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data. D->E SAR cluster_eburnamonine Eburnamonine cluster_eburnamine Eburnamine E_Struct C-16 Lactam (Planar, H-bond acceptor) E_Prop Properties: - Higher Metabolic Stability - Rigid Conformation E_Struct->E_Prop E_Act Activity: - Enhanced Cerebral Blood Flow - Improved O₂/Glucose Metabolism E_Prop->E_Act A_Struct C-16 Amino Alcohol (Tetrahedral, H-bond donor/acceptor) A_Prop Properties: - Lower Metabolic Stability - Flexible Conformation A_Struct->A_Prop A_Act Activity: - Neuroprotection via different pathways (e.g., ion channel modulation) A_Prop->A_Act

Caption: Divergent properties stemming from the core structural difference.

Conclusion

Eburnamonine and eburnamine provide a classic example of how a single functional group modification can dramatically alter the physicochemical and biological properties of a complex natural product. The conversion of eburnamine's C-16 amino alcohol to eburnamonine's C-16 lactam imparts greater metabolic stability and a distinct pharmacological profile centered on improving cerebrovascular health. Understanding these structure-function relationships, as revealed through crystallographic and spectroscopic analysis, is paramount for the rational design of new, more effective neuroprotective and cognitive-enhancing agents based on the eburnamine scaffold. This guide serves as a foundational resource for researchers aiming to leverage the unique structural features of these alkaloids in future drug discovery efforts.

References

  • Stoltz, B. M., et al. (2021). The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16'-epi-Leucophyllidine. PMC. Available at: [Link]

  • Vas, Á., & Gulyás, B. (2005). Eburnamine derivatives and the brain. Medicinal Research Reviews, 25(6), 737-757. Available at: [Link]

  • Stoltz, B. M., et al. (2021). The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16′-epi-Leucophyllidine. SciSpace. Available at: [Link]

  • Hanessian, S., & Sahoo, S. P. (1984). Chiral Synthesis of (+)-Eburnamine, (-)-Eburnamenine, and (-)-Eburnamonine. Journal of the Chemical Society, Chemical Communications, (18), 1143-1144. Available at: [Link]

  • Ho, T. L., & Chen, C. K. (2005). Synthesis of Eburnamine, Isoeburnamine, and Eburnamonine via a Spirocyclic Intermediate. Helvetica Chimica Acta, 88(10), 2764-2770. Available at: [Link]

  • Ho, T. L., & Chen, C. K. (2005). Synthesis of Eburnamine, Isoeburnamine, and Eburnamonine via a Spirocyclic Intermediate. Helvetica Chimica Acta. Available at: [Link]

  • ResearchGate. (n.d.). Structures of representative Eburnamine‐Vincamine alkaloids and non‐natural analogues. ResearchGate. Available at: [Link]

  • Bartlett, M. F., & Taylor, W. I. (1960). The Alkaloids of Hunteria eburnea. I. The Structures of Eburnamine, Isoburnamine, Eburnamenine and Eburnamonine and a Synthesis of rac-Eburnamonine. Journal of the American Chemical Society, 82(22), 5941-5946. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Eburnamonine. PubChem Compound Database. Available at: [Link]

  • ResearchGate. (2026). Unified total synthesis of eburnamine-vincamine indole alkaloids based on catalytic asymmetric hydrogenation/lactamization cascade. ResearchGate. Available at: [Link]

  • Woods, J. R., et al. (2013). Synthesis of 15-methylene-eburnamonine from (+)-vincamine, evaluation of anticancer activity, and investigation of mechanism of action by quantitative NMR. Bioorganic & Medicinal Chemistry, 21(22), 7058-7064. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of 15-methylene-eburnamonine from (+)-vincamine, evaluation of anticancer activity, and investigation of mechanism of action by quantitative NMR. Semantic Scholar. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2016). In vitro characterization of transport and metabolism of the alkaloids: vincamine, vinpocetine and eburnamonine. Journal of Pharmaceutical and Biomedical Analysis, 120, 232-237. Available at: [Link]

  • Kam, T. S., et al. (2009). Leuconicines A−G and (−)-Eburnamaline, Biologically Active Strychnan and Eburnan Alkaloids from Leuconotis. Journal of Natural Products, 72(12), 2155-2161. Available at: [Link]

  • ResearchGate. (2015). In vitro characterization of transport and metabolism of the alkaloids: vincamine, vinpocetine and eburnamonine. ResearchGate. Available at: [Link]

  • Zhu, J., et al. (2022). Stereoselective Total Syntheses of C18-Oxo Eburnamine-Vincamine Alkaloids. Organic Letters, 24(13), 2464-2469. Available at: [Link]

  • Longdom Publishing. (n.d.). X-Ray Crystallography: Explaining the Enigmas of Molecular Structure. Journal of Chromotography and Separation Techniques. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Available at: [Link]

  • Physics LibreTexts. (2022). X-ray Protein Crystallography. Physics LibreTexts. Available at: [Link]

  • AZoOptics. (2019). The Different Types of Spectroscopy for Chemical Analysis. AZoOptics. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eburnamonine
Reactant of Route 2
Eburnamonine
© Copyright 2026 BenchChem. All Rights Reserved.